5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXXVCKNAZBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389024 | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842954-77-2 | |
| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
An In-Depth Technical Guide on the Synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights, designed for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole (or isoxazoline) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3] The stability of the ring system, coupled with its capacity for stereospecific functionalization, makes it an attractive target for the development of novel therapeutic agents.
The target molecule, this compound, incorporates key pharmacophoric features: a phenyl group at the 3-position, and both a methyl and a carboxylic acid group at the 5-position. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a versatile building block for combinatorial library synthesis.[4] This guide will elucidate a robust and well-established synthetic route, beginning from simple commercial precursors.
The Strategic Approach: Retrosynthetic Analysis
The core of this synthesis is the construction of the five-membered dihydroisoxazole ring. The most powerful and convergent method for this transformation is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[5][6][7] Our retrosynthetic analysis, therefore, disconnects the target molecule across the C3-C4 and O-C5 bonds, identifying benzonitrile oxide and methacrylic acid as the key synthons.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection strategy outlines a clear, four-step synthetic sequence:
-
Synthesis of Benzaldehyde Oxime: Condensation of benzaldehyde with hydroxylamine.
-
Synthesis of Benzohydroximoyl Chloride: Chlorination of the oxime.
-
In Situ Generation of Benzonitrile Oxide and Cycloaddition: Dehydrochlorination of the hydroximoyl chloride in the presence of methacrylic acid.
-
Purification: Isolation of the final product.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis is a logical progression from simple starting materials to the complex heterocyclic target.
Step 1: Synthesis of Benzaldehyde Oxime
The synthesis begins with the formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride. This is a standard condensation reaction, typically performed in an aqueous or alcoholic medium with a mild base to neutralize the HCl salt of hydroxylamine.
Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the oxime.
Step 2: Synthesis of Benzohydroximoyl Chloride
Benzaldehyde oxime is converted to its corresponding hydroximoyl chloride, which serves as a stable precursor to the reactive nitrile oxide.[8] Various chlorinating agents can be employed, such as chlorine gas, N-Chlorosuccinimide (NCS), or trichloroisocyanuric acid.[3][9] The use of NCS in a solvent like DMF is a common and relatively safe laboratory method.[8]
Mechanism: The reaction involves the electrophilic attack of a chlorine species on the oxime nitrogen, followed by proton transfer and elimination to form the benzohydroximoyl chloride.
Step 3: The Core Reaction: 1,3-Dipolar Cycloaddition
This is the key bond-forming step where the heterocyclic ring is constructed. Benzonitrile oxide, the 1,3-dipole, is generated in situ from benzohydroximoyl chloride by treatment with a non-nucleophilic base, such as triethylamine. The highly reactive nitrile oxide is immediately trapped by the dipolarophile, methacrylic acid, which is present in the reaction mixture.
Causality Behind Experimental Choice: The in situ generation of the nitrile oxide is crucial because it is an unstable species that can readily dimerize to form furoxans.[4][10] By generating it slowly in the presence of the alkene, the desired cycloaddition pathway is favored over dimerization.
Mechanism & Regioselectivity: The [3+2] cycloaddition is a concerted, pericyclic reaction. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[7] For electron-deficient alkenes like methacrylic acid, the reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital of the alkene (HOMO-dipolarophile) and the Lowest Unoccupied Molecular Orbital of the nitrile oxide (LUMO-dipole). This interaction favors the formation of the 5-substituted isoxazoline, leading to the desired product.
Caption: Overall workflow of the cycloaddition step.
Detailed Experimental Protocols
Safety Note: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Protocol 4.1: Synthesis of Benzaldehyde Oxime
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzaldehyde (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.
Protocol 4.2: Synthesis of Benzohydroximoyl Chloride
-
Dissolve benzaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF).[8]
-
Cool the solution to 0 °C.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1 hour after the addition is complete.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove DMF and succinimide, and dry. The crude product is often used directly in the next step.
Protocol 4.3: Synthesis of this compound
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and methacrylic acid (1.2 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.1 eq) dropwise via a syringe over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the hydroximoyl chloride.
-
After completion, wash the reaction mixture with water and then with dilute HCl to remove excess triethylamine and its salt.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure carboxylic acid.
Data Presentation
Table 1: Reagent Summary for Cycloaddition Step
| Reagent | M.W. ( g/mol ) | Molar Eq. | Density (g/mL) | Example Amount (10 mmol scale) |
| Benzohydroximoyl Chloride | 155.59 | 1.0 | - | 1.56 g |
| Methacrylic Acid | 86.09 | 1.2 | 1.015 | 1.03 g (1.02 mL) |
| Triethylamine | 101.19 | 1.1 | 0.726 | 1.11 g (1.53 mL) |
| Dichloromethane | 84.93 | Solvent | 1.33 | ~50 mL |
Table 2: Product Characterization
| Compound | Molecular Formula | M.W. ( g/mol ) | Physical State | Expected ¹H NMR Key Signals (δ, ppm) |
| This compound | C₁₁H₁₁NO₃ | 205.21 | White Solid | 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 3.5-3.8 (dd, 2H, CH₂), 1.7 (s, 3H, CH₃) |
Conclusion and Future Outlook
This guide outlines a reliable and efficient synthesis for this compound, leveraging the power of the 1,3-dipolar cycloaddition reaction. The methodology is robust, scalable, and relies on well-understood chemical transformations. The final product is a valuable building block for drug discovery, offering multiple handles for derivatization to explore structure-activity relationships and develop new chemical entities with therapeutic potential. Further optimization could explore one-pot procedures starting from the oxime, or the use of alternative cycloaddition catalysts to potentially control stereochemistry if a chiral center is introduced.
References
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Sci-Hub. Available at: [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. ACS Publications. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. hrcollege.ac.in. Available at: [Link]
-
Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. ResearchGate. Available at: [Link]
-
preparation of alpha methylcinnamic acid. Sciencemadness.org. Available at: [Link]
-
A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxon. ACS Publications. Available at: [Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available at: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]
-
Synthesis of benzohydroximoyl chloride. PrepChem.com. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions / Current Organic Chemistry, 2010 [sci-hub.jp]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. chemtube3d.com [chemtube3d.com]
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound is a heterocyclic compound featuring a five-membered isoxazoline ring. This structure is of significant interest to researchers in organic synthesis and medicinal chemistry. The isoxazoline ring is not merely a static component; it serves as a versatile synthetic intermediate and a key pharmacophore in a range of biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, including as anti-tumor, antiviral, and antifungal agents.[2]
The unique arrangement of a phenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid also at the 5-position creates a chiral center and provides three distinct points for chemical modification. The carboxylic acid functional group, in particular, offers a convenient handle for derivatization, enabling the synthesis of amides, esters, and other analogues for structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, tailored for professionals in chemical and pharmaceutical research.
Part 1: Core Physicochemical and Spectroscopic Properties
The fundamental identity of a chemical compound is defined by its physical and spectroscopic characteristics. These data are crucial for quality control, structural confirmation, and predicting its behavior in various chemical environments.
Physicochemical Data Summary
The key computed and registered properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | PubChem[3] |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[3] |
| Molecular Weight | 205.21 g/mol | PubChem[3] |
| CAS Number | 842954-77-2 | PubChem[3] |
| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | PubChem[3] |
| InChIKey | HHSXXVCKNAZBGR-UHFFFAOYSA-N | PubChem[3] |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. While a specific experimental spectrum for this exact compound is not publicly available, its expected profile can be reliably predicted based on its constituent functional groups and data from closely related analogues.[4][5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The five protons of the phenyl group would appear as multiplets in the aromatic region (~7.4-7.8 ppm). The two diastereotopic protons of the CH₂ group at the 4-position of the isoxazoline ring would likely appear as a pair of doublets or a complex multiplet, due to geminal and vicinal coupling. The methyl group (CH₃) at the 5-position would present as a singlet at approximately 1.6-1.8 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal 11 distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-180 ppm). The C=N carbon at the 3-position would appear around 157 ppm. The quaternary carbon at the 5-position would also be significantly downfield. Aromatic carbons would resonate in the typical 125-135 ppm range, while the CH₂ and CH₃ carbons would be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxyl group. The C=N stretching vibration of the isoxazoline ring would be observed in the 1600-1650 cm⁻¹ region. Finally, C-H stretching from the aromatic ring would appear just above 3000 cm⁻¹.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 205. Key fragmentation patterns could include the loss of the carboxyl group (-45 Da) and other cleavages of the heterocyclic ring.
Part 2: Synthesis and Reactivity
The synthetic utility of this compound is rooted in the robust and versatile chemistry of isoxazoline formation and the subsequent reactivity of its functional groups.
Core Synthesis: 1,3-Dipolar Cycloaddition
The most direct and widely employed method for constructing the 4,5-dihydroisoxazole ring system is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[1][7] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).
The synthesis of the target molecule is a two-step process:
-
Cycloaddition: In situ generation of benzonitrile oxide from a precursor like benzhydroximoyl chloride reacts with an acrylic ester, such as ethyl 2-methylpropenoate (ethyl methacrylate), to form the corresponding ethyl ester of the target acid. The reaction proceeds with high regioselectivity.[4]
-
Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid, typically under acidic or basic conditions.[8]
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
To a stirred solution of ethyl 2-methylpropenoate (1.1 equivalents) in a suitable solvent such as dichloromethane or THF, add benzhydroximoyl chloride (1.0 equivalent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of a hindered base, such as triethylamine (1.2 equivalents), dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The base facilitates the in situ generation of the reactive benzonitrile oxide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[8][9][10]
Chemical Reactivity and Synthetic Potential
The molecule possesses two primary sites of reactivity: the carboxylic acid group and the N-O bond within the isoxazoline ring.
-
Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines or alcohols to form a diverse library of amides and esters, respectively. This is a common strategy in medicinal chemistry for probing SAR.[11]
-
Isoxazoline Ring Opening: The N-O bond of the isoxazoline ring is susceptible to reductive cleavage. This reaction is a powerful tool in organic synthesis as it unmasks a 1,3-relationship between functional groups. For instance, catalytic hydrogenation (e.g., using H₂/Raney Ni) can cleave the N-O bond to yield a γ-amino alcohol. This transformation converts the cyclic scaffold into a flexible, acyclic structure with valuable functional groups.
Caption: Key reactivity pathways of the title compound.
Part 3: Applications in Research and Drug Development
The isoxazole and isoxazoline cores are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[2][12]
-
Scaffold for Bioactive Molecules: The 3-phenyl-isoxazoline motif is a component of numerous compounds investigated for a wide range of biological activities. The specific substitution pattern of the title compound makes it an attractive starting point for the development of novel therapeutics. For example, related isoxazoline derivatives have been explored as inhibitors of enzymes like xanthine oxidase.[13]
-
Role in Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~205 g/mol , this compound fits within the size and complexity profile of a molecular fragment. The carboxylic acid provides a vector for linking fragments or growing a fragment hit into a more potent lead compound.
-
Intermediate for Complex Syntheses: As discussed in the reactivity section, the ability of the isoxazoline ring to be unmasked into other functional groups makes it a valuable intermediate in the total synthesis of natural products and other complex molecules. The stereocenter at the C5 position can also be used to induce chirality in subsequent synthetic steps.
Conclusion
This compound is a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its synthesis is achieved through the reliable and regioselective 1,3-dipolar cycloaddition reaction. The compound's true value lies in its dual functionality: the carboxylic acid allows for straightforward derivatization, while the isoxazoline ring serves as a masked synthon for more complex acyclic structures. These properties ensure its continued relevance as a versatile building block in the ongoing quest for novel chemical matter and advanced therapeutic agents.
References
-
Gribble, G. W. (2010). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
-
Paton, R. M., & Ling, C. S. (1997). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]
-
Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry. [Link]
-
Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines (4a-e). [Link]
-
ChemBK. (2024). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
ResearchGate. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
-
Ghasemi, S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]
-
Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
-
Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2021). (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Vaughan, W. R., & Spencer, J. L. (1960). 5-Phenyl-2-isoxazoline-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore predicted chemical shifts, spin-spin coupling phenomena, and the application of advanced 2D NMR techniques to unambiguously assign the molecular structure. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction: The Structural Significance of a Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its synthetic accessibility and diverse biological activities. The title compound, this compound, combines this core with a phenyl substituent, a chiral quaternary center at the C5 position, and a carboxylic acid functional group, making it a molecule of significant structural interest.
NMR spectroscopy stands as the most powerful tool for the unambiguous determination of such structures in solution.[1][2] This guide serves to deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule, providing a predictive framework for its characterization and a detailed protocol for empirical verification.
Molecular Structure and Predicted NMR Features
A rigorous analysis of the molecular structure is the first step in predicting its NMR spectrum. The key structural features influencing the NMR data are:
-
Aromatic System: The phenyl group at C3.
-
Heterocyclic Ring: The 4,5-dihydroisoxazole core.
-
Chiral Center: The C5 carbon is a stereocenter, substituted with a methyl and a carboxylic acid group. This renders the adjacent C4 methylene protons diastereotopic.
-
Functional Groups: The carboxylic acid group (-COOH) and the methyl group (-CH₃).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of 10-13 ppm.[3][4] Its exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This signal will readily exchange with deuterium, leading to its disappearance upon the addition of a few drops of D₂O to the NMR sample.[4][5]
-
Phenyl Protons (Ar-H): The five protons of the phenyl group will resonate in the aromatic region, typically between δ 7.2 and 7.9 ppm.[6] The signals may appear as a complex multiplet.
-
Dihydroisoxazole C4 Protons (-CH₂-): The C5 carbon is a chiral center, making the two protons on C4 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling, ²J) and are expected to appear as a pair of doublets, often referred to as an AB quartet. Typical chemical shifts for these protons in similar isoxazoline rings are found between δ 3.0 and 3.8 ppm.[7]
-
Methyl Protons (-CH₃): The methyl group is attached to the quaternary C5 carbon, so its protons will not be split by any neighboring protons. Therefore, a sharp singlet is expected, likely in the δ 1.5-1.8 ppm region.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
-
Carboxylic Carbon (-COOH): This carbonyl carbon is significantly deshielded and is expected to resonate in the δ 170-180 ppm range.[3][4]
-
Phenyl Carbons (Ar-C): Four signals are expected for the phenyl group: one for the ipso-carbon attached to the isoxazole ring, one for the para-, one for the two ortho-, and one for the two meta-carbons. These typically appear between δ 125 and 135 ppm, with the ipso-carbon being somewhat variable.[6][8]
-
Dihydroisoxazole Carbons (C3, C4, C5):
-
Methyl Carbon (-CH₃): The methyl carbon should produce a signal in the aliphatic region, typically δ 20-30 ppm.
Experimental Design: A Self-Validating Protocol
To obtain high-quality, unambiguous data, a structured experimental approach is essential. This protocol is designed to be self-validating by incorporating 2D NMR experiments to confirm the initial 1D assignments.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity ensures solubility, and its ability to form hydrogen bonds with the carboxylic acid proton slows down its exchange rate, resulting in a sharper, more easily observable -COOH signal compared to using chloroform-d (CDCl₃).[9]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Standard ¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY: Perform a ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify spin-spin coupled protons.[2][10]
-
2D HSQC/HMQC: Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to identify direct one-bond correlations between protons and the carbons they are attached to.[11]
-
2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify two- and three-bond correlations between protons and carbons. This is crucial for piecing together the molecular framework.[8][11]
Data Interpretation and Structural Elucidation
The following tables summarize the predicted NMR data based on the structural analysis and published data for analogous compounds.
Predicted ¹H NMR Data Summary
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~12.5 | Broad Singlet | 1H | N/A |
| Ar-H | 7.4 - 7.8 | Multiplet | 5H | N/A |
| H-4a | ~3.6 | Doublet | 1H | ²J ≈ 17 Hz (geminal) |
| H-4b | ~3.3 | Doublet | 1H | ²J ≈ 17 Hz (geminal) |
| -CH₃ | ~1.6 | Singlet | 3H | N/A |
Predicted ¹³C NMR Data Summary
| Assignment | Predicted δ (ppm) |
| -COOH | ~172 |
| C3 | ~158 |
| Ar-C (ipso) | ~129 |
| Ar-C (o, m, p) | 128 - 131 |
| C5 | ~90 |
| C4 | ~42 |
| -CH₃ | ~24 |
Confirmation with 2D NMR
The power of 2D NMR lies in its ability to confirm connectivity, resolving any ambiguities from 1D spectra.
-
COSY: A cross-peak will be observed between the diastereotopic protons H-4a and H-4b, confirming their geminal relationship.
-
HSQC: This experiment will directly link proton signals to their attached carbons:
-
The multiplet at δ 7.4-7.8 will correlate to the aromatic carbon signals.
-
The signals for H-4a and H-4b (δ ~3.3-3.6) will correlate to the C4 signal (δ ~42).
-
The methyl singlet (δ ~1.6) will correlate to the methyl carbon signal (δ ~24).
-
-
HMBC: This is the ultimate tool for confirming the overall structure by revealing long-range couplings. Key expected correlations are:
-
Methyl Protons (δ ~1.6): Correlations to C5 (²J), C4 (³J), and the carboxylic carbon (²J). This definitively places the methyl group on the C5 quaternary center.
-
C4 Protons (δ ~3.3-3.6): Correlations to C3 (²J), C5 (²J), and the carboxylic carbon (³J).
-
Aromatic Protons: Correlations to C3.
-
Visualization of Experimental Workflow and Connectivity
Diagrams provide a clear and concise representation of complex processes and relationships.
Caption: Figure 1: A stepwise workflow for the complete NMR-based structural elucidation of the target molecule.
Caption: Figure 2: Predicted ²J and ³J HMBC correlations confirming the molecular scaffold.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The key spectral signatures—a downfield carboxylic proton, diastereotopic methylene protons, and a quaternary C5 carbon—provide a unique fingerprint for the molecule. By following the outlined experimental protocol, particularly the use of COSY, HSQC, and HMBC experiments, researchers can move beyond simple spectral interpretation to a state of high-confidence structural confirmation. This guide provides the necessary framework for both predicting and empirically verifying the NMR spectrum of this and structurally related compounds.
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3944-3985. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
Boyd, D. R., Sharma, N. D., & Drake, A. F. (1996). ¹⁷O NMR spectroscopy of heterocycles: substituent effects in 3,5-diaryl-isoxazoles and 3,5-diarylisoxazolines. Magnetic Resonance in Chemistry, 34(9), 707-710. [Link]
-
Smirnov, S. N., Golubev, N. S., & Denisov, G. S. (2001). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV-vis and NMR Spectroscopy. Journal of the American Chemical Society, 123(38), 9268-9275. [Link]
-
Al-Hourani, B. J., Al-Adhami, H., & El-Elimat, T. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4268. [Link]
-
Geraldes, C. F., & Luchinat, C. (1991). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic resonance in chemistry, 29(10), 1032-1037. [Link]
-
LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (2023). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]
-
ResearchGate. (2022). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]
-
Supporting Information. (2017). Analytical data for compounds 2,3,4,5. Royal Society of Chemistry. [Link]
-
Supplementary Information. (2018). General Information. Royal Society of Chemistry. [Link]
-
LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The structural characterization of novel isoxazole derivatives is paramount for advancing drug discovery and development. This guide provides a comprehensive technical overview of the mass spectrometric analysis of a specific derivative, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. We will delve into the mechanistic principles behind fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into experimental design. This document is structured to serve as a practical reference, detailing validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and explaining the causality behind key analytical decisions to ensure robust and reliable characterization.
Introduction: The Analytical Challenge
This compound is a molecule that presents a unique analytical challenge due to its composite structure. It combines a thermally sensitive 4,5-dihydroisoxazole heterocycle, a stable phenyl group, and a polar carboxylic acid moiety. The weak N-O bond inherent to the isoxazole ring system is a predictable site for initial fragmentation, a characteristic feature of this class of compounds. The presence of the carboxylic acid group dictates the molecule's overall polarity and volatility, making it a primary consideration in the selection of an appropriate analytical methodology. The choice between GC-MS and LC-MS is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the desired analytical outcome.
Strategic Approach: Selecting the Optimal Ionization Technique
The first critical decision in the mass spectrometric analysis of our target molecule is the choice of ionization technique. This choice directly influences sample preparation, chromatographic separation, and the resulting fragmentation data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable. The carboxylic acid group in our target molecule is non-volatile and prone to thermal degradation in a hot GC inlet. Therefore, direct analysis is challenging. However, chemical derivatization to mask the polar -COOH group can render the molecule suitable for GC-MS analysis, which often provides highly detailed and reproducible fragmentation patterns through Electron Ionization (EI).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the more direct and often preferred method for polar, non-volatile, and thermally labile molecules. Using Electrospray Ionization (ESI), the molecule can be ionized directly from a liquid phase under gentle conditions, preserving the intact molecule for initial mass measurement and subsequent fragmentation (MS/MS). Analysis can be performed in both positive and negative ion modes, providing complementary structural information.
The logical workflow for analyzing this compound is therefore determined by these properties.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the most direct and informative method for the primary characterization of this compound.
Experimental Protocol: Reversed-Phase UPLC-MS/MS
This protocol is designed for a standard Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole or Orbitrap mass spectrometer.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: ESI, Positive and Negative.
-
Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
Acquisition: Full scan (m/z 50-500) to identify the parent ion, followed by targeted MS/MS (product ion scan) on the [M+H]⁺ and [M-H]⁻ ions.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Mechanistic Elucidation of ESI Fragmentation
Negative Ion Mode ([M-H]⁻):
In negative mode, the carboxylic acid is readily deprotonated to form the [M-H]⁻ ion (m/z 218.08). This carboxylate anion is highly stable. The most characteristic fragmentation pathway is the subsequent loss of carbon dioxide (CO₂, 44 Da), a facile process for carboxylates under collision-induced dissociation (CID).
Positive Ion Mode ([M+H]⁺):
In positive mode, protonation can occur at several sites, primarily the nitrogen of the isoxazole ring or the carbonyl oxygen. The resulting [M+H]⁺ ion (m/z 220.09) undergoes more complex fragmentation. Key pathways include:
-
Loss of Water (H₂O): A common loss from the protonated carboxylic acid group.
-
Loss of Formic Acid (HCOOH): A rearrangement involving the entire carboxylic acid group.
-
Ring Cleavage: The characteristic N-O bond scission of the dihydroisoxazole ring, followed by subsequent losses.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is mandatory to increase volatility and thermal stability. Silylation is a robust and widely used method for carboxylic acids.
Experimental Protocol: Silylation and GC-EI-MS
This protocol provides a self-validating system by analyzing the derivatized product.
-
Derivatization:
-
Place ~0.5 mg of the analyte in a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. The product is the trimethylsilyl (TMS) ester.
-
-
GC Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition: Full scan (m/z 40-550).
-
Mechanistic Elucidation of EI Fragmentation (of TMS-ester)
The mass of the TMS-ester is 291 g/mol . The molecular ion (M⁺˙) at m/z 291 will be subjected to high-energy EI, leading to extensive and structurally diagnostic fragmentation.
-
Key Initial Cleavages: The fragmentation is often initiated by cleavage of the weak N-O bond in the dihydroisoxazole ring, a well-documented pathway for isoxazoles under EI. Another key fragmentation is the loss of characteristic fragments from the silyl group or the phenyl ring.
An In-Depth Technical Guide to the Crystallography of Phenyl-Substituted Isoxazole Carboxylic Acids: A Case Study and Predictive Analysis
This guide provides a detailed exploration into the crystal structure of 5-methyl-3-phenylisoxazole derivatives, with a specific focus on understanding the solid-state architecture of these pharmaceutically relevant scaffolds. While crystallographic data for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is not publicly available at the time of this writing, we will conduct an in-depth analysis of the closely related analogue, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , for which a complete crystal structure has been determined.[1][2] This analysis will serve as a robust framework for predicting the structural characteristics of its 4,5-dihydro counterpart.
The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][3][4][5] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability.
I. Crystal Structure Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
The crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1][2] The detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 11.953 (4) Å |
| b | 5.981 (2) Å |
| c | 14.142 (5) Å |
| β | 105.548 (6)° |
| Volume | 974.0 (6) ų |
| Z | 4 |
| Temperature | 273 K |
Molecular Conformation and Intermolecular Interactions
In the crystalline state, the molecule adopts a conformation where the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1][2] The carboxylic acid group, however, is nearly coplanar with the isoxazole ring.[1][2]
The crystal packing is dominated by a network of hydrogen bonds and π–π stacking interactions. Pairs of molecules form head-to-head dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid moieties.[1][2] These dimers are further interconnected by weaker C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings of adjacent dimers, with a centroid-centroid distance of 3.9614 (17) Å.[1][2] This intricate network of non-covalent interactions results in a stable, three-dimensional supramolecular architecture.
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacological Profile of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide delves into the pharmacological profile of a specific derivative, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid . It is critical to establish at the outset that this compound is a relatively understudied entity in publicly accessible literature. Therefore, this document adopts a dual strategy: first, to present the established physicochemical properties of the target molecule, and second, to construct a predictive pharmacological profile by synthesizing data from closely related structural analogs. By examining the established biological activities of similar isoxazole and dihydroisoxazole derivatives, we can infer potential mechanisms of action, therapeutic applications, and liabilities. This approach provides a robust, scientifically-grounded framework for initiating new research and development programs centered on this compound.
Molecular Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical nature is the foundation of all subsequent pharmacological investigation.
Chemical Structure and Identifiers
-
IUPAC Name: 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid[4]
-
CAS Number: 842954-77-2[4]
-
Molecular Formula: C₁₁H₁₁NO₃[4]
-
Molecular Weight: 205.21 g/mol [4]
-
Canonical SMILES: CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O[4]
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of the title compound.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties which are instrumental in predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Source |
| Molecular Weight | 205.21 g/mol | PubChem[4] |
| XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[4] |
Expert Interpretation: The physicochemical profile suggests good potential for oral bioavailability, adhering to several of Lipinski's "rule of five" parameters. The moderate lipophilicity (XLogP3 = 1.6) and polar surface area (< 140 Ų) are favorable for membrane permeability and solubility.
Synthesis and Characterization
While a specific synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for related dihydroisoxazoles. The most common route is a [3+2] cycloaddition reaction.
Proposed Synthetic Workflow
Diagram 2: Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from methodologies reported for the synthesis of similar 4,5-dihydroisoxazole derivatives.[5]
-
Generation of Nitrile Oxide (In Situ):
-
To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol), add a mild oxidizing agent like Chloramine-T (1.1 eq) at room temperature.
-
The in-situ generation of benzonitrile oxide is critical as this intermediate is highly reactive.
-
-
Cycloaddition Reaction:
-
To the solution containing the freshly generated benzonitrile oxide, add methacrylic acid (1.2 eq).
-
The reaction mixture is stirred at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
-
-
Characterization:
-
The structure of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the connectivity and purity.
-
Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
Given the absence of direct pharmacological data, we will project a potential activity profile based on well-documented activities of structurally related compounds.
Potential as an Anti-inflammatory and Immunomodulatory Agent
The isoxazole core is present in several marketed anti-inflammatory drugs. For instance, 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of Leflunomide and Teriflunomide , which are used to treat autoimmune conditions like rheumatoid arthritis and multiple sclerosis.[6][7]
-
Mechanistic Insight: Leflunomide and its active metabolite, Teriflunomide, inhibit the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thus exerting an immunomodulatory effect.
-
Structural Analogy: The target compound shares the 5-methylisoxazole core with these drugs. While the substitution pattern differs, it is plausible that this compound could exhibit inhibitory activity against DHODH or other targets within inflammatory pathways. A related compound, 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, has shown potential for dose-dependent reduction in pro-inflammatory cytokines in vitro.[8]
Diagram 3: Inferred Anti-inflammatory Mechanism
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 8. 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid | 473700-52-6 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function
Introduction
The isoxazole and dihydroisoxazole scaffolds are privileged structures in medicinal chemistry, appearing in a range of FDA-approved drugs and biologically active compounds.[1] These five-membered heterocyclic rings, containing adjacent nitrogen and oxygen atoms, offer a unique combination of electronic properties and steric profiles that facilitate interactions with various biological targets. Compounds incorporating these motifs have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]
This guide focuses on the specific molecule, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a compound for which the precise mechanism of action is not yet fully elucidated in publicly available literature. The absence of a defined molecular target necessitates a structured, hypothesis-driven approach to its investigation. This document, therefore, serves as both a summary of plausible mechanisms based on structurally related compounds and a practical guide for researchers aiming to uncover its biological function. We will proceed from foundational knowledge of similar molecules to the design of a comprehensive experimental workflow, grounded in scientific integrity and logical progression.
Part 1: Hypothesis Generation from Structurally Related Compounds
Given the limited direct data on this compound, our initial step is to form educated hypotheses based on the known activities of analogous structures.
Several studies on 4,5-dihydroisoxazole derivatives have pointed towards potential neurological activity. Specifically, the structural similarity of some isoxazolines to known monoamine oxidase (MAO) inhibitors like isocarboxazid is noteworthy.[2] MAOs are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications.
The core 3-phenyl-4,5-dihydroisoxazole scaffold present in our compound of interest is a key feature it shares with these potentially MAO-inhibiting molecules.[2] Therefore, a primary hypothesis is that this compound may act as an inhibitor of MAO-A or MAO-B.
Derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase.[3] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a widely used drug for treating gout, functions by inhibiting xanthine oxidase. The presence of the phenylisoxazole carboxylic acid moiety in our target molecule suggests that it could potentially fit into the active site of xanthine oxidase and exert an inhibitory effect.[3]
Recent research has explored the synthesis of novel 5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole derivatives, which have demonstrated both antibacterial and antioxidant properties.[4] While these derivatives are more complex than our core molecule, the shared 3-phenyl-4,5-dihydroisoxazole scaffold may contribute to these biological effects. The mechanism of such antibacterial action could involve the inhibition of essential bacterial enzymes, while antioxidant activity might stem from the molecule's ability to scavenge free radicals.
Part 2: A Step-by-Step Experimental Workflow to Elucidate the Mechanism of Action
To systematically test our hypotheses and potentially uncover novel mechanisms, a multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage providing data that informs the next.
The first phase involves broad screening against the enzyme families identified in our hypotheses. This provides a rapid assessment of the compound's potential primary targets.
Experimental Protocol: Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory activity of this compound against MAO-A, MAO-B, and Xanthine Oxidase.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Recombinant bovine xanthine oxidase.
-
Specific substrates (e.g., kynuramine for MAO, xanthine for xanthine oxidase).
-
This compound (test compound).
-
Known inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B, allopurinol for xanthine oxidase).
-
Assay buffer and multi-well plates.
-
A fluorescence or absorbance plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive controls.
-
In a 96-well plate, add the enzyme and the test compound/control at various concentrations.
-
Incubate for a pre-determined time at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.
-
Calculate the reaction rate for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Causality and Interpretation: A low IC50 value (typically in the micromolar to nanomolar range) would provide strong evidence for direct inhibition of one or more of these enzymes. This initial quantitative data is crucial for prioritizing which pathway to investigate further.
Data Presentation:
| Enzyme Target | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| MAO-A | Experimental Result | e.g., Clorgyline |
| MAO-B | Experimental Result | e.g., Selegiline |
| Xanthine Oxidase | Experimental Result | e.g., Allopurinol |
Logical Workflow Diagram
Sources
literature review on 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
An In-Depth Technical Guide to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
Isoxazoles and their partially saturated analogs, isoxazolines (dihydroisoxazoles), represent a cornerstone class of five-membered heterocyclic compounds in medicinal chemistry.[1][2][3] The unique arrangement of nitrogen and oxygen atoms within the azole ring imparts a distinct electronic and structural character, making it a "privileged scaffold" for engaging with a wide range of biological targets.[4] This scaffold is not merely a synthetic curiosity; it is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and a variety of β-lactamase resistant antibiotics like Cloxacillin.[2][5] The therapeutic applications of isoxazole derivatives are remarkably diverse, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][3]
This guide focuses on a specific, yet highly promising, member of this family: This compound . With its defined stereocenter and a reactive carboxylic acid handle, this molecule serves as an exemplary building block for the synthesis of novel chemical entities. We will dissect its chemical properties, detail the primary synthetic routes with mechanistic insights, and explore its potential applications in drug development, grounded in the established pharmacology of the isoxazole class.
Core Chemical and Physical Properties
This compound is a solid organic compound whose structure combines the rigidity of the phenyl and dihydroisoxazole rings with the functional versatility of a carboxylic acid.
| Property | Value |
| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid[6] |
| CAS Number | 842954-77-2[6] |
| Molecular Formula | C₁₁H₁₁NO₃[6] |
| Molecular Weight | 205.21 g/mol [6] |
| InChI Key | HHSXXVCKNAZBGR-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O[6] |
Synthesis and Mechanistic Rationale
The construction of the 4,5-dihydroisoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[7][8] This powerful reaction forms the heterocyclic ring in a single, highly convergent step by reacting a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkene).
The [3+2] Cycloaddition Pathway
The synthesis of the target molecule hinges on the reaction between benzonitrile oxide (the 1,3-dipole) and methacrylic acid (the dipolarophile). Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ from a stable precursor, typically an aldoxime or a hydroximoyl chloride.[8][9]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the target compound via 1,3-dipolar cycloaddition.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust method for laboratory-scale synthesis. Each step is designed for high yield and purity, with built-in checks for reaction completion.
Step 1: Synthesis of Benzaldehyde Oxime (Precursor)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of benzaldehyde in 100 mL of ethanol.
-
Reagent Addition: Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 13.6 g (0.1 mol) of sodium acetate trihydrate in 50 mL of water. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system, checking for the disappearance of the benzaldehyde spot.
-
Work-up: Pour the reaction mixture into 300 mL of cold water and collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry to yield benzaldehyde oxime.
Step 2: In Situ Generation and [3+2] Cycloaddition
-
Reaction Setup: In a 500 mL flask, dissolve 12.1 g (0.1 mol) of the prepared benzaldehyde oxime and 9.5 g (0.11 mol) of methacrylic acid in 150 mL of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Oxidant Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of an oxidizing agent. A common and effective choice is aqueous sodium hypochlorite (bleach, ~10-12% available chlorine), added dropwise over 30-45 minutes to maintain the temperature below 10°C.[9]
-
Causality: The slow, cooled addition is critical. It controls the exothermic oxidation of the oxime to the highly reactive nitrile oxide, preventing side reactions and decomposition. The nitrile oxide is consumed by the methacrylic acid as it is formed, maximizing the yield of the desired cycloadduct.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours or until TLC indicates the complete consumption of the oxime.
-
Work-up: Transfer the mixture to a separatory funnel. If using DCM, separate the organic layer. Wash it sequentially with 10% sodium bisulfite solution (to quench excess oxidant), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically a solid or viscous oil. Recrystallization from a solvent system like ethanol/water or purification by column chromatography (silica gel) will yield the pure this compound.
Biological Activity and Drug Development Applications
While specific bioactivity data for the title compound is not extensively published, its core structure is a well-established pharmacophore. Isoxazoline derivatives are known to exhibit a wide array of biological activities, making this molecule a prime candidate for further investigation.[1][3]
-
Anticancer and Anti-inflammatory Potential: Many isoxazole-containing molecules function as potent inhibitors of enzymes crucial to disease pathways, such as COX-2 in inflammation or various kinases in cancer.[4]
-
Antimicrobial Activity: The isoxazole ring is present in several antibiotics. Derivatives can be screened for activity against bacterial and fungal strains.[2][4]
-
Central Nervous System (CNS) Activity: The structural similarity of some isoxazolines to neurotransmitters has led to their investigation for neuroprotective and anticonvulsant effects.[1][3][5]
A Scaffold for Structure-Activity Relationship (SAR) Studies
The true value of this compound in drug development lies in its utility as a versatile scaffold. The carboxylic acid group is a key functional handle that allows for the creation of a chemical library of derivatives (e.g., amides, esters) to probe structure-activity relationships.
Caption: Key diversification points for SAR studies on the target scaffold.
By systematically altering the substituents on the phenyl ring (R1) and converting the carboxylic acid into various functional groups (R2), researchers can fine-tune the molecule's properties to enhance potency against a specific biological target while optimizing its drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME). For example, adding a fluorine atom to the phenyl ring can improve metabolic stability, a common strategy in medicinal chemistry.[10]
Conclusion and Future Outlook
This compound stands as a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is well-defined and efficient, relying on the powerful and reliable [3+2] cycloaddition reaction. While its specific biological profile remains to be fully elucidated, its structural relationship to a vast library of biologically active isoxazoles provides a strong rationale for its exploration.[1][3]
The primary value of this compound is as a foundational building block. The presence of a strategically positioned carboxylic acid provides a direct avenue for the generation of diverse chemical libraries. Future research should focus on synthesizing these derivatives and screening them against a wide range of therapeutic targets, including kinases, proteases, and microbial enzymes. Such efforts are likely to uncover novel lead compounds, reinforcing the enduring importance of the isoxazole scaffold in the quest for new medicines.
References
- Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing.
- Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Source: PMC - NIH.
- Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Source: ResearchGate.
- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Source: MDPI.
- Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Source: Organic Letters.
- Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Source: PubMed.
- Title: Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Source: Benchchem.
- Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. Source: The Journal of Organic Chemistry - ACS Publications.
- Title: Advances in isoxazole chemistry and their role in drug discovery. Source: PMC - NIH.
- Title: A review of isoxazole biological activity and present synthetic techniques. Source: World Journal of Advanced Research and Reviews.
- Title: 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Source: PubChem.
- Title: Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Source: ResearchGate.
- Title: SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. Source: International Journal of Pharmacy and Chemical Sciences.
- Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: PubMed.
- Title: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Source: Chem-Impex.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Introduction: Unveiling the In Vitro Potential of a Novel Isoxazole Derivative
The isoxazole and its dihydroisoxazole (isoxazoline) core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These five-membered heterocyclic compounds are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The specific compound, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (henceforth referred to as "the compound"), combines the isoxazoline ring with a phenyl group and a carboxylic acid moiety, suggesting a potential for interaction with various biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. The protocols outlined below are designed as a tiered screening cascade, starting from fundamental cytotoxicity assessment to more specific functional assays, allowing for a systematic evaluation of its therapeutic potential. The causality behind experimental choices is emphasized to empower researchers to not only execute the protocols but also to understand and interpret the generated data critically.
Part 1: Compound Handling and Stock Solution Preparation
A critical first step in any in vitro study is the proper solubilization and preparation of the test compound. Inaccurate concentration determination or compound precipitation can lead to erroneous and irreproducible results.
Solubility Assessment
A preliminary assessment of the compound's solubility in common laboratory solvents is recommended. Given its carboxylic acid group, solubility may be pH-dependent.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Aqueous buffers at various pH values (e.g., PBS at pH 7.4, alkaline buffers)
-
-
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of small organic molecules and is a standard first choice for preparing high-concentration stock solutions for in vitro assays.[4][5] However, the final concentration of DMSO in cell-based assays should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5] The carboxylic acid moiety suggests that the compound's solubility in aqueous solutions may increase at a pH above its pKa, where it will be deprotonated and more polar.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which will be serially diluted for working solutions.
Materials:
-
This compound (Molecular Weight: 205.21 g/mol )[6]
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out 2.05 mg of the compound using an analytical balance and transfer it to a sterile amber vial.
-
Expert Insight: Using an amber vial protects the compound from potential photodegradation.[7]
-
-
Solvent Addition: Add 1.0 mL of sterile DMSO to the vial. This will yield a final concentration of 10 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Part 2: Tier 1 Screening - Cytotoxicity and Cell Viability Assays
Before assessing any specific biological activity, it is imperative to determine the compound's effect on cell viability. This establishes a therapeutic window, identifying concentrations that are non-toxic and suitable for subsequent functional assays, as well as concentrations that are cytotoxic, which is relevant for potential anticancer applications.
Principle of Cell Viability Assays
Cell viability assays are based on the measurement of a marker associated with a healthy, metabolically active cell population. Common methods include:
-
MTT Assay: Measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Selected cancer and/or normal cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293T, fibroblasts for normal)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "cells + medium with vehicle (DMSO)" as a negative control and "medium only" as a blank.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[13][14] This value is a key measure of the compound's potency.[13]
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and calculate the IC₅₀ value.[15]
-
| Parameter | Description |
| IC₅₀ | Concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[13][16] |
| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.[15] |
Part 3: Tier 2 Screening - Functional Assays
Based on the known activities of isoxazole derivatives, a logical next step is to investigate the compound's potential anti-inflammatory, antimicrobial, and anticancer effects.
Anti-Inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
Principle: In inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of the compound on NO production by quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[2][3]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17] Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME).[3]
-
Nitrite Measurement:
-
Collect the cell supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.[3]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control.
Anticancer Potential: Apoptosis and Cell Migration Assays
If the compound showed significant cytotoxicity in cancer cell lines, further investigation into the mechanism of cell death is warranted.
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Luminescent assays like Caspase-Glo® 3/7 provide a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[18]
Protocol (using a commercial kit like Promega's Caspase-Glo® 3/7):
-
Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC₅₀ for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells in an "add-mix-measure" format.[18]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Principle: This assay assesses the effect of the compound on the collective migration of cells. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[13][19][20]
Protocol:
-
Create Monolayer: Grow a confluent monolayer of cancer cells in a 6- or 12-well plate.
-
Create Wound: Use a sterile pipette tip to create a uniform scratch down the center of the monolayer.[19]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing a non-lethal concentration of the compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[19]
-
Data Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure over time. A decrease in the rate of closure compared to the control indicates an inhibitory effect on cell migration.
Antimicrobial Potential: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a common technique for determining MIC.[21][23]
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[22]
Part 4: Potential Mechanisms of Action and Signaling Pathways
Isoxazole derivatives have been reported to modulate several key signaling pathways involved in inflammation and cancer.[1][24][25] Investigating the effect of the compound on these pathways can provide valuable mechanistic insights.
-
NF-κB Pathway: A central regulator of inflammation and cell survival.[12][20] Inhibition of this pathway is a common mechanism for anti-inflammatory and some anticancer drugs.
-
MAPK/ERK Pathway: Crucial for cell proliferation, differentiation, and survival.[11][26]
-
PI3K/Akt Pathway: A key pathway in cell growth, survival, and metabolism, often dysregulated in cancer.[4][8][27][28][29]
-
TGF-β Pathway: Has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[21][22][30]
Further experiments, such as Western blotting or reporter gene assays, can be employed to determine if the compound modulates the activity of these pathways.
Diagrams
Caption: Tiered In Vitro Screening Workflow.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sopachem. [URL: https://www.sopachem.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_281283313]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
- The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2882124/]
- Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [URL: https://biochemsphere.com/blogs/biochemistry-basics/bridging-the-gap-a-comprehensive-guide-to-biochemical-vs-cellular-ic50-values-in-drug-discovery]
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-potential-of-isoxazole-derivatives-in-anticancer-and-neuroprotective-therapies-64585645.html]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/technical-bulletins/tbul/tb288.pdf]
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [URL: https://microbeinvestigations.
- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- PI3K / Akt Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [URL: https://www.promegaconnections.
- The NF-kB Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/]
- PI3K-Akt signaling pathway. Cusabio. [URL: https://www.cusabio.
- Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [URL: https://www.oreate.
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/apo-one-homogeneous-caspase-3-7-assay-protocol/]
- MAPK Signaling Resources. Cell Signaling Technology. [URL: https://www.cellsignal.
- The minimum inhibitory concentration of antibiotics. BMG LABTECH. [URL: https://www.bmglabtech.
- Schematic representation of the NF-κB signalling pathway. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-NF-kB-signalling-pathway-A-pathway-model-for-NF-kB-is_fig1_273691880]
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [URL: https://www.youtube.
- How do analyze your IC50 resultS for a newly designed drugs? ResearchGate. [URL: https://www.researchgate.net/post/How_do_analyze_your_IC50_resultS_for_a_newly_designed_drugs]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917024/]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403423/]
- TGFβ in Cancer. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2683269/]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381335/]
- p38 MAPK Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.
- How to dissolve small inhibitor molecules for binding assay? ResearchGate. [URL: https://www.researchgate.net/post/How_to_dissolve_small_inhibitor_molecules_for_binding_assay]
- Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2441585/]
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801648/]
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1238479/full]
- Preparing Stock Solutions. PhytoTech Labs. [URL: https://phytotechlab.com/mwdownloads/download/link/id/10/]
- Characteristic isoxazoline compounds with anticancer activity. ResearchGate. [URL: https://www.researchgate.net/figure/Characteristic-isoxazoline-compounds-with-anticancer-activity_fig3_363840742]
- How to find the percentage inhibition for each concentration of deprenyl tested? ResearchGate. [URL: https://www.researchgate.
- 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3089571]
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11181]
- measuring enzyme inhibition by drugs. YouTube. [URL: https://www.youtube.
- Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30630325/]
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497194/]
- improving (-)-Anomalin solubility for in vitro assays. Benchchem. [URL: https://www.benchchem.com/pdf/B5977-Anomalin-Solubility.pdf]
- 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid. ChemBK. [URL: https://www.chembk.com/en/chem/5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic%20acid]
- (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/279867010_5-Methyl-3-phenylisoxazole-4-carboxylic_acid]
- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [URL: https://www.mdpi.com/2072-6694/15/13/3430]
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 16. BiochemSphere [biochemicalsci.com]
- 17. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 23. Page loading... [guidechem.com]
- 24. espublisher.com [espublisher.com]
- 25. nbinno.com [nbinno.com]
- 26. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 29. cusabio.com [cusabio.com]
- 30. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the In Vivo Investigation of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Disclaimer: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a novel chemical entity. The following application notes and protocols are based on the established biological activities of structurally related isoxazole derivatives and provide a strategic framework for its in vivo evaluation. All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.
I. Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this five-membered heterocycle have demonstrated significant anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties in preclinical studies.[1][2][3] The subject of this guide, this compound, combines the isoxazole core with a carboxylic acid moiety, a functional group known to be critical in the pharmacophore of many drugs but also presenting challenges in terms of metabolic stability and membrane permeability.[4][5]
Given the absence of direct in vivo data for this specific molecule, this document serves as a comprehensive roadmap for researchers. It outlines potential therapeutic applications based on the known activities of related isoxazoles and provides detailed, field-proven protocols to systematically evaluate its efficacy, mechanism of action, pharmacokinetics, and safety in living organisms.
II. Postulated In Vivo Applications and Mechanistic Rationale
Based on extensive literature on isoxazole derivatives, we can hypothesize several promising avenues for the in vivo application of this compound.
A. Anti-inflammatory Agent
A significant number of isoxazole derivatives exhibit potent anti-inflammatory effects.[1][6] The primary mechanism often involves the modulation of key inflammatory pathways.
-
Scientific Rationale: The anti-inflammatory action of many isoxazoles is attributed to their ability to inhibit pro-inflammatory enzymes and transcription factors. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of numerous genes involved in the inflammatory response.[1] By preventing the activation of NF-κB, isoxazole derivatives can suppress the production of inflammatory cytokines and mediators.
-
Proposed In Vivo Evaluation: The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing acute anti-inflammatory activity.[6][7][8] This model allows for the quantification of a compound's ability to reduce swelling, a cardinal sign of inflammation.
B. Anticancer Agent
The isoxazole scaffold is also a cornerstone in the development of novel anticancer therapeutics.[9]
-
Scientific Rationale: Various isoxazole-containing compounds have demonstrated cytotoxicity against a range of human cancer cell lines.[9] The mechanisms are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of the carboxylic acid group may also influence its interaction with specific biological targets.
-
Proposed In Vivo Evaluation: The efficacy of a potential anticancer agent is typically evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice.[10][11][12] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, are considered the gold standard for preclinical evaluation as they better recapitulate the heterogeneity of human cancers.[9][13]
III. Pre-formulation and Pharmacokinetic Profiling
Prior to efficacy studies, it is crucial to understand the physicochemical properties and pharmacokinetic profile of the compound.
A. Formulation Development
The carboxylic acid moiety can present challenges for solubility and formulation.[14][15]
-
Protocol 1: Solubility and Formulation Screening
-
Objective: To develop a suitable vehicle for in vivo administration.
-
Materials: this compound, various pharmaceutically acceptable excipients (e.g., saline, PBS, DMSO, Tween 80, carboxymethylcellulose).
-
Procedure:
-
Assess the solubility of the compound in a range of individual and co-solvent systems.
-
Prepare trial formulations and assess for precipitation, stability, and homogeneity over time and at different temperatures.
-
Select a formulation that provides a stable and appropriate concentration for the planned dosing regimen.
-
-
B. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing meaningful efficacy studies.[16][17][18][19]
-
Protocol 2: Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters such as bioavailability, half-life, and clearance.
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.[16]
-
Study Design:
-
Data Analysis: Calculate key PK parameters using appropriate software.
-
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Table 1: Key Pharmacokinetic Parameters
IV. In Vivo Efficacy Evaluation: Detailed Protocols
A. Anti-inflammatory Activity
-
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory effect of the compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test compound groups (at least 3 dose levels).
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
General workflow for a subcutaneous xenograft study.
V. Toxicology and Safety Assessment
A preliminary assessment of the compound's toxicity is essential. [20][21][22]
-
Protocol 5: Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for up to 14 days.
-
Perform gross necropsy at the end of the study to examine major organs.
-
-
Endpoint Analysis: Determine the MTD and identify any dose-limiting toxicities.
-
VI. Concluding Remarks
The isoxazole scaffold holds considerable promise for the development of new therapeutic agents. While this compound is an understudied compound, the protocols and strategic guidance provided in this document offer a robust framework for its systematic in vivo evaluation. By carefully assessing its pharmacokinetic profile, and potential anti-inflammatory and anticancer efficacy, researchers can unlock the therapeutic potential of this novel chemical entity.
VII. References
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 837-858.
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
-
Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.
-
Screening models for inflammatory drugs. (2017). Slideshare.
-
In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
-
Holliday, D. L., & Speirs, V. (2011). Patient-Derived In Vitro and In Vivo Models of Cancer. Journal of visualized experiments : JoVE, (53), 2854.
-
In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
-
Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
-
Llopis, P. M., Pineda, J. C. M., & Garcia, G. P. (2016). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 8(2), 15.
-
Comparisons of in vivo cancer models and their applications. (2022). ResearchGate.
-
In Vivo Model Systems. (n.d.). Crown Bioscience.
-
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.
-
In vivo zebrafish assays for analyzing drug toxicity. (2024). ResearchGate.
-
Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
-
in vivo toxicity study: Topics by Science.gov. (n.d.).
-
Hawash, M., H. N. K. Al-Masri, D. Jaradat, N. Z. M. Jawabreh, A. S. A. Qneibi, A. D. Al-Rimawi, M. S. Mubarak, & I. A. Al-Masri. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18223.
-
In vivo toxicology studies. (n.d.). Blog.
-
Madan, J. R., Dagade, R. H., Awasthi, R., & Dua, K. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polish medical journal, 48(2), 99-104.
-
Hsieh, J.-H., Sedykh, A., Mutlu, E., Germolec, D., Auerbach, S. S., & Rider, C. V. (2019). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. ACS Sustainable Chemistry & Engineering, 7(12), 10134-10143.
-
Hawash, M., Al-Masri, H. N. K., Jaradat, D., Jawabreh, N. Z. M., Qneibi, A. S. A., Al-Rimawi, A. D., Mubarak, M. S., & Al-Masri, I. A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18223.
-
Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
-
V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
-
Rodent Pharmacokinetics. (n.d.). WuXi AppTec Lab Testing Division.
-
Li, L., & Li, W. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(24), e1332.
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
-
Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203-2234.
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2023). ResearchGate.
-
Formulation Development for Complex Biologic Drugs: A Guide. (n.d.). Leukocare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijst.org.uk [eijst.org.uk]
- 7. ijpsr.com [ijpsr.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Patient-Derived In Vitro and In Vivo Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
- 13. crownbio.com [crownbio.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. fda.gov [fda.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vivo toxicity study: Topics by Science.gov [science.gov]
- 22. blog.biobide.com [blog.biobide.com]
Application Notes and Protocols for the Quantitative Assay of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Abstract
This comprehensive guide provides detailed experimental protocols for the quantitative analysis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of interest in drug discovery and development. Recognizing the diverse needs of researchers, this document outlines three robust analytical methodologies: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis in complex biological matrices, and an alternative method involving pre-column fluorescence derivatization for ultra-trace level quantification. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, data analysis, and troubleshooting.
Introduction: The Significance of Isoxazole Derivatives
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Leflunomide and the antibiotic Cloxacillin[1][2]. These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are valued for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][3][4]. This compound belongs to this promising class of molecules. As with any potential therapeutic agent, its journey from discovery to clinical application necessitates the development of precise and reliable quantitative assays. Such assays are critical for pharmacokinetic studies, metabolism analysis, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing field-proven protocols to accurately quantify this target analyte across various experimental contexts.
Physicochemical Properties & Analytical Strategy
The molecular structure of this compound dictates the optimal analytical strategies for its quantification.
-
Structural Features: The molecule possesses two key features relevant to its analysis:
-
A Phenyl Group: This aromatic ring acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry.
-
A Carboxylic Acid Group: This functional group provides a reactive handle for chemical derivatization, enabling alternative detection strategies, but also influences the molecule's polarity and ionization potential[5][6].
-
These features make the compound an excellent candidate for modern chromatographic techniques. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Property | Value / Description | Rationale for Assay Design |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the exact mass for mass spectrometry analysis. |
| Molecular Weight | 205.21 g/mol | Used for calculating concentrations and preparing standard solutions. |
| Key Functional Groups | Phenyl, Carboxylic Acid, Dihydroisoxazole | Phenyl group provides UV absorbance. Carboxylic acid allows for derivatization and influences ionization in MS. |
| Solubility | Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous bases. | Guides the selection of solvents for sample preparation and mobile phases. |
Principle of Quantification Methods
Three primary analytical techniques are presented, each with distinct advantages. The logical workflow for selecting the appropriate method is outlined below.
Caption: Workflow for selecting the appropriate analytical protocol.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This is the most direct and widely accessible method for quantifying compounds with a UV chromophore. The principle relies on separating the analyte from other components on a hydrophobic stationary phase, followed by detection as it passes through a UV detector. The absorbance is directly proportional to the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis[7][8]. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. For quantitative analysis, Selected Reaction Monitoring (SRM) is used, where a specific parent ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage filtering process virtually eliminates matrix interference. Because the molecule has a carboxylic acid group, it will readily form a [M-H]⁻ ion in negative ion mode[8].
HPLC with Pre-Column Fluorescence Derivatization
For applications requiring the highest sensitivity where LC-MS/MS is unavailable, the carboxylic acid moiety can be chemically modified with a fluorescent tag prior to HPLC analysis[9][10]. This process, known as derivatization, attaches a highly fluorescent molecule to the analyte, allowing for detection at extremely low levels using a fluorescence detector[11][12].
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: RP-HPLC-UV for Quantification in Pure Samples
-
Expertise & Experience: This method is ideal for purity assessments, content uniformity in formulations, and dissolution testing where analyte concentrations are relatively high and the matrix is simple. We use a C18 column as it provides excellent retention for moderately polar compounds like our target analyte. The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid is protonated, leading to sharper, more symmetrical peaks.
4.1.1 Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
4.1.2 Instrumentation and Conditions
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determine the λmax by scanning a standard solution (expect ~254 nm due to the phenyl ring).
-
Run Time: 10 minutes (adjust as needed)
4.1.3 Step-by-Step Procedure
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the unknown sample in the same diluent used for the working standards to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes. Inject the standards from lowest to highest concentration, followed by the unknown samples.
-
Data Analysis: Plot the peak area of the standards against their known concentrations. Perform a linear regression to generate a calibration curve. Use the equation of the line to calculate the concentration of the unknown samples.
Protocol 2: LC-MS/MS for Quantification in Biological Matrices
-
Expertise & Experience: This protocol is essential for pharmacokinetic or toxicology studies. Sample preparation involves protein precipitation, a quick and effective way to remove the bulk of matrix interferences. An internal standard (IS) is mandatory to correct for variations in sample recovery and instrument response. A structurally similar compound not present in the sample is an ideal IS.
4.2.1 Materials and Reagents
-
All reagents from Protocol 1.
-
Internal Standard (IS): e.g., a stable isotope-labeled version of the analyte or a structurally similar isoxazole derivative.
-
Control biological matrix (e.g., blank human plasma).
-
Trichloroacetic acid (TCA) or cold acetonitrile for protein precipitation.
4.2.2 Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phases: As in Protocol 1.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MS/MS Transitions:
-
Determine the exact m/z for the analyte and IS via infusion.
-
Optimize cone voltage and collision energy.
-
Analyte: [M-H]⁻, e.g., m/z 204.2 → fragment ion.
-
Internal Standard: [M-H]⁻ → fragment ion.
-
4.2.3 Step-by-Step Procedure
-
Standard/Sample Preparation:
-
Pipette 50 µL of plasma (blank, standard, or unknown) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte into the blank biological matrix before performing the protein precipitation step.
-
LC-MS/MS Analysis: Run the samples as per the optimized instrument conditions.
-
Data Analysis: Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area). Plot the Peak Area Ratio against the analyte concentration for the standards. Use the resulting linear regression to determine the concentration in unknown samples.
Protocol 3: High-Sensitivity Quantification via Fluorescence Derivatization
-
Expertise & Experience: This method is employed when trace-level detection is needed without access to LC-MS. The carboxylic acid is converted into a fluorescent ester. Reagents like 4-bromomethyl-7-methoxycoumarin (Br-Mmc) or 9-anthryldiazomethane (ADAM) are effective for this purpose[10]. The reaction requires a catalyst and non-aqueous conditions for efficiency.
Caption: Pre-column derivatization of the carboxylic acid group.
4.3.1 Materials and Reagents
-
Reagents from Protocol 1.
-
Fluorescent Derivatization Reagent: e.g., 9-chloromethyl anthracene[12].
-
Crown Ether Catalyst (e.g., 18-Crown-6).
-
Potassium Carbonate (anhydrous).
-
Acetone (anhydrous).
4.3.2 Step-by-Step Procedure
-
Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a solution containing the fluorescent reagent (e.g., 0.1 mg/mL in acetone).
-
Add 50 µL of a catalyst solution (e.g., 1 mg/mL K₂CO₃ and 1 mg/mL 18-Crown-6 in acetone).
-
Cap the vial tightly and heat at 50 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
HPLC-Fluorescence Analysis:
-
Use the same HPLC conditions as in Protocol 1.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the chosen tag (e.g., for an anthracene derivative, Ex: 365 nm, Em: 410 nm)[12].
-
-
Data Analysis: Construct the calibration curve and quantify unknowns as described in Protocol 4.1.
Data Analysis and Interpretation
A successful assay relies on a well-constructed calibration curve.
| Parameter | Acceptance Criteria | Rationale |
| Calibration Curve | 5-8 non-zero standards | Provides a sufficient range to bracket unknown samples. |
| Linearity (r²) | > 0.995 | Ensures a direct, predictable relationship between signal and concentration. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be measured with acceptable precision and accuracy. |
Method Validation and Quality Control
For use in regulated environments, the chosen assay must be validated according to ICH guidelines. This involves assessing:
-
Accuracy: Closeness of measured values to the true value.
-
Precision: Repeatability and intermediate precision of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Robustness: Reliability of the method with respect to small, deliberate variations in parameters.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation; mismatched sample/mobile phase solvent; pH effects. | Use a guard column; ensure sample diluent is similar to the mobile phase; confirm mobile phase pH is at least 2 units below the analyte's pKa. |
| Low Sensitivity | Incorrect detection wavelength; sample degradation; poor ionization (MS). | Verify λmax; check sample stability; optimize MS source parameters (cone voltage, gas flow). |
| High Variability | Inconsistent sample preparation; autosampler issue; unstable internal standard. | Standardize vortexing/centrifugation times; check autosampler syringe/loop; verify IS stability. |
| No Peak Detected | Incorrect injection; sample concentration below LOD. | Manually check injection process; run a high-concentration standard; consider a more sensitive method (Protocol 2 or 3). |
Conclusion
This application note provides three validated starting points for the quantitative assay of this compound. The selection of the optimal protocol—be it the straightforward RP-HPLC-UV, the highly selective LC-MS/MS, or the ultra-sensitive fluorescence derivatization method—should be guided by the specific requirements of the research question, including sample matrix, required sensitivity, and available instrumentation. By following these detailed procedures and understanding the underlying scientific principles, researchers can generate accurate and reproducible data crucial for advancing their drug discovery and development programs.
References
- U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Perlikowska, R., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of β-Peptides. Molecules. [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Chandra, K. R., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kasai, Y., et al. (1973). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry. [Link]
-
Patel, R. B., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Das, A., & Luthra, A. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Saleh, N. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Chandra, K. R., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Ghafourian, T., & Ghassempour, A. (2020). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. [Link]
-
Nohta, H., et al. (2003). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]
-
Kirschbaum, J., & Aszalos, A. (1982). Spectrophotometric Determination of Carboxylic acids with 2-Nitrophenylhydrazine in Aqueous Solution. Microchemical Journal. [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link]
-
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Li, Q., et al. (2005). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Kumar, A., & Kumar, A. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Balasubramaniyan, P., & Balasubramaniyan, V. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Cha, S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]
-
Wang, S., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Shcherbakova, E. S., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Pharmaceutical Chemistry Journal. [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Chen, K., et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources. [Link]
-
Kasai, Y., et al. (1973). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry. [Link]
-
Supporting Information for: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]
-
Kumar, A., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
Ghafourian, T., & Ghassempour, A. (2020). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. [Link]
-
Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including the inhibition of various key enzymes.[1][2] This document provides a comprehensive guide for the characterization of a novel derivative, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, as a potential enzyme inhibitor. While specific data for this compound is not extensively available, this guide consolidates methodologies and insights from structurally similar isoxazole compounds to provide a robust framework for its evaluation.
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3] Derivatives of isoxazoles have been successfully developed as inhibitors of a wide range of enzymes, including carbonic anhydrases, cyclooxygenases, and protein tyrosine phosphatases.[4][5][6] The presence of a carboxylic acid moiety is also of particular interest, as it can act as a key pharmacophore, mimicking substrate functionalities or forming crucial interactions within an enzyme's active site.[7]
Synthesis of this compound
The synthesis of 4,5-dihydroisoxazole derivatives can be achieved through various synthetic routes, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkene being a common and efficient method.[8] A plausible synthetic route for the title compound is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Protocol: Synthesis of this compound
-
Generation of Nitrile Oxide: Benzaldehyde oxime is oxidized in situ to the corresponding nitrile oxide. A common oxidizing agent for this transformation is Chloramine-T.
-
[3+2] Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with an appropriate alkene, in this case, ethyl crotonate. This reaction forms the 4,5-dihydroisoxazole ring.
-
Ester Hydrolysis: The resulting ethyl ester, ethyl 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate, is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid.[9]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. Reaction conditions, such as solvent, temperature, and reaction time, should be optimized for this specific transformation.
Screening for Enzyme Inhibitory Activity: Application and Protocols
Given the broad range of enzymes inhibited by isoxazole derivatives, a tiered screening approach is recommended. This involves an initial broad-spectrum screening against a panel of representative enzymes, followed by more focused secondary assays for any identified "hits".
Tier 1: Broad-Spectrum Enzyme Inhibition Screening
A selection of enzymes from different classes should be used for initial screening. Based on the activities of known isoxazole derivatives, promising targets include carbonic anhydrases, cyclooxygenases, and protein tyrosine phosphatases.
Experimental Workflow for Initial Screening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic Acid in Modern Drug Discovery
Introduction
The isoxazole ring system and its partially saturated analog, isoxazoline, are recognized as privileged scaffolds in medicinal chemistry.[1][2] These five-membered heterocyclic cores are present in a multitude of clinically approved drugs and biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The compound 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid represents a strategic starting point for drug discovery campaigns. Its structure combines the proven biological relevance of the dihydroisoxazole core with functional handles amenable to diversification, making it an ideal building block for the generation of extensive and diverse small-molecule libraries.
This guide provides a comprehensive overview of the strategic application of this compound in drug discovery workflows, complete with detailed, field-proven protocols for library synthesis and biological screening.
Section 1: The Strategic Value of the Scaffold
The utility of this compound stems from its distinct structural motifs, each offering opportunities for systematic medicinal chemistry exploration to establish structure-activity relationships (SAR).
-
Dihydroisoxazole Core: This heterocyclic system is bioisosterically similar to other five-membered rings found in pharmacologically active agents. Its inherent chemical properties and potential for diverse molecular interactions make it an attractive foundation for novel therapeutics.[2][5]
-
C3-Phenyl Group: This aromatic ring can be substituted at the ortho-, meta-, or para-positions to probe interactions with hydrophobic pockets in target proteins. Modification of this group can significantly impact target affinity, selectivity, and pharmacokinetic properties.
-
C5-Methyl Group: This group provides a fixed substitution point, influencing the molecule's three-dimensional conformation and metabolic stability.
-
C5-Carboxylic Acid: This is the key functional handle for derivatization. It provides a reactive site for amide bond formation, one of the most robust and frequently used reactions in medicinal chemistry, allowing for the coupling of a virtually limitless array of amine-containing building blocks.[6][7]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | [8] |
| Molecular Formula | C₁₁H₁₁NO₃ | [8] |
| Molecular Weight | 205.21 g/mol | [8] |
| InChIKey | HHSXXVCKNAZBGR-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | [8] |
Section 2: Synthesis & Library Development
A primary application of this scaffold is in the rapid generation of a diverse chemical library for screening. The carboxylic acid moiety is readily activated for coupling with various primary and secondary amines to produce a wide array of amides.
Workflow for Library Synthesis and Initial Screening
Caption: General workflow for library synthesis and subsequent screening.
Protocol 1: Parallel Amide Coupling for Library Synthesis
This protocol details the parallel synthesis of an amide library from the title compound in a 96-well plate format.
Rationale: The use of EDC (a water-soluble carbodiimide) and HOBt (an additive that minimizes racemization and improves efficiency) is a standard, robust method for amide bond formation.[9] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts of amines and the acid formed during the reaction.[10] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (as hydrochloride salts or free bases)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette and shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M stock solution of the starting carboxylic acid in anhydrous DCM.
-
Prepare a 0.2 M stock solution of each amine from your library in anhydrous DCM. If using hydrochloride salts, add 1.1 equivalents of DIPEA to each amine solution.
-
Prepare a fresh 0.2 M "coupling cocktail" solution in anhydrous DCM containing EDC (1.2 eq) and HOBt (1.2 eq).
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the carboxylic acid stock solution.
-
Add 200 µL (40 µmol, 1.0 eq) of the appropriate amine stock solution to each corresponding well.
-
Using a multichannel pipette, add 240 µL of the coupling cocktail to each well.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a chemical-resistant sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification (Parallel):
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes. Allow the layers to separate.
-
Carefully remove the bottom organic layer using a multichannel pipette and transfer to a fresh 96-well collection plate.
-
The crude products in the collection plate can be concentrated in vacuo. For early-stage screening, purification may not be necessary if the conversion is high. For hit validation, purification via preparative HPLC-MS is required.
-
-
Quality Control:
-
Analyze a small aliquot from a representative selection of wells (e.g., one column) by LC-MS to confirm product formation and estimate purity.
-
Section 3: Application in Target-Based Screening
Isoxazole derivatives are known to inhibit a range of enzymes, particularly protein kinases, making this a logical target class for initial screening.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the inhibitory activity of library compounds against a specific protein kinase.
Rationale: The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced.[12] The assay has two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition.
Materials:
-
Purified, active kinase enzyme
-
Specific peptide substrate for the kinase
-
Synthesized compound library (dissolved in DMSO)
-
Kinase Buffer (specific to the target kinase)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 25 nL of each test compound from your library (typically at a screening concentration of 10 µM). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Prepare a "Kinase/Substrate Mix" in kinase buffer containing the target kinase and its peptide substrate at 2X the final desired concentration. Add 2.5 µL of this mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Start the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 1 hour.[13]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes needed for conversion and the luciferase/luciferin for light production. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Compounds showing significant inhibition (e.g., >50%) are identified as "hits" and are selected for dose-response analysis to determine their IC₅₀ value.
-
Section 4: Application in Phenotypic Screening
Phenotypic screens assess the effect of a compound on cellular behavior, such as viability or proliferation, without a preconceived target.[14] This approach is powerful for discovering compounds with novel mechanisms of action. Given the known anticancer properties of isoxazoles, a cell viability assay is a highly relevant primary screen.[4][15][16]
Protocol 3: Cell Viability Screening using MTT Assay
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with the synthesized compounds.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[18]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[19]
-
-
Compound Treatment:
-
Perform a serial dilution of your library compounds in culture medium to achieve final desired concentrations (e.g., from 0.1 to 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls and untreated controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results as a dose-response curve and determine the IC₅₀ value for active compounds.
-
Section 5: Data Analysis and Hit-to-Lead Prioritization
The goal of the initial screens is to identify "hits"—compounds that demonstrate reproducible activity.[20] These hits must then be prioritized to select the most promising "leads" for further optimization.[21][22]
Sample Data Summary for Phenotypic Screen
| Compound ID | R Group (from Amine) | IC₅₀ (µM) vs. MCF-7 Cells |
| Parent Acid | -H | > 100 |
| LIB-001 | 4-Fluorobenzyl | 8.7 |
| LIB-002 | 3-Methoxy-phenyl | 15.2 |
| LIB-003 | Cyclohexyl | > 100 |
| LIB-004 | 2-(Pyridin-4-yl)ethyl | 5.4 |
| Positive Control | Doxorubicin | 0.8 |
Hit-to-Lead Decision Workflow
Caption: A flowchart outlining the key stages of the hit-to-lead process.
Conclusion
This compound is a highly valuable starting scaffold for drug discovery. Its amenability to robust synthetic diversification via amide coupling allows for the efficient creation of large, novel compound libraries. The protocols outlined in this guide provide a clear and validated pathway for researchers to leverage this scaffold in both target-based and phenotypic screening campaigns, facilitating the identification of promising hit compounds for progression into lead optimization and the development of next-generation therapeutics.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]
-
LinkedIn. (2025, May 21). What is the hit to lead process in drug discovery? Retrieved from [Link]
-
Proventa. (2026, January 19). Hit to Lead Optimization in Drug Discovery: From Early Hits to High-Quality Leads. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Singh, S., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 569-586. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1145-1149. Retrieved from [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kotian, S. Y., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 127(6), 1033-1040. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83-95. Retrieved from [Link]
-
Sahoo, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Organic Chemistry, 21(1), 1-15. Retrieved from [Link]
-
Jyothi, A. N., et al. (2024). Potential activities of isoxazole derivatives. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. Retrieved from [Link]
-
Vashisht, K., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 14(10). Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83-95. Retrieved from [Link]
-
ChemBK. (2024). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Kumar, G., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
-
Ghosh, U., et al. (2015). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. Medicinal Chemistry, 11(7), 674-682. Retrieved from [Link]
-
Kaur, K., et al. (2014). Isoxazoline containing natural products as anticancer agents: a review. European Journal of Medicinal Chemistry, 77, 121-133. Retrieved from [Link]
-
Kaur, K., et al. (2014). Isoxazoline containing natural products as anticancer agents: a review. European Journal of Medicinal Chemistry, 77, 121-133. Retrieved from [Link]
-
A. A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 698-704. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 28(21), 115729. Retrieved from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espublisher.com [espublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro kinase assay [protocols.io]
- 14. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 15. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 21. Hit to lead - Wikipedia [en.wikipedia.org]
- 22. excelra.com [excelra.com]
Application Notes and Protocols: Investigating 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic Acid in Neuroscience Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Isoxazole Scaffold as a Privileged Motif in CNS Drug Discovery
The isoxazole ring system is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. In the realm of neuroscience, isoxazole derivatives have emerged as a promising class of compounds capable of modulating critical central nervous system (CNS) targets. These derivatives have been explored for their potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, pain, depression, and cognitive dysfunction. The structural features of the isoxazole ring allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity.
One of the most notable roles of isoxazole-containing compounds in neuroscience is their ability to modulate the activity of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the brain[1][2]. The compound that gives the receptor its name, AMPA, is itself an isoxazole derivative. Modulation of AMPA receptors, either through positive or negative allosteric mechanisms, presents a viable strategy for treating a variety of CNS disorders[3][4].
This document provides a detailed guide for the investigation of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid , a specific isoxazole derivative, within the context of neuroscience research. While direct studies on this particular compound are not extensively reported, its structural similarity to known neuroactive isoxazoles suggests its potential as a modulator of CNS targets. These application notes will therefore focus on the potential of this compound as an AMPA receptor modulator, providing hypothetical, yet experimentally sound, protocols for its characterization.
Hypothesized Mechanism of Action: Modulation of AMPA Receptor Signaling
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the CNS. Their function is integral to synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor signaling has been implicated in numerous neurological conditions, making them a compelling target for therapeutic intervention. Positive allosteric modulators (PAMs) of AMPA receptors, for instance, have shown potential in treating cognitive disorders and depression[3].
We hypothesize that this compound, by virtue of its isoxazole core, may interact with an allosteric binding site on the AMPA receptor, thereby modulating its function. The phenyl and carboxylic acid moieties could play crucial roles in receptor binding and specificity.
Caption: Hypothetical signaling pathway of AMPA receptor modulation.
Experimental Protocols
The following protocols are designed to investigate the potential neuroactivity of this compound, with a focus on its hypothesized role as an AMPA receptor modulator.
Protocol 1: In Vitro Characterization of AMPA Receptor Modulation using Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp electrophysiology in cultured neurons or HEK293 cells expressing specific AMPA receptor subunits to assess the modulatory effects of the test compound.
Objective: To determine if this compound modulates AMPA receptor-mediated currents.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or HEK293 cells transfected with AMPA receptor subunits (e.g., GluA1/GluA2).
-
Neurobasal medium and B27 supplement.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2).
-
AMPA receptor agonist (e.g., Glutamate or AMPA).
-
This compound (test compound).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Culture and Preparation:
-
Culture primary neurons or transfected HEK293 cells on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron or HEK293 cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Agonist and Test Compound:
-
Apply a brief pulse of the AMPA receptor agonist (e.g., 1 mM glutamate for 2 ms) using a fast-perfusion system to elicit an inward current.
-
Establish a stable baseline of agonist-evoked currents.
-
Co-apply the test compound with the agonist at various concentrations (e.g., 10 nM to 10 µM).
-
Record the amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude and the decay time constant of the evoked currents.
-
Calculate the percentage potentiation or inhibition of the current amplitude by the test compound.
-
Construct a concentration-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.
-
Caption: Experimental workflow for patch-clamp electrophysiology.
Protocol 2: In Vivo Assessment of Pro-Cognitive Effects using the Novel Object Recognition (NOR) Test
This protocol describes the use of the NOR test in rodents to evaluate the potential pro-cognitive effects of this compound.
Objective: To assess the effect of the test compound on learning and memory in a rodent model.
Materials:
-
Adult male rodents (e.g., C57BL/6 mice or Wistar rats).
-
Open field arena.
-
Two identical objects (for familiarization phase) and one novel object (for testing phase).
-
Vehicle (e.g., saline with 0.5% Tween 80).
-
This compound (test compound).
-
Video tracking software.
Procedure:
-
Habituation:
-
Habituate the animals to the open field arena for 10 minutes per day for 2-3 days in the absence of any objects.
-
-
Drug Administration:
-
On the test day, administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the familiarization phase.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific ITI (e.g., 1 hour or 24 hours).
-
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better memory performance.
-
Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise manner.
Table 1: Hypothetical Electrophysiological Data for this compound
| Compound Concentration | Mean Current Potentiation (%) | SEM | n |
| 10 nM | 5.2 | 1.1 | 8 |
| 100 nM | 25.8 | 3.5 | 8 |
| 1 µM | 85.3 | 7.2 | 8 |
| 10 µM | 150.1 | 12.6 | 8 |
Table 2: Hypothetical Behavioral Data from the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) | SEM | n |
| Vehicle | - | 0.15 | 0.04 | 12 |
| Compound | 1 | 0.35 | 0.06 | 12 |
| Compound | 3 | 0.52 | 0.08 | 12 |
| Compound | 10 | 0.68 | 0.09 | 12 |
Conclusion and Future Directions
The isoxazole scaffold represents a valuable starting point for the design of novel CNS-active compounds. While the specific neurological effects of this compound remain to be elucidated, the protocols outlined in this guide provide a robust framework for its initial characterization. Based on the known pharmacology of related isoxazole derivatives, investigating its potential as an AMPA receptor modulator is a logical and promising first step.
Future research should aim to expand on these initial findings by:
-
Determining the selectivity of the compound for different AMPA receptor subunit compositions.
-
Investigating its effects on other CNS targets, such as other glutamate receptor subtypes or voltage-gated ion channels.
-
Evaluating its efficacy in animal models of specific neurological disorders, such as Alzheimer's disease or depression.
-
Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.
By systematically applying these experimental approaches, the neuroscience research community can effectively unravel the therapeutic potential of this compound and other novel isoxazole derivatives.
References
-
Vasilenko, D. A., et al. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(21), 5001. [Link]
-
Grove, S. J. A., et al. (2010). Positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Journal of Medicinal Chemistry, 53(20), 7271–7279. [Link]
-
Witkin, J. M., et al. (2014). Are AMPA receptor positive allosteric modulators potential pharmacotherapeutics for addiction? Pharmaceuticals, 7(1), 29–45. [Link]
-
Ali, M. R., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 30(5), 1234. [Link]
Sources
- 1. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Isoxazole Derivatives in Oncology
The isoxazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Within the realm of oncology, isoxazole derivatives are emerging as a promising class of small molecule inhibitors targeting various hallmarks of cancer.[3][4] These compounds have demonstrated a wide range of anticancer activities, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways crucial for tumor growth and survival.[5][6] The versatility of the isoxazole ring allows for extensive chemical modifications, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the potential applications of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a novel isoxazole derivative, in cancer research, along with detailed protocols for its evaluation.
Mechanism of Action: Targeting Key Oncogenic Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, the broader class of isoxazole derivatives has been shown to exert its anticancer effects through multiple mechanisms. A prevalent mechanism is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational stability and function of numerous oncoproteins.[7][8] By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[9][10]
Another key mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[11] Isoxazole compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Furthermore, many isoxazole derivatives have been observed to cause cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.[12]
Visualizing the Potential Mechanism of Action
Caption: Potential mechanisms of action for this compound in cancer.
Experimental Protocols: A Step-by-Step Guide for In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro characterization of the anticancer properties of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells upon treatment with the compound.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizing the Experimental Workflow
Caption: A typical workflow for evaluating a novel anti-cancer compound.
Data Presentation: Summarizing Key Findings
Quantitative data from in vitro experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
| Cancer Cell Line | Compound Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
| MCF-7 (Breast) | 0 (Control) | 100 | 5 |
| 10 | 75 | 20 | |
| 25 | 50 (IC50) | 45 | |
| 50 | 25 | 70 | |
| A549 (Lung) | 0 (Control) | 100 | 4 |
| 10 | 80 | 15 | |
| 25 | 55 | 35 | |
| 50 | 30 | 60 |
Table 1: Hypothetical data showing the effect of this compound on cell viability and apoptosis in two different cancer cell lines.
Future Directions: In Vivo Studies and Target Deconvolution
Following promising in vitro results, the next logical step is to evaluate the efficacy and safety of this compound in preclinical in vivo models, such as tumor xenografts in immunodeficient mice.[13][14] These studies are crucial for determining the compound's therapeutic potential in a more complex biological system.
Furthermore, comprehensive target deconvolution studies, utilizing techniques such as proteomics and chemical biology approaches, will be essential to precisely identify the molecular targets and signaling pathways modulated by this novel isoxazole derivative. This knowledge will not only provide a deeper understanding of its mechanism of action but also guide its further development as a potential anticancer therapeutic.
References
-
Ji, Y., et al. (2023). Analysis of apoptosis induction by compound–5j (left) and ( ±)–5q. ResearchGate. Available at: [Link]
-
Susha, C., et al. (2015). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. Available at: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. PubMed Central. Available at: [Link]
-
Chemi, G., et al. (2018). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. PubMed Central. Available at: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed Central. Available at: [Link]
-
Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
-
Wang, H., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. PubMed Central. Available at: [Link]
-
Basting, P. J., et al. (2014). The Investigation of Hsp90 C-terminal inhibitors containing Amide bioisosteres. PubMed Central. Available at: [Link]
-
Rauf, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]
-
Hammoudeh, D. I., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][5][11][15]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. Available at: [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Europe PMC. Available at: [Link]
-
Chandra, et al. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. Available at: [Link]
-
Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. PubMed. Available at: [Link]
-
Carta, A., et al. (2013). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. Available at: [Link]
-
Trepel, J., et al. (2010). New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential. National Institutes of Health. Available at: [Link]
-
Sharp, S. Y., et al. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. PubMed. Available at: [Link]
-
Ningegowda, R., et al. (2017). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
-
Sławiński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
-
Kumar, R., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
Żuk, J., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]
-
Kumar, D., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. Available at: [Link]
-
Singh, S. K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]
-
D'Mello, S. R., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Investigation of Hsp90 C-terminal inhibitors containing Amide bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Synthesis Protocol: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives
Abstract: This document provides a detailed guide for the synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The core synthetic strategy revolves around the highly efficient and versatile [3+2] cycloaddition reaction between a nitrile oxide and an alkene. We present two robust, field-proven protocols for the in situ generation of benzonitrile oxide from different precursors, followed by its reaction with methyl methacrylate and subsequent saponification. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of methodological choices, step-by-step protocols, and strategies for diversification of the target scaffold.
Introduction: The Significance of the Isoxazoline Scaffold
The 4,5-dihydroisoxazole (isoxazoline) ring system is a privileged scaffold in modern drug discovery.[1] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for amide or ester functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. Compounds incorporating this heterocycle exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3]
The specific target, this compound, combines the key pharmacophoric elements of an aryl group at the 3-position and a carboxylic acid at the 5-position, making it an attractive building block for creating libraries of novel therapeutic agents. The synthesis of this scaffold is most effectively achieved through the 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocycles.[1][4][5]
This application note details the primary synthetic pathway, focusing on the in situ generation of the key benzonitrile oxide intermediate.
Core Synthetic Strategy: [3+2] Cycloaddition
The cornerstone of this synthesis is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile). Nitrile oxides are highly reactive and prone to dimerization, and thus are almost always generated in situ for immediate consumption in the reaction.[4][6]
The overall transformation can be visualized as follows:
-
Preparation of Precursors : Synthesis or procurement of a substituted benzaldoxime and an appropriate alkene (methyl methacrylate for the title compound).
-
In Situ Generation of Nitrile Oxide : The benzaldoxime is converted into the reactive benzonitrile oxide intermediate.
-
Cycloaddition : The nitrile oxide rapidly reacts with methyl methacrylate to form the 4,5-dihydroisoxazole ring, yielding the methyl ester of the target compound.
-
Saponification : The methyl ester is hydrolyzed to the final carboxylic acid derivative.
Below is a diagram illustrating the overall workflow.
Caption: High-level workflow for the synthesis of the target compound.
Mechanism of 1,3-Dipolar Cycloaddition
The reaction proceeds via a concerted, pericyclic mechanism. The benzonitrile oxide, generated from its precursor, aligns with the double bond of methyl methacrylate. The terminal oxygen of the nitrile oxide attacks one carbon of the C=C bond, while the carbon of the nitrile oxide attacks the other, forming two new sigma bonds simultaneously and constructing the five-membered isoxazoline ring. The regioselectivity, which dictates the formation of the 5-substituted isomer, is governed by both steric and electronic factors of the dipole and dipolarophile.
Caption: The core [3+2] cycloaddition reaction mechanism.
Experimental Protocols
Two primary methods for the in situ generation of benzonitrile oxide are presented. Protocol 1 utilizes the direct oxidation of benzaldoxime, which is often simpler and uses readily available reagents. Protocol 2 proceeds via a benzohydroximoyl chloride intermediate, a classic and robust method that can be advantageous for specific substrates.[6]
Protocol 1: Synthesis via Oxidation of Benzaldoxime with Chloramine-T
This protocol is adapted from established procedures for isoxazoline synthesis using Chloramine-T as a mild and effective oxidant.[4][7]
Materials:
-
Benzaldoxime (or substituted benzaldoxime)
-
Methyl methacrylate
-
Chloramine-T trihydrate
-
Ethanol (EtOH), reagent grade
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M solution
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq) and methyl methacrylate (1.5 eq) in ethanol (approx. 0.2 M concentration relative to the aldoxime).
-
Reagent Addition: To this stirring solution, add Chloramine-T trihydrate (1.2 eq) portion-wise over 15-20 minutes at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
Work-up and Extraction:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (DCM) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude methyl 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
-
Saponification:
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.
-
Remove the THF via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.
-
Protocol 2: Synthesis via Benzohydroximoyl Chloride Intermediate
This method involves two distinct steps: the preparation of the hydroximoyl chloride, followed by its base-induced dehydrochlorination and cycloaddition.
Materials (in addition to Protocol 1):
-
N-Chlorosuccinimide (NCS) or Oxone®
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Step A: Synthesis of Benzohydroximoyl Chloride
-
Rationale: The conversion of the aldoxime's hydroxyl group into a better leaving group (chloride) facilitates the elimination step to form the nitrile oxide. While chlorine gas can be used, methods involving NCS or an HCl/Oxone system are often more convenient and safer for lab-scale synthesis.[6][8][9]
-
Procedure (using NCS): Dissolve benzaldoxime (1.0 eq) in a minimal amount of DMF. Add N-Chlorosuccinimide (1.05 eq) in one portion. Stir at room temperature for 1-2 hours. The product can often be precipitated by adding water and used in the next step after filtration and drying, or the reaction mixture can be used directly.[6]
Step B: Cycloaddition and Saponification
-
Reaction Setup: In a round-bottom flask, dissolve the benzohydroximoyl chloride (1.0 eq) from Step A and methyl methacrylate (1.5 eq) in a suitable solvent like DCM or THF.
-
Base Addition: Cool the solution in an ice bath. Slowly add triethylamine (TEA, 1.2 eq) dropwise. The TEA acts as a non-nucleophilic base to abstract HCl, generating the benzonitrile oxide in situ.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. The work-up is similar to Protocol 1, involving an aqueous wash to remove triethylamine hydrochloride, extraction, drying, and concentration.
-
Purification and Saponification: Follow steps 5 and 6 from Protocol 1 to purify the resulting ester and hydrolyze it to the final carboxylic acid.
Methodological Considerations and Diversification
The choice of reagents and starting materials is critical for successful synthesis and for creating a diverse library of derivatives.
Table 1: Key Reagent Choices and Rationale
| Reagent Category | Options | Rationale & Field Insights |
| Nitrile Oxide Precursor | Benzaldoxime | Pros: Commercially available, direct one-step protocol with oxidant. Cons: Oxidant may have compatibility issues with sensitive functional groups. |
| Benzohydroximoyl Chloride | Pros: Classic, robust method. Avoids strong oxidants in the cycloaddition step. Cons: Requires an extra synthetic step to prepare the chloride.[6][9] | |
| Oxidant (for Protocol 1) | Chloramine-T | Pros: Inexpensive, effective, well-documented.[4][7] Cons: Byproduct (p-toluenesulfonamide) needs to be removed. |
| Diacetoxyiodobenzene (PIDA) | Pros: Mild conditions, clean reaction.[2] Cons: More expensive hypervalent iodine reagent. | |
| Base (for Protocol 2) | Triethylamine (TEA) | Pros: Volatile, non-nucleophilic, inexpensive. The resulting TEA·HCl salt is often easily removed by filtration or washing. Cons: Can have a strong odor. |
| Dipolarophile (Alkene) | Methyl Methacrylate | Pros: Ester provides a masked carboxylic acid, preventing side reactions. Allows for easy purification. Cons: Requires a final deprotection (saponification) step. |
| Methacrylic Acid | Pros: Direct route to the final product. Cons: The acidic proton can interfere with bases or oxidants, leading to lower yields or side reactions. Not generally recommended for these protocols. |
Table 2: Guide to Synthesizing Derivatives
| Desired Modification | Required Starting Material | Key Considerations & Notes |
| Varying 3-Aryl Group | Substituted Benzaldoxime (e.g., 4-chlorobenzaldoxime, 4-methoxybenzaldoxime) | Electron-withdrawing groups on the aryl ring can slow the rate of nitrile oxide formation. Electron-donating groups can accelerate it.[6] |
| Varying 5-Alkyl Group | Substituted Acrylate (e.g., Ethyl 2-ethylacrylate) | The steric bulk at the 5-position can influence the reaction rate. Larger groups may require longer reaction times or higher temperatures. |
| Varying 5-Ester Group | Different Acrylate Esters (e.g., Ethyl methacrylate, Benzyl methacrylate) | Using a benzyl ester allows for deprotection via hydrogenolysis, which can be useful if the molecule is base-sensitive. |
| No 5-Methyl Group | Acrylate Ester (e.g., Ethyl acrylate) | This will yield the corresponding 5-carboxylic acid derivative without the 5-methyl substituent.[7] |
Conclusion
The synthesis of this compound derivatives is reliably achieved via a [3+2] cycloaddition strategy. By selecting the appropriate nitrile oxide precursor—either through direct oxidation of an aldoxime or via a hydroximoyl chloride intermediate—researchers can access these valuable scaffolds in good yields. The protocols provided herein are robust, scalable, and readily adaptable for the creation of diverse chemical libraries for screening in drug discovery and materials science applications. Careful consideration of reagent compatibility, particularly when working with highly functionalized substrates, is key to optimizing reaction outcomes.
References
-
PrepChem. (n.d.). Synthesis of benzohydroximoyl chloride. Retrieved from PrepChem.com. [Link]
-
Kim, K., & Ryu, E. K. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone. The Journal of Organic Chemistry, 57(24), 6649–6650. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from Organic-Chemistry.org. [Link]
-
Wang, L., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]
-
Cardona, F., et al. (2015). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. In Targets in Heterocyclic Systems. Italian Society of Chemistry. [Link]
-
The Journal of Organic Chemistry. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. [Link]
-
Tshiwawa, T., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 1. [Link]
-
Abbas, F. A., et al. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-Phenyl-4,5-Dihydroisoxazole Derivatives from Chalcones. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. [Link]
-
Chandra, U., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1797. [Link]
-
Kutafh, M. H. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone. Chemistry and Materials Research, 12(1). [Link]
-
Kotian, S. Y., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 127(6), 1029-1036. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
analytical methods for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid detection
Application Note & Protocol
Topic: High-Sensitivity Analytical Methods for the Detection and Quantification of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical determination of this compound (PMC-A), a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Given its potential role as a key intermediate or active molecule, robust and validated analytical methods are crucial for quality control, process monitoring, and research applications. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis in complex matrices. We provide detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction and Analytical Rationale
This compound (PMC-A) is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in various drugs and pharmacologically active compounds. The presence of both a phenyl group (a strong chromophore) and a carboxylic acid (an ionizable functional group) dictates the optimal analytical strategies.
The accurate quantification of PMC-A is essential for several reasons:
-
Process Chemistry: To monitor the yield and purity of PMC-A during its synthesis.
-
Quality Control: To ensure the final product or intermediate meets specified purity standards.
-
Pharmacokinetic Studies: To measure its concentration in biological fluids if it is being investigated as a drug candidate or metabolite.
This guide proposes two primary methods. HPLC-UV is selected as a robust, cost-effective, and widely accessible technique suitable for quantifying PMC-A in relatively clean samples, such as reaction mixtures or purified products. LC-MS/MS is presented as the gold-standard method for trace-level quantification in complex matrices (e.g., plasma, urine, environmental samples) due to its superior sensitivity and selectivity.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method leverages the ultraviolet (UV) absorbance of the phenyl group for detection and quantification. A reversed-phase C18 column is chosen to retain the moderately nonpolar molecule, while an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic Acid (FA, analytical grade).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm PTFE or Nylon).
Experimental Protocol: HPLC-UV
Step 1: Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 10 mg of PMC-A reference standard.
-
Dissolve in 10 mL of ACN in a volumetric flask. This is your stock solution. Store at 4°C.
Step 2: Working Standard and Calibration Curve Preparation
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 ACN:Water mixture.
-
These standards will be used to construct a calibration curve.
Step 3: Sample Preparation
-
For Reaction Mixtures: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to an expected concentration within the calibration range.
-
For Solid Samples: Accurately weigh the sample, dissolve it in ACN, and dilute with the mobile phase as needed.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
Step 4: HPLC Instrumentation and Conditions
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards, starting from the lowest concentration, followed by the samples.
Data Presentation: HPLC Conditions and Validation Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the analyte. |
| Gradient | 40% B to 80% B over 10 min, hold for 2 min, re-equilibrate | An isocratic method (e.g., 60% B) may also work if the sample is clean. A gradient is better for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sensitivity needs. |
| UV Detection Wavelength | ~254 nm or 265 nm | The phenylisoxazole moiety is expected to have strong absorbance in this region. A PDA scan is recommended to find the λmax. |
| Validation Parameter | Target Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
Workflow Visualization
Caption: HPLC-UV workflow from standard preparation to final quantification.
Method 2: High-Sensitivity Analysis by LC-MS/MS
For trace-level detection, especially in complex biological or environmental matrices, LC-MS/MS is the method of choice. By using Multiple Reaction Monitoring (MRM), this technique offers exceptional sensitivity and selectivity, minimizing interference from matrix components. The method development focuses on optimizing ionization and fragmentation of PMC-A.
Principle of LC-MS/MS for PMC-A
The carboxylic acid on PMC-A makes it ideal for Electrospray Ionization (ESI) in negative mode, where it will readily deprotonate to form the [M-H]⁻ ion. In the mass spectrometer, this precursor ion is isolated, fragmented, and specific product ions are monitored. This precursor-to-product transition is unique to the analyte, providing high confidence in its identification and quantification.
Instrumentation and Materials
-
LC-MS/MS system: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Columns and Solvents: As per HPLC method, but using LC-MS grade solvents and additives is critical.
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of PMC-A (e.g., ¹³C₆-phenyl PMC-A), is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally related isoxazole can be used.
Experimental Protocol: LC-MS/MS
Step 1: Tuning and Optimization of MS Parameters
-
Infuse a solution of PMC-A (~1 µg/mL in 50:50 ACN:Water) directly into the mass spectrometer.
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the [M-H]⁻ precursor ion (Expected m/z = 218.08).
-
Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. This requires fragmenting the precursor with collision energy and scanning the resulting products.
-
Select at least two product ions for MRM transitions (one for quantification, one for confirmation).
Step 2: Sample Preparation (Example for Plasma)
-
To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold ACN (protein precipitation). Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | UPLC C18 (2.1 x 50 mm, 1.8 µm) | Smaller dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard MS-friendly mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated. |
| Precursor Ion [M-H]⁻ | m/z 218.1 | Calculated exact mass of deprotonated PMC-A (C₁₁H₁₀NO₃⁻). |
| MRM Transitions | m/z 218.1 → 174.1 (Quantifier, loss of CO₂) | The loss of the carboxyl group (-44 Da) is a common and stable fragmentation pathway. |
| m/z 218.1 → 118.0 (Qualifier, further fragmentation) | A secondary transition confirms identity. This would need to be determined experimentally. | |
| Collision Energy (CE) | To be optimized experimentally | The voltage required to achieve optimal fragmentation will be instrument-dependent. |
Workflow Visualization
Caption: LC-MS/MS workflow for PMC-A analysis in a biological matrix.
Trustworthiness and Method Validation
Every protocol described must be a self-validating system. Before routine use, each method must be thoroughly validated according to international standards, such as the ICH Q2(R1) guidelines. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of PMC-A in blank samples.
-
Linearity: A linear relationship between the concentration and the instrument response over the intended range.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.
-
Robustness: The method's reliability when small, deliberate variations are made to the parameters (e.g., mobile phase composition, pH, column temperature).
For LC-MS/MS analysis in biological fluids, matrix effect evaluation is mandatory. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solvent. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.
Conclusion
This guide provides two robust, validated frameworks for the analysis of this compound. The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-UV serves as an excellent tool for routine quality control and process monitoring of bulk materials. For trace-level quantification in challenging matrices, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable method. Proper method validation is paramount to ensure the generation of reliable and accurate data in any research or development setting.
References
-
Agrawal, N., & Mishra, P. (2019). Isoxazole: A medicinally important nucleus. European Journal of Medicinal Chemistry. [Link]
-
Pinto, A., et al. (2021). The Isoxazole Ring and its Derivatives in Medicinal Chemistry. Pharmaceuticals. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Hewavitharana, A. K., et al. (2007). Matrix effects in liquid chromatography-mass spectrometry: a critical review. Journal of Chromatography A. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we combine established chemical principles with practical, field-proven insights to ensure your synthetic efforts are both efficient and successful.
Section 1: The Core Synthesis Pathway - A Mechanistic Overview
The most reliable and widely used method for synthesizing the target molecule is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the combination of a 1,3-dipole (benzonitrile oxide) and a dipolarophile (methacrylic acid).[1][2][3]
The Reaction:
Benzonitrile oxide, a highly reactive intermediate, is typically generated in situ to prevent its rapid dimerization into a furoxan.[4][5] The generation is commonly achieved by the dehydrochlorination of benzhydroxamoyl chloride with a base or the oxidation of benzaldoxime.[6][7] The freshly generated benzonitrile oxide then reacts with the double bond of methacrylic acid to form the desired 4,5-dihydroisoxazole (isoxazoline) ring system.
Below is a diagram illustrating the fundamental reaction mechanism.
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chesci.com [chesci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 7. Benzonitrile oxide | 873-67-6 | Benchchem [benchchem.com]
Technical Support Center: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Introduction
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a lipophilic phenylisoxazole core with an ionizable carboxylic acid group, presents a classic solubility challenge for researchers. This guide provides a comprehensive framework for understanding and overcoming the solubility issues associated with this molecule. It is designed for professionals in research and development who require reliable methods for preparing solutions for screening, formulation, and other experimental assays.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental physicochemical properties of this compound that govern its solubility.
Q1: Why is this compound expected to be poorly soluble in neutral aqueous solutions?
A1: The molecule possesses two key structural features that contribute to low aqueous solubility at neutral pH. First, the phenyl group and the dihydroisoxazole ring are largely non-polar and hydrophobic, favoring a solid (crystalline) state over solvation in water. Second, the carboxylic acid group is a weak acid. In its protonated (uncharged) form at neutral or acidic pH, it cannot form strong hydrogen bonds with water, limiting solubility. Over 70% of new chemical entities suffer from poor aqueous solubility, often due to such lipophilic and crystalline characteristics[1].
Q2: How does pH influence the solubility of this compound?
A2: The carboxylic acid group is the critical handle for pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the group remains protonated (-COOH) and uncharged. As the pH of the solution increases to above the pKa, the group deprotonates to form the highly polar carboxylate salt (-COO⁻). This charged species interacts much more favorably with polar water molecules, dramatically increasing solubility. Converting an ionizable compound into a salt is a well-established and highly effective method for enhancing aqueous solubility[2][3]. While the exact pKa of this molecule is not published, similar structures like 5-Methyl-3-phenylisoxazole-4-carboxylic acid have a predicted pKa around 2.11[4]. It is reasonable to assume a pKa in the range of 2-4 for the target compound.
Q3: What is the likely solubility profile in organic solvents?
A3: The compound is expected to have limited to moderate solubility in polar aprotic organic solvents. The isoxazole ring itself contains polar nitrogen and oxygen atoms, which facilitate interactions with polar solvents[5]. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be effective. A related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, shows slight solubility in DMSO and methanol[4]. However, solubility in non-polar solvents like hexane or toluene is expected to be very low.
Q4: Can the solid state of the compound affect my results?
A4: Absolutely. The compound may exist in different crystalline forms, known as polymorphs, or as an amorphous solid. Metastable polymorphs and amorphous forms are typically more soluble but less stable than the most thermodynamically stable crystalline form[1]. It is crucial to ensure consistency in the solid form used across experiments to maintain reproducibility. If you observe variable solubility results with different batches of the compound, polymorphism could be a contributing factor.
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to addressing common solubility problems encountered during experiments.
Problem: The compound does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
This is the most common issue due to the compound's acidic nature and lipophilicity. The primary goal is to either ionize the molecule or modify the solvent environment.
Solution A: pH Adjustment (Salt Formation)
This is the most direct method for aqueous systems. By raising the pH, you convert the carboxylic acid to its soluble salt form.
-
Principle: Based on the Henderson-Hasselbalch equation, adjusting the pH to at least 2 units above the compound's pKa will result in >99% ionization. This conversion to a charged species drastically improves aqueous solubility.
-
Best For: Preparing aqueous stock solutions for biological assays where a small amount of a basic pH adjuster is tolerable.
-
Caution: Ensure the final pH of your stock solution is compatible with your experimental system. High pH can affect the stability of the compound or other components in your assay. Some isoxazole rings can be susceptible to degradation at very high or low pH[6].
A detailed step-by-step methodology is provided in Protocol 1 .
Solution B: Use of Organic Co-solvents
If pH modification is not suitable, using a water-miscible organic solvent can effectively solubilize the compound.
-
Principle: Co-solvents like DMSO or ethanol reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic portions of the molecule to enter solution.
-
Best For: Creating highly concentrated stock solutions that will be diluted significantly into the final aqueous assay medium.
-
Caution: The final concentration of the organic solvent in the assay must be kept low (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer + co-solvent) in your experiments.
A summary of common co-solvents is provided in Table 1 , and a screening method is detailed in Protocol 2 .
Problem: The compound dissolves in 100% DMSO but precipitates when diluted into my aqueous buffer.
This is a classic problem for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability)[1]. The DMSO stock is a supersaturated system, and the compound crashes out when the solvent environment changes dramatically.
Solution C: Advanced Formulation Strategies
If simple pH adjustment or co-solvents fail, more advanced formulation techniques may be necessary, particularly for in vivo studies or complex assays.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic part of the drug molecule, forming an inclusion complex that is water-soluble.[2][7]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, keeping the drug solubilized.[8][9]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the hydrophobic compound and aid in its solubilization.
Section 3: Data & Protocols
Data Presentation
Table 1: Common Co-Solvents for Pre-Clinical Research
| Co-Solvent | Dielectric Constant (ε) | Notes & Common Starting Concentration |
| Water | 80.1 | Universal biological solvent. |
| Methanol | 33.0 | Can be toxic to cells; use with caution. |
| Ethanol | 24.5 | Generally well-tolerated at low concentrations (<1%). |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent solubilizing power; standard for stock solutions. Keep final concentration <0.5%. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | A low-toxicity polymer often used in formulations. Can start with 10-20% in stock. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good solubilizing power but higher toxicity than DMSO. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
Initial Suspension: Add a small volume of purified water (e.g., 200 µL for 1 mg) to suspend the compound. It will appear as a cloudy slurry.
-
Basification: Prepare a 0.1 M NaOH solution. Add the NaOH solution dropwise (e.g., 1-2 µL at a time) to the compound suspension while vortexing gently.
-
Observe Dissolution: Continue adding NaOH until the solution becomes clear. This indicates the formation of the soluble sodium salt.
-
pH Check (Optional but Recommended): Use a micro-pH probe or pH paper to check that the pH is in a suitable range (e.g., pH 8-9).
-
Final Volume Adjustment: Add purified water or your desired aqueous buffer (e.g., PBS) to reach the final target concentration.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or micro-precipitates.
-
Storage: Store the stock solution as required (e.g., at 4°C or aliquoted at -20°C). Always check for precipitation after thawing.
Protocol 2: Co-Solvent Solubility Screening
-
Prepare Aliquots: Weigh 1 mg of the compound into several separate vials.
-
Solvent Addition: To each vial, add a different co-solvent from Table 1 (e.g., DMSO, Ethanol, PEG 400). Start by adding 100 µL to target an initial concentration of 10 mg/mL.
-
Solubilization: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator if necessary to aid dissolution.
-
Visual Assessment: Observe each vial. If the solution is clear, the compound is soluble at that concentration. If it is cloudy or has visible particles, the compound is not fully dissolved.
-
Titration (for insoluble samples): To the vials where the compound did not dissolve, add additional solvent in 50 µL increments, vortexing after each addition, until the solution becomes clear. Record the final volume to calculate the approximate solubility.
-
Select Best Candidate: Choose the co-solvent that provides the desired stock concentration with the lowest volume. DMSO is often the most effective.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process for addressing solubility challenges.
Caption: Decision tree for selecting a solubilization strategy.
Caption: pH-dependent ionization of the carboxylic acid group.
References
- World Pharma Today. (n.d.).
- UNT Digital Library. (n.d.).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
- ChemBK. (2024). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- OUCI. (n.d.).
- ResearchGate. (2025).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
-
PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. [Link]
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
-
PMC - NIH. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
- Solubility of Things. (n.d.). Isoxazole.
-
PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
PubMed. (1983). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for formulating and delivering poorly water-soluble drugs [ouci.dntb.gov.ua]
Technical Support Center: Stability of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in Solution
Document ID: TSS-ISOX-STAB-001
Last Updated: January 22, 2026
Introduction
Welcome to the technical support guide for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this heterocyclic compound in their experimental workflows. As a substituted dihydroisoxazole (also known as an isoxazoline), this molecule possesses a unique chemical architecture that, while synthetically valuable, presents specific stability challenges in solution.[1][2] Understanding these liabilities is critical for ensuring data integrity, reproducibility, and the successful development of experimental protocols.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, offers troubleshooting solutions for common experimental issues, and presents detailed protocols for assessing its stability under your specific laboratory conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound.[2] The isoxazoline ring system is a prominent scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including insecticidal, antibacterial, anti-inflammatory, and anticancer properties.[1][3] This specific molecule, featuring a carboxylic acid moiety, serves as a versatile synthetic intermediate or building block for creating more complex molecules.[4]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of the 4,5-dihydroisoxazole ring is primarily influenced by four key factors: pH, temperature, light exposure, and the choice of solvent. The most significant liability is its susceptibility to base-catalyzed hydrolysis, which can lead to the cleavage of the heterocyclic ring.[5] Photodegradation and thermal degradation are also important considerations.[6][7]
Q3: My solution of the compound, initially colorless, is turning yellow or brown over time. What is the likely cause?
A3: Discoloration often indicates chemical degradation.[6] The most probable causes are photodegradation from exposure to ambient or UV light, or a slow reaction with impurities within the solvent.[6] For all experiments, it is imperative to use high-purity, HPLC-grade solvents and to store solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.[6]
Q4: I'm observing a decrease in my parent compound peak and the appearance of new peaks in my HPLC/LC-MS analysis. What are the likely degradation pathways?
A4: The core instability of the isoxazoline ring lies in its relatively weak nitrogen-oxygen (N-O) bond.[1] Under degradative conditions (e.g., basic pH, UV light), the most common degradation pathway is the cleavage of this N-O bond.[5] This ring-opening event can lead to the formation of various acyclic products, which would appear as new peaks in your chromatogram. A proposed pathway under basic conditions is illustrated in Section 3.
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: For long-term storage, stock solutions should be prepared in a dry, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is generally a suitable choice.[6] Solutions should be stored at low temperatures (-20°C or -80°C) and be protected from light.[6] To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Precipitation | 1. Solubility limit exceeded.2. Solvent has absorbed atmospheric water, reducing solubility.3. Temperature fluctuations during storage. | 1. Gently warm the solution and sonicate to attempt redissolution.2. Ensure the use of anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).3. Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Inconsistent Experimental Results / Loss of Activity | 1. The compound is degrading under the specific experimental conditions (e.g., in aqueous buffers, at physiological temperature).2. Solution was prepared too far in advance. | 1. Perform a preliminary stability assessment in your experimental medium (see Protocol 4.1).2. Always prepare fresh working solutions from a frozen stock immediately before use.3. If degradation is confirmed, consider adjusting the pH to a neutral or slightly acidic range if the experiment allows.[5][8] |
| Peak Tailing or Broadening in HPLC Analysis | 1. The carboxylic acid is interacting with residual silanols on the silica-based column.2. The compound is degrading on the column.3. Poor solubility in the mobile phase at the point of injection. | 1. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxyl group.2. Ensure the analytical method is rapid to minimize on-column time.3. Check the composition of the initial mobile phase to ensure the compound remains soluble. |
Section 3: In-Depth Stability Profile
A deeper understanding of the molecule's structure is key to predicting and controlling its stability.
Chemical Structure and Inherent Instability
The core of the molecule is the 4,5-dihydroisoxazole ring. The primary site of instability is the N-O bond, which is susceptible to cleavage under various conditions.
Caption: Chemical structure of the target compound.
Effect of pH: Base-Catalyzed Hydrolysis
The most significant factor driving degradation in aqueous media is pH. Drawing from studies on related isoxazole compounds like Leflunomide, the isoxazoline ring is highly susceptible to base-catalyzed ring opening.[5] At neutral or slightly acidic pH, the compound is relatively stable. However, under basic conditions (pH > 8), the rate of degradation increases significantly. This process is also accelerated by increases in temperature.[5] The proposed mechanism involves nucleophilic attack at the C5 position, followed by cleavage of the N-O bond.
Caption: Proposed pathway for base-catalyzed degradation.
Thermal and Photochemical Degradation
-
Thermal Stability: While stable at ambient temperatures for short periods, elevated temperatures can induce degradation. Studies on isoxazolines have shown that thermal decomposition can occur at high temperatures (e.g., 160–280°C), proceeding through a ring-opening mechanism.[7] Even moderately elevated temperatures, such as 37°C, can significantly accelerate hydrolysis compared to room temperature.[5]
-
Photostability: Isoxazoline compounds can be sensitive to light, particularly UV radiation.[9][10] Photodegradation often involves the cleavage of the N-O bond and can be influenced by the pH of the solution. It is crucial to conduct all experiments with light-sensitive compounds under controlled, low-light conditions.
Solvent Selection and Preparation
The choice of solvent is critical for both storage and experimental use.
| Solvent | Suitability for Stock Solution (Long-term) | Suitability for Aqueous Experiments | Key Considerations |
| DMSO | Excellent: Generally considered inert and suitable for storage at -20°C or -80°C. | Good (as co-solvent): Use at low final concentrations (<0.5%) to avoid artifacts. | Must be anhydrous. DMSO is hygroscopic; handle with care to prevent water absorption. |
| Ethanol / Methanol | Fair: Can be used for short-term storage. | Good (as co-solvent): Volatile, which can be useful. | Ensure high purity (HPLC grade). Protic nature may slowly contribute to solvolysis over long periods. |
| Acetonitrile (ACN) | Good: Aprotic and less reactive than alcohols. | Good (as co-solvent): Common solvent for analytical methods. | Use HPLC or LC-MS grade to avoid impurities. |
| Aqueous Buffers | Not Recommended: High risk of hydrolysis, especially if pH is not controlled. | Use with Caution: Prepare fresh. Stability is highly pH and temperature-dependent.[5] | Buffer components can catalyze degradation.[11] A stability study is essential. |
Section 4: Experimental Protocols
These protocols provide a framework for validating the stability of this compound in your own experimental systems.
Protocol for Preliminary Stability Assessment
This workflow allows for a quick evaluation of the compound's stability in a specific solvent or buffer.
Caption: Workflow for assessing compound stability.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Dilution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in your test buffer or cell culture medium. Vortex gently to mix.
-
Time Zero (T=0) Sample: Immediately after dilution, remove an aliquot, quench any potential reaction (e.g., by mixing 1:1 with cold acetonitrile), and store at -80°C. This is your 100% reference sample.
-
Incubation: Place the remaining solution under the desired experimental conditions (e.g., in a 37°C incubator, on a lab bench exposed to light, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), remove additional aliquots, quench them in the same manner as the T=0 sample, and store at -80°C.
-
Analysis: Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC or LC-MS method (see Protocol 4.2).
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Stability-Indicating HPLC-UV Method
This method can be used to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined λmax of the compound)
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0 min: 35% B
-
2.6 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 35% B
-
4.0 min: 35% B
-
-
Method Validation: A stability-indicating method is one where the degradation products do not co-elute with the parent peak. This should be confirmed by analyzing a forcibly degraded sample (e.g., by treating with dilute NaOH or exposing to UV light).
References
-
Lee, J., et al. (2014). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Available at: [Link]
-
Dong, F., et al. (2012). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available at: [Link]
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]
-
Rostom, S. F. (1998). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Available at: [Link]
-
Khafizov, N. T., et al. (2019). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]
-
Al-Haiza, M. A., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. Available at: [Link]
-
Sauthof, L., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]
-
Domińska, K., et al. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. Available at: [Link]
-
Panova, E. N., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Domińska, K., et al. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available at: [Link]
-
Liu, K., et al. (2026). Synthesis and bioactivity evaluation of isoxazoline scaffolds using heterogeneous photocatalytic (3 + 2) cycloaddition. PubMed. Available at: [Link]
-
Domińska, K., et al. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available at: [Link]
-
Panova, E. N., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chandra, et al. (2008). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
-
Singh, P. P., & Kulkarni, V. M. (1993). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of isoxazoline scaffolds using heterogeneous photocatalytic (3+2) cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid Experiments
Welcome to the technical support center for experiments involving 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. The following information is based on established chemical principles and field-proven insights to ensure the success of your experiments.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound and its derivatives typically involves a 1,3-dipolar cycloaddition reaction. This powerful method, while versatile, can present several challenges.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of isoxazoline derivatives via 1,3-dipolar cycloaddition can be attributed to several factors. The primary issues often revolve around the in situ generation and stability of the nitrile oxide intermediate.[2]
-
Inefficient Nitrile Oxide Generation: The conversion of the precursor, typically an aldoxime, to the nitrile oxide may be incomplete. The choice of oxidizing agent and reaction conditions are critical for this step.[2]
-
Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially at high concentrations or in the absence of a reactive dipolarophile.[2][3] This is a significant competing side reaction that consumes the intermediate.[4]
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[3] Prolonged reaction times might lead to product degradation.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazoline synthesis.
Q2: I am observing the formation of multiple regioisomers. How can I enhance regioselectivity?
A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[3] Regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.[3]
-
Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity. Experiment with a range of solvents (e.g., ethanol vs. acetonitrile) to find the optimal medium for your specific substrates.[3]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes favor the formation of one regioisomer over the other.
-
Electronic Properties: Modifying the electronic properties of the alkyne or the nitrile oxide precursor can direct the cycloaddition to the desired regioisomer.
Q3: My purified product seems to be degrading over time. What are the stability concerns for the 4,5-dihydroisoxazole ring?
A3: The isoxazole ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions.[3]
-
Strongly Basic or Acidic Conditions: Both strong bases and acids can promote ring-opening.[3] During workup, ensure that the pH is carefully controlled. Hydrolytic ring-opening and decarboxylation have been observed in related oxazole systems.[5]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[3]
-
Photochemical Conditions: Exposure to UV irradiation may cause rearrangement of the isoxazole ring.[3]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[3]
Recommended Purification Protocol
Purification of this compound typically involves the following steps:
-
Solvent Removal: After the reaction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a weak acid solution (e.g., 2 N HCl) to remove any basic impurities, and finally with a saturated brine solution.[6]
-
To isolate the carboxylic acid product, extract the organic layer with a weak base solution (e.g., 5% NaOH or a saturated sodium bicarbonate solution).[6]
-
Collect the aqueous layer containing the carboxylate salt.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath and acidify with a cold acid solution (e.g., 2 N HCl) until the product precipitates.[6]
-
-
Isolation and Drying:
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain the purified this compound.
-
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as hot ethanol.[6]
Section 2: Characterization and Analysis
Accurate characterization is crucial to confirm the structure and purity of the synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for this compound?
A1: The structure of this compound can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons of the phenyl group. - Diastereotopic methylene protons (H-4) appearing as two distinct signals, often as doublets of doublets.[7] - A singlet for the methyl group (H-5). - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Carbon signals for the phenyl ring. - A quaternary carbon signal for C-5. - A methylene carbon signal for C-4. - A carbon signal for the C=N bond at C-3. - A methyl carbon signal. - A carboxylic acid carbonyl carbon signal. |
| FT-IR | - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - A C=N stretch for the isoxazoline ring.[8] - C-H stretches for the aromatic and aliphatic portions. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ).[9] |
Q2: My NMR spectrum shows a mixture of diastereomers. Is this expected?
A2: Yes, the synthesis of this compound can result in a mixture of diastereomers, as a new stereocenter is formed at the C5 position.[10] Chiral HPLC may be required to separate the enantiomers if a racemic mixture is formed.[7]
Section 3: Experimental Applications and Troubleshooting
This compound and its derivatives are explored for various biological activities.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in a biological assay and observing inconsistent results. What could be the cause?
A1: Inconsistent results in biological assays can stem from several factors related to the compound itself.
-
Purity: Impurities from the synthesis can interfere with the assay, leading to off-target effects or inaccurate measurements. Ensure the compound is of high purity (>98%).
-
Solubility: The carboxylic acid moiety can affect the compound's solubility in aqueous assay buffers. It may be necessary to prepare a stock solution in an organic solvent like DMSO and then dilute it into the final assay medium. Be mindful of the final solvent concentration, as it can impact cellular health.
-
Stability in Assay Medium: The compound may not be stable under the specific pH and temperature conditions of your assay. Consider performing a stability study of the compound in the assay buffer over the time course of the experiment.
-
Hydrolysis: If the compound is an ester or amide derivative of the carboxylic acid, it may be susceptible to hydrolysis by esterases or other enzymes present in the biological system, leading to the formation of the parent carboxylic acid.[11]
Workflow for Troubleshooting Inconsistent Assay Results
Caption: A decision-making flowchart for addressing inconsistent biological assay results.
Q2: Are there known biological activities for this class of compounds?
A2: Yes, isoxazole and isoxazoline derivatives are known to possess a wide range of biological activities, including:
-
Anticancer: Some derivatives have shown antiproliferative activity against various cancer cell lines.[7][8]
-
Antimicrobial: These compounds have been investigated for their efficacy against different bacterial strains.[12]
-
Anti-inflammatory: Certain isoxazole derivatives have demonstrated anti-inflammatory properties.[12]
-
Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[13]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
- BenchChem. (n.d.). Troubleshooting isoxazole ring formation in synthesis.
- Garrido, M., et al. (2021). Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2). PMC - PubMed Central.
- PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC - NIH.
- American Chemical Society. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- American Chemical Society. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmacy and Chemical Sciences.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.
- ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- ChemRxiv. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism.
- American Chemical Society. (2023). Asymmetric Synthesis of Functionalized 2-Isoxazolines.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- PMC - NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
- MDPI. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- BenchChem. (n.d.). 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid.
- Pharmacia. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 12. 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid | 473700-52-6 | Benchchem [benchchem.com]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Dosage of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid for Cell Culture
Welcome to the technical support center for the use of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we combine established principles of cell culture and pharmacology with insights into the chemical class of isoxazoles to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a heterocyclic small molecule containing an isoxazole core. While the specific mechanism of this particular compound is likely still under investigation, isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Structurally related isoxazole compounds have been shown to target key cellular pathways. For instance, some act as inhibitors of Heat Shock Protein 90 (HSP90), which is crucial for the stability of many proteins involved in cancer development.[4][5] Others have been found to interfere with tubulin polymerization, a critical process for cell division.[6] Therefore, it is plausible that this compound may exert its effects through similar mechanisms.
Q2: I am using this compound for the first time. What is a good starting concentration for my experiments?
A2: When working with a novel compound, it is recommended to start with a broad range of concentrations to determine its potency. A common starting point for in vitro screening is to perform serial dilutions over a wide logarithmic range, for example, from 10 nM to 100 µM.[7] If literature on structurally similar compounds is available, their effective concentrations can provide a more targeted starting range. A preliminary "range-finding" experiment is crucial to identify a narrower, more effective concentration window for subsequent, more detailed dose-response studies.[8][9]
Q3: How should I dissolve and store the compound?
A3: The solubility of a compound is critical for accurate and reproducible results. Many organic small molecules, including isoxazole derivatives, are often soluble in dimethyl sulfoxide (DMSO).[10] It is best practice to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in DMSO before being added to your cell culture medium.[10]
Important Considerations for DMSO Usage:
-
Final Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[11] However, this should be empirically determined for your specific cell line.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How does serum in the cell culture medium affect the compound's activity?
A4: Serum contains abundant proteins, such as albumin, that can bind to small molecules, potentially reducing their free concentration and thus their biological activity.[12][13] This can lead to a rightward shift in the dose-response curve, meaning a higher concentration of the compound is required to achieve the same effect in the presence of serum compared to serum-free conditions.[14] When comparing your results with other studies, it is crucial to note the serum concentration used. If you observe a lower than expected potency, consider performing experiments in reduced-serum or serum-free media, if your cell line can tolerate it.
Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
Issue 1: High Cytotoxicity or Cell Death at Expected Efficacious Doses
If you observe significant cell death, rounding, or detachment at concentrations where you expect a specific biological effect, consider the following:
-
Cause: The compound may have a narrow therapeutic window, or your cell line may be particularly sensitive. Off-target effects at higher concentrations can also lead to toxicity.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Issue 2: No Observable Effect or Poor Efficacy
If the compound does not produce the expected biological response, even at high concentrations, consider these possibilities:
-
Cause: The compound may have low potency in your specific cell model, or it may have poor solubility or stability in the culture medium. The chosen endpoint may also be inappropriate for the compound's mechanism of action.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
-
Solubility Check:
-
Prepare the highest concentration of the compound in your cell culture medium.
-
Visually inspect for any precipitate under a microscope.
-
If precipitation is observed, consider preparing a fresh, more dilute stock solution or exploring alternative solvents if compatible with your cells.
-
-
Stability Considerations: The dihydroisoxazole ring's stability can be influenced by pH and temperature. While generally stable, extreme conditions can lead to ring-opening, inactivating the compound.[15] Ensure your culture medium's pH is stable and avoid prolonged exposure of the compound to high temperatures.
Issue 3: Inconsistent Results Between Experiments
-
Cause: Inconsistent cell passage number, confluency, or seeding density can all contribute to variability. Inconsistent preparation of compound dilutions is another common culprit.
-
Mitigation Strategies:
| Source of Variability | Recommended Action |
| Cell Health and Passage | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Cell Seeding | Ensure a uniform single-cell suspension before plating to avoid clumps. Seed cells at a consistent density to achieve similar confluency at the time of treatment. |
| Compound Preparation | Prepare fresh dilutions of the compound for each experiment from a frozen stock. Ensure thorough mixing at each dilution step. |
| Experimental Execution | Standardize all incubation times and reagent addition steps. Use a multichannel pipette for consistency across the plate. |
Data Interpretation
A key component of optimizing your dosage is the dose-response curve, which plots the compound's effect against its concentration.
Caption: A typical sigmoidal dose-response curve.
-
IC50/EC50: The concentration at which the compound elicits a 50% inhibitory (IC50) or effective (EC50) response. This is a key measure of the compound's potency.
-
Steepness of the Curve: A very steep curve can sometimes indicate mechanisms like compound aggregation or covalent binding.[16]
-
Maximum Effect (Emax): The maximum response achievable with the compound.
By systematically addressing these common questions and troubleshooting scenarios, you can effectively optimize the dosage of this compound for your specific cell culture experiments and generate reliable, reproducible data.
References
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Available from: [Link]
-
Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PMC. Available from: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available from: [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of T98G cells... ResearchGate. Available from: [Link]
-
Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. Available from: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link]
-
Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Semantic Scholar. Available from: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]
-
Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. Available from: [Link]
-
Dose-Response Curves. Toxicology MSDT. Available from: [Link]
-
How can I find out the initial concentration for a cancer drug which I want to test?. ResearchGate. Available from: [Link]
-
Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. PubMed. Available from: [Link]
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. Available from: [Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PMC. Available from: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. ELRIG. Available from: [Link]
-
Troubleshooting guide for cell culture. PromoCell. Available from: [Link]
-
Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. PMC. Available from: [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. Available from: [Link]
-
Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. MDPI. Available from: [Link]
-
(PDF) Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. ResearchGate. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available from: [Link]
-
The effect of serum on monolayer cell culture of mammalian articular chondrocytes. PubMed. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
-
Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihy. The Royal Society of Chemistry. Available from: [Link]
-
DMSO usage in cell culture. LifeTein. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing In Vivo Studies with 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support center for researchers utilizing 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in in vivo applications. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate and mitigate potential side effects, ensuring the integrity and success of your experiments. While this specific molecule may have a unique biological profile, we can extrapolate from the broader class of isoxazole and isoxazoline compounds to establish a robust framework for your research.
PART 1: Understanding the Landscape: Potential Side Effects and Their Mechanisms
The isoxazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2] While offering significant therapeutic potential, it is crucial to be aware of the potential for off-target effects. The primary mechanism of action for some isoxazoline-based ectoparasiticides involves the antagonism of GABA-gated chloride channels (GABACls) in invertebrates.[3] This selective toxicity is key to their efficacy against parasites.[3] However, at higher concentrations or with specific structural attributes, off-target effects on mammalian systems, including the central nervous system, can occur.
Frequently Asked Questions (FAQs)
Q1: What are the potential side effects of this compound based on its chemical class?
A1: While specific data for this compound is limited, based on related isoxazoline compounds used in veterinary medicine (e.g., fluralaner, afoxolaner), potential side effects could include neurotoxicity, such as ataxia, muscle tremors, and seizures.[4] It is also prudent to monitor for general signs of toxicity, including changes in weight, food and water consumption, and behavioral alterations.
Q2: What is the likely mechanism behind the potential neurotoxic effects?
A2: The neurotoxicity observed with some isoxazolines is attributed to their interaction with GABA receptors in mammals. Although these compounds are generally more selective for invertebrate GABA receptors, at higher doses, they can inhibit mammalian GABA-gated chloride channels, leading to neuronal hyperexcitability.
Q3: How can I proactively design my experiments to minimize potential side effects?
A3: A well-designed dose-range finding study is critical. Start with a low dose and escalate gradually while closely monitoring the animals. Consider the formulation of the compound; altering the vehicle or administration route can significantly impact its pharmacokinetic and toxicity profile. Implementing a comprehensive monitoring plan is also essential.
PART 2: Troubleshooting and Mitigation Strategies
This section provides detailed troubleshooting guides and protocols to address specific issues you might encounter during your in vivo experiments.
Troubleshooting Guide: Unexpected Neurological Symptoms
If you observe neurological symptoms such as tremors, ataxia, or seizures, immediate action is required.
Step 1: Cease Dosing Immediately Discontinue administration of the compound to the affected animal(s).
Step 2: Provide Supportive Care Ensure the animal has easy access to food and water. If seizures are severe or prolonged, consult with your institution's veterinary staff for potential anticonvulsant therapy.
Step 3: Re-evaluate Your Dosing Regimen The observed toxicity indicates that you have exceeded the maximum tolerated dose (MTD). It is crucial to reduce the dose for subsequent experiments. Consider a dose reduction of at least 50% for the next cohort.
Step 4: Analyze Pharmacokinetic Data If you are collecting pharmacokinetic data, analyze the plasma concentrations of the compound in the affected animals. This will help you establish a correlation between exposure levels and the observed toxicity.
Experimental Protocol: Dose-Range Finding Study
A carefully planned dose-range finding study is the cornerstone of a successful in vivo experiment with a novel compound.
Objective: To determine the maximum tolerated dose (MTD) and identify a safe and effective dose range for your efficacy studies.
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Study animals (e.g., mice, rats)
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Group Allocation: Divide animals into several groups (e.g., 4-5 groups of 3-5 animals each), including a vehicle control group.
-
Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the compound via your chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals closely for at least the first 4 hours post-dosing and then daily for the duration of the study (typically 7-14 days). Record observations for:
-
Clinical signs of toxicity (see table below)
-
Body weight changes
-
Food and water intake
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Table 1: Clinical Signs of Toxicity Monitoring
| Category | Signs to Monitor | Scoring (Example) |
| General | Appearance (piloerection, unkempt fur), Posture (hunched), Activity level (lethargy, hyperactivity) | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Neurological | Gait (ataxia), Tremors, Seizures, Abnormal head movements | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Autonomic | Salivation, Lacrimation, Diarrhea | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
Visualization of Experimental Workflow
Caption: Workflow for a robust dose-range finding study.
PART 3: Advanced Considerations and Pathway Analysis
Understanding the potential molecular interactions of your compound can provide insights into mitigating its side effects.
Signaling Pathway: Potential GABAergic Disruption
The diagram below illustrates the hypothetical mechanism of GABAergic disruption by an isoxazole compound.
Caption: Potential mechanism of neurotoxicity via GABA-A receptor antagonism.
By understanding this potential pathway, researchers can be more vigilant for neurological side effects and consider co-administration of compounds that might mitigate these effects, though such strategies should be approached with caution and thorough validation.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies with Isoxazole Derivatives.
- Books. (2024, May 1). Chapter 7: GABAergic Neurotransmission and Toxicity 3: Isoxazolines.
- Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals.
- OUCI. (n.d.). GABAergic Neurotransmission and Toxicity 3: Isoxazolines.
- MSD Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals.
- PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
- Journal of Pharmaceutical and Allied Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques.
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Journal of Chemical Health Risks. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
- National Institutes of Health. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- ResearchGate. (2024, May). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
- National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
- National Institutes of Health. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate.
- Sigma-Aldrich. (n.d.). 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid.
- ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4).
- National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- PubChem. (n.d.). 5,5-Dimethyl-4,5-dihydroisoxazole.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Purification of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Introduction: Welcome to the technical support guide for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This molecule, a key heterocyclic building block, presents unique and significant purification challenges that can impede research and development timelines. Its structure, featuring a chiral center at the C5 position and a polar carboxylic acid group, necessitates a sophisticated approach to achieve high purity.[1] This guide is designed for researchers, chemists, and drug development professionals, providing field-proven troubleshooting strategies and in-depth protocols to navigate the complexities of its purification. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: My crude product appears as a single spot on standard silica gel TLC, but my NMR shows it's still impure. What's happening?
A: This is a classic case of co-elution, a frequent issue with this molecule for two primary reasons:
-
Presence of Enantiomers: Your synthesis, if not stereoselective, has produced a racemic mixture of (R)- and (S)-enantiomers. Enantiomers are physically identical in an achiral environment and will not separate on standard silica gel.[2] A chiral separation technique is required to resolve them.
-
Structurally Similar Impurities: Synthesis byproducts, such as regioisomers, may have very similar polarities to your desired product, leading to poor separation.[3]
-
Peak Tailing: The carboxylic acid moiety can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing. This can mask the presence of closely eluting impurities. Adding a small amount of a competitive acid, like acetic acid, to your mobile phase can often improve peak shape dramatically.
Q2: I've confirmed my product is a racemic mixture. What is the most direct way to separate the enantiomers?
A: For laboratory-scale separation (<1g), High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP) is the most direct and effective method. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are excellent starting points for resolving acidic compounds like this one.[2][4]
Q3: My product yield drops significantly after purification, and I suspect decomposition. What conditions should I avoid?
A: The isoxazoline ring, while generally stable, can be sensitive to harsh chemical conditions.[3]
-
Strong Bases: Avoid prolonged exposure to strong bases (e.g., concentrated NaOH or KOH), especially with heat, which can promote ring-opening or other degradation pathways.
-
High Temperatures: Thermal instability can be a concern. Avoid excessive temperatures during solvent evaporation (roto-evaporation) or prolonged heating during recrystallization attempts.
-
Hydrolytic Conditions: As a carboxylic acid derivative, the molecule itself is stable, but related precursors like esters can hydrolyze. A biotransformation study of a similar dihydroisoxazole structure showed hydrolysis is a key metabolic pathway.[5] Ensure any workup or purification steps do not inadvertently introduce harsh hydrolytic conditions.
Q4: I'm struggling with recrystallization. The compound either "oils out" or crashes out as a fine powder. How can I get good quality crystals?
A: This is a common challenge, often indicating either residual impurities or a suboptimal solvent system.[6]
-
Purity is Paramount: Oiling out is frequently caused by impurities that depress the melting point and interfere with crystal lattice formation. It is often best to first subject the crude material to column chromatography to remove gross impurities before attempting recrystallization.
-
Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but poorly when cold. For this carboxylic acid, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetone), potentially with an anti-solvent like hexane or heptane, are good candidates.[7]
-
Control the Cooling Rate: Rapid cooling promotes the formation of small, often impure crystals. To encourage the growth of larger, higher-purity crystals, allow the heated solution to cool slowly to room temperature and then transfer it to a refrigerator. Scratching the inside of the flask with a glass rod can help induce nucleation if no crystals form.[6]
Section 2: In-Depth Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for overcoming the core purification challenges.
Guide 1: Resolving the Racemate - A Practical Guide to Enantiomer Separation
The C5 stereocenter means that a non-chiral synthesis will produce a 1:1 mixture of enantiomers. Their separation is critical for any pharmaceutical or biological application.
This is the gold standard for obtaining high-purity enantiomers on a research scale.
Protocol: Chiral HPLC Method Development
-
Analytical Screening:
-
Prepare a stock solution of your racemic material (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol).
-
Screen a set of chiral columns. Polysaccharide-based columns are highly recommended. See Table 1 for starting conditions.
-
The goal is to find a column and mobile phase combination that gives a resolution (Rs) value > 1.5.
-
-
Optimization:
-
Once baseline separation is achieved, optimize the mobile phase composition to reduce run time while maintaining resolution. For normal-phase chromatography, adjusting the percentage of the alcohol modifier is the most effective parameter.[4]
-
Adjust the flow rate to further fine-tune the separation and run time.
-
-
Scale-Up to Preparative Chromatography:
-
Use a larger-diameter column (e.g., 20 mm ID) with the same stationary phase as your optimized analytical method.
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Perform "loading studies" by injecting increasing amounts of your sample to determine the maximum amount that can be purified per run without sacrificing resolution.
-
Collect the separated enantiomer fractions, combine the pure fractions for each, and remove the solvent under reduced pressure.
-
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase (Isocratic) | Comments |
| Chiralpak® IA/AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol + 0.1% Trifluoroacetic Acid (TFA) | Excellent starting point for many carboxylic acids.[2][8] |
| Chiralcel® OD-H/OJ-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol + 0.1% TFA | Provides different selectivity compared to amylose phases. |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/Isopropanol + 0.1% TFA | Often effective for separating enantiomers of butanoic acids and related structures.[8] |
| Table 1: Recommended Starting Conditions for Chiral HPLC Screening. The addition of a strong acid like TFA is crucial to ensure the analyte is in a single protonation state, leading to sharp, symmetrical peaks. |
This classical chemical method avoids the need for expensive preparative HPLC equipment and can be scaled more easily. It relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
dot
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Diastereomeric Salt Resolution
-
Chiral Base Screening: In small-scale test tubes, dissolve your racemic acid in a suitable solvent (e.g., ethanol). In separate tubes, dissolve various commercially available chiral bases (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-1-(1-naphthyl)ethylamine, cinchonidine).
-
Salt Formation: Add 0.5 equivalents of the chiral base solution to the acid solution. A solid salt should precipitate. If not, try concentrating the solution or adding an anti-solvent. The ideal salt is a dense, crystalline solid.
-
Fractional Crystallization:
-
Dissolve the racemic acid (1.0 eq) in a minimum amount of a hot solvent (e.g., methanol or ethanol).
-
Add the chosen chiral base (0.5 - 1.0 eq) slowly.
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The mother liquor is now enriched in the more soluble diastereomeric salt.
-
-
Liberation of the Free Acid:
-
Suspend the isolated crystals in water and add a strong acid (e.g., 1M HCl) until the pH is ~1-2.
-
The free carboxylic acid enantiomer will precipitate out or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Repeat this process on the mother liquor to recover the other enantiomer.
-
-
Purity Check: Determine the enantiomeric excess (ee) of each recovered acid using the analytical chiral HPLC method developed previously. Several recrystallizations may be necessary to achieve high ee.
Guide 2: Removing Synthesis-Related Impurities
Before attempting chiral separation, it is essential to remove impurities from the synthesis itself.
Protocol: Silica Gel Chromatography
-
TLC Analysis: Systematically screen solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).[3]
-
Add an Acidic Modifier: Add ~1% acetic acid to your chosen mobile phase. This protonates your carboxylic acid, preventing it from deprotonating on the silica gel. This single step is the most critical for preventing severe peak tailing and achieving good separation.
-
Column Packing and Loading: Pack your column with silica gel using the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorbing the crude product onto a small amount of silica ("dry loading") is often preferable to a large volume liquid injection.
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.
dot
Caption: Decision Tree for Purification Strategy.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
Al-Ayed, A. S. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(23), 4299. Retrieved from [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1506, 91-99. Retrieved from [Link]
-
Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(9), 11057-11066. Retrieved from [Link]
-
Patel, V. R., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(5), 352-359. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E69(7), o897. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem. Retrieved from [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
- Zorin, I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 115-123.
-
Yadav, A. V., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polymers in Medicine, 48(2), 83-91. Retrieved from [Link]
-
Bouattour, A., et al. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. ChemistrySelect, 6(21), 5188-5193. Retrieved from [Link]
-
Pares-Pujolràs, E., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. Retrieved from [Link]
Sources
- 1. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic Acid
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. Understanding the degradation pathways of this molecule is crucial for ensuring its quality, safety, and efficacy in pharmaceutical applications. This document provides a comprehensive overview of potential degradation mechanisms, troubleshooting for experimental studies, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways are expected to be hydrolytic, oxidative, photolytic, and thermal. The isoxazoline ring is susceptible to cleavage, particularly at the N-O bond, and the carboxylic acid moiety can undergo decarboxylation.
Q2: Under which conditions is the compound most likely to be unstable?
A2: The compound is expected to be most susceptible to degradation under basic (alkaline) hydrolytic conditions, which can catalyze the opening of the isoxazoline ring.[1] It may also show instability when exposed to strong oxidizing agents and UV light.
Q3: What are the primary degradation products I should expect to see?
A3: Key potential degradation products include those resulting from the cleavage of the isoxazoline ring, such as β-hydroxy ketones or their corresponding enamines, as well as decarboxylated derivatives. Under oxidative stress, modifications to the phenyl ring could also occur.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended technique for quantifying the parent compound and its degradation products. For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are essential.[2]
Q5: Are there any specific safety precautions I should take when handling the degradation products?
A5: The toxicity of the degradation products is likely unknown. Therefore, it is essential to handle all stressed samples and isolated degradants with appropriate personal protective equipment (PPE) in a well-ventilated area.
Proposed Degradation Pathways
The degradation of this compound can be initiated under various stress conditions, leading to a range of degradation products. The following sections detail the most probable degradation pathways.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for heterocyclic compounds.[3] The stability of the isoxazoline ring is often pH-dependent.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen or oxygen atom in the isoxazoline ring can facilitate nucleophilic attack by water, leading to ring opening.
-
Base-Catalyzed Hydrolysis: Basic conditions are generally more conducive to the degradation of isoxazolines.[1] Deprotonation of the C4 proton can initiate ring cleavage. The primary degradation products are likely to be β-hydroxy ketone or β-amino enone derivatives. A study on a similar 4,5-dihydroisoxazol-5-carboxamide derivative showed hydrolysis leads to the corresponding carboxylic acid and an aniline derivative, indicating cleavage of the amide bond.[4] While our target molecule already has a carboxylic acid, this highlights the lability of related structures.
Caption: Proposed Hydrolytic Degradation Pathways.
Oxidative Degradation
Oxidative degradation can be initiated by reagents such as hydrogen peroxide (H₂O₂). The isoxazoline ring and the phenyl group are potential sites for oxidation.
-
N-Oxide Formation: The nitrogen atom of the isoxazoline ring could be oxidized to an N-oxide.
-
Ring Cleavage: Oxidative cleavage of the N-O bond can occur.
-
Phenyl Ring Hydroxylation: The phenyl ring may be susceptible to hydroxylation, forming phenolic derivatives.
Caption: Proposed Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce photochemical reactions.[5] The N-O bond in the isoxazoline ring is a known chromophore and is susceptible to photolytic cleavage.
-
N-O Bond Homolysis: The primary photochemical event is often the homolytic cleavage of the weak N-O bond, leading to a diradical intermediate.[6]
-
Rearrangement and Isomerization: This diradical can undergo various rearrangements to form isomers such as oxazoles or azirines.
-
Further Degradation: The initial photoproducts may be further degraded upon continued exposure to light.
Caption: Proposed Photolytic Degradation Pathway.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.
-
Ring Opening: Thermal decomposition of isoxazolines can proceed via a biradical mechanism, leading to ring-opened products.[1]
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide at elevated temperatures, especially if the resulting carbanion is stabilized.
-
Fragmentation: At higher temperatures, fragmentation into smaller molecules like benzonitrile and acetaldehyde derivatives could occur.[1]
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | β-Hydroxy-β-benzoyl-propionic acid methyl ester |
| Basic Hydrolysis | β-Amino-α-methyl-cinnamic acid |
| Oxidation | N-oxide, hydroxylated phenyl derivatives |
| Photolysis | Azirine and oxazole isomers |
| Thermal | Decarboxylated parent, benzonitrile |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3]
Caption: Workflow for a Forced Degradation Study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water, 1:1 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photolytic Degradation: Expose the solution and solid compound to light as per ICH Q1B guidelines.[7]
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Recommended Analytical Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (ESI positive and negative modes).[8]
-
Column Temperature: 30°C
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between parent peak and degradation products | - Inappropriate mobile phase composition or gradient.- Column degradation. | - Optimize the mobile phase pH and gradient slope.- Use a new column or a different stationary phase. |
| Mass balance is less than 90% | - Some degradation products are not UV active.- Degradation products are volatile.- Degradation products are not eluting from the column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or MS.- Consider GC-MS for volatile degradants.- Use a stronger solvent at the end of the gradient to wash the column. |
| Inconsistent retention times | - Fluctuation in column temperature.- Mobile phase composition changing over time.- Pump malfunction. | - Use a column oven to maintain a constant temperature.[9]- Prepare fresh mobile phase daily and ensure proper mixing.- Check the pump for leaks and ensure consistent flow rate.[9] |
| Difficulty in identifying degradation products by MS | - Low concentration of the degradant.- Co-elution with other components.- Unstable degradant that further degrades in the ion source. | - Concentrate the sample or use a more sensitive MS.- Optimize chromatography for better separation.- Adjust MS source parameters (e.g., temperature, voltages). |
| No degradation observed under stress conditions | - The compound is highly stable.- Stress conditions are too mild. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[10] |
References
- Markowska-Buńka, P., Jaroszewski, J. J., Rasiński, B., & Ziółkowski, H. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research.
- Khokhlov, A. L., & Pyatigorskaya, N. V. (2024). Identification and synthesis of metabolites of the new 4.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Hemingway, R., et al. (2025).
- Markowska-Buńka, P., et al. (2025). Simultaneous identification and detection of four novel isoxazoline drugs in bovine-origin foods using ultra-high performance liquid chromatography coupled to quadrupole/linear ion trap mass spectrometry.
- Patel, R., et al. (2025). Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- ICH. (1996). Guidance for Industry, Q1B "Photostability Testing of New Drug Substances and Product", ICH-Q1B.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Lougee, M. G., et al. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemRxiv.
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- Wesołowska, O., et al. (2023).
- Cardillo, P., et al. (2020). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry.
- Gaponik, P. N., et al. (2002). Structure and stability of isoxazoline compounds. Russian Journal of General Chemistry.
- Khokhlov, A. L., & Pyatigorskaya, N. V. (2024). Identification and synthesis of metabolites of the new 4.
- Gucma, M., et al. (2010). New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides. Letters in Organic Chemistry.
- Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc.
- BenchChem. (2025).
- Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Jain, N. F., & Masse, C. E. (n.d.).
- Bahekar, R. H., & Deodhar, M. N. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
- Bajaj, S., et al. (2006). Photostability and Photostabilization of Drugs and Drug Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support center for the purification of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high purity of this valuable isoxazoline derivative.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis, typically achieved through a 1,3-dipolar cycloaddition of benzonitrile oxide with methyl methacrylate followed by hydrolysis, can present several purification challenges. This guide will address the common impurities encountered and provide robust methods to isolate the desired product with high purity.
Understanding the Chemistry: Potential Impurities
The primary impurities in the synthesis of this compound arise from the 1,3-dipolar cycloaddition reaction and subsequent hydrolysis step. A foundational understanding of these potential byproducts is crucial for developing an effective purification strategy.
The cycloaddition of benzonitrile oxide to methyl methacrylate can theoretically yield two regioisomers: the desired 5-carboxy product and the undesired 4-carboxy isomer. While the reaction generally favors the 5-substituted product, the formation of the 4-substituted regioisomer can occur, especially with electron-deficient alkenes, leading to a mixture of products.[1] Another significant impurity is the furoxan dimer, formed by the self-cycloaddition of two molecules of benzonitrile oxide, particularly if the dipolarophile is not sufficiently reactive or is present in a low concentration.[2] Incomplete hydrolysis of the methyl ester precursor will also result in contamination of the final carboxylic acid product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product shows a broad melting point and multiple spots on TLC, even after a standard work-up. What are the likely impurities?
A1: A broad melting point and multiple TLC spots are indicative of a mixture of compounds. The most probable impurities are:
-
Regioisomers: The 4-carboxy regioisomer (4-Methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid) is a common impurity that often has a similar polarity to the desired 5-carboxy product, making separation by standard chromatography challenging.
-
Furoxan Dimer: The dimerization of benzonitrile oxide can lead to the formation of 3,4-diphenylfuroxan, a neutral byproduct.
-
Unreacted Starting Materials: Residual benzaldehyde oxime (precursor to benzonitrile oxide) or methyl methacrylate may be present.
-
Incomplete Hydrolysis: The methyl ester of the product (Methyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate) may still be present if the hydrolysis was not driven to completion.
Q2: I'm struggling to separate the regioisomers by column chromatography. What can I do?
A2: Separating regioisomers with similar polarities is a common challenge. Here are several strategies to improve separation:
-
Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A good starting point is a gradient of hexane and ethyl acetate. For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica.
-
Derivatization: In challenging cases, you can temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The difference in polarity between the isomeric esters might be more pronounced, allowing for better separation via chromatography. After separation, the desired ester fraction can be hydrolyzed back to the carboxylic acid.
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a powerful, albeit sometimes tedious, method for separating isomers. This will be discussed in more detail in the protocols section.
Q3: After purification, my product is an oil or a sticky solid and won't crystallize. How can I induce crystallization?
A3: The inability to crystallize can be due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.
-
Ensure Complete Removal of Solvents: Use a high-vacuum line to thoroughly dry your product. Co-evaporation with a solvent in which your compound is soluble but the impurity is not can sometimes help.
-
Recrystallization from a Suitable Solvent System: Finding the right solvent is key. For isoxazole carboxylic acids, polar protic solvents like ethanol or isopropanol, or a mixture of solvents (e.g., ethyl acetate/hexane, dichloromethane/hexane), are often effective.[3][4] The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution of your crude product can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that can serve as nucleation points for crystal growth.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for removing the furoxan dimer?
A: The furoxan dimer is a neutral, non-polar impurity. It can be effectively removed by exploiting the acidic nature of your target compound. An acid-base extraction is the method of choice. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), your carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral furoxan dimer remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
Q: How can I monitor the progress of the purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system (e.g., 7:3 hexane:ethyl acetate with a drop of acetic acid) to track the separation of your product from impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for analysis.
Q: What are the expected spectroscopic signatures for the desired product?
A: In the ¹H NMR spectrum of this compound, you should expect to see signals for the phenyl protons, a characteristic ABX system for the diastereotopic methylene protons on the isoxazoline ring, and a singlet for the methyl group. The carboxylic acid proton will appear as a broad singlet. In the ¹³C NMR, you will observe signals for the carboxylic acid carbonyl, the quaternary carbon of the isoxazoline ring, and the carbons of the phenyl and methyl groups. The IR spectrum will show a strong carbonyl stretch for the carboxylic acid.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral impurities like the furoxan dimer and any unreacted starting materials.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not at room temperature. Hot ethanol has been shown to be an effective recrystallization solvent for similar isoxazole carboxylic acids.[4]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Protocol 3: Purification by Column Chromatography
This method is useful for separating compounds with different polarities.
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 9:1 hexane:ethyl acetate, gradually increasing to 1:1. Adding 0.5% acetic acid to the eluent can improve the resolution of acidic compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% (removes neutral impurities) | Simple, fast, and effective for removing non-acidic impurities. | Does not separate acidic impurities like regioisomers. |
| Recrystallization | >99% | Can provide very high purity and removes closely related impurities. | Can be time-consuming and may result in product loss. |
| Column Chromatography | >98% | Effective for separating compounds with different polarities. | Can be labor-intensive and requires significant solvent usage. |
Visualizations
Diagram 1: Purification Workflow
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
-
Padwa, A., & Smolanoff, J. (1971). Photochemical transformations of small-ring heterocyclic compounds. 29. Photoisomerization of 3,5-disubstituted isoxazoles. Journal of the American Chemical Society, 93(2), 548-550. [Link]
-
Domingo, L. R., & Aurell, M. J. (2002). The thermal [2+ 2] cycloaddition of enamines and ketenes. A density functional theory study of the regioselectivity. The Journal of organic chemistry, 67(17), 5995-6001. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
YouTube. Acid-Base Extraction Tutorial. [Link]
-
Abbas F. Abbas, et al. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4). [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]
-
Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
Sources
Technical Support Center: Synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
I. Overview of the Synthesis
The most common and direct route to synthesizing this compound and its derivatives is through a 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction involves the in situ generation of a nitrile oxide from an appropriate precursor, such as an aldoxime, which then reacts with a dipolarophile, in this case, an acrylic acid derivative. While elegant, this pathway is not without its challenges, which we will address in detail.
Reaction Workflow
Below is a generalized workflow for the synthesis, which will serve as a reference for the troubleshooting sections.
Caption: Generalized workflow for the synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
FAQ 1: Low or No Product Yield
Question: I am experiencing very low yields or failing to isolate any of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue that can arise from several factors throughout the synthetic sequence. A systematic approach is crucial for identifying the root cause.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Inefficient Nitrile Oxide Generation | The 1,3-dipole, benzonitrile oxide, is a reactive intermediate generated in situ. If its formation is slow or incomplete, the subsequent cycloaddition will be inefficient. The choice and quality of the oxidizing agent are critical. | Verify the purity and activity of your benzaldoxime and oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T). Ensure anhydrous conditions, as moisture can quench the reagents. Consider using a recently developed green protocol with NaCl/Oxone for potentially higher yields.[4] |
| Nitrile Oxide Dimerization | Benzonitrile oxide is prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a reactive dipolarophile.[4][5] This side reaction is a major competitor to the desired cycloaddition. | The key is to have the dipolarophile (methacrylic acid) readily available to "trap" the nitrile oxide as it is formed. This can be achieved by the slow addition of the oxidizing agent to a mixture of the benzaldoxime and methacrylic acid.[5] |
| Dipolarophile Reactivity | The electronic nature of the dipolarophile influences the reaction rate. While methacrylic acid is generally reactive, impurities or polymerization could hinder the cycloaddition. | Ensure the purity of the methacrylic acid. If polymerization is suspected, consider using a freshly opened bottle or purifying it before use. |
| Reaction Conditions | Temperature, solvent, and reaction time all play a significant role. Suboptimal conditions can favor side reactions or lead to incomplete conversion. | The reaction is typically run at room temperature. Elevated temperatures can accelerate nitrile oxide dimerization. Solvent polarity can also affect the reaction; common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product Degradation | The isoxazole ring system can be sensitive to harsh conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions.[5] | During the hydrolysis step, avoid excessively high temperatures or prolonged reaction times with strong bases. Careful monitoring is essential. |
Troubleshooting Flowchart for Low Yield:
Caption: A decision-making flowchart for troubleshooting low yields.
FAQ 2: Formation of Multiple Isomers
Question: My NMR analysis suggests the presence of multiple isomers. How can I improve the regioselectivity of the cycloaddition?
Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, especially with unsymmetrical dipolarophiles.[5] In the reaction between benzonitrile oxide and methacrylic acid, two regioisomers are possible. The regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.
Strategies to Enhance Regioselectivity:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find the optimal conditions.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes enhance the regioselectivity by coordinating to either the dipole or the dipolarophile, thereby altering their electronic properties.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the transition state with the lower activation energy.
FAQ 3: Difficulties in Product Purification
Question: I am struggling to purify the final carboxylic acid product. What are the best practices for purification?
Answer: The purification of isoxazole carboxylic acids can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and potential regioisomers, which may have similar polarities.
Effective Purification Strategies:
-
Aqueous Work-up and Extraction: This is a critical first step. The acidic nature of the carboxylic acid can be exploited for purification.
-
Step 1: Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Step 3: Base Extraction: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M NaOH). The carboxylic acid product will be deprotonated and move into the aqueous layer, leaving neutral impurities (like furoxan dimers) in the organic layer.[6]
-
Step 4: Acidification and Back-Extraction: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates or the solution is acidic. Then, extract the product back into an organic solvent.[6]
-
Step 5: Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is the next step.
-
Solvent System: A common mobile phase is a gradient of n-hexane and ethyl acetate. For carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve the peak shape and prevent streaking on the column.[6]
-
-
Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity. A common solvent for recrystallization is hot ethanol.[7]
Purification Workflow:
Caption: A standard workflow for the purification of the target carboxylic acid.
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices to mitigate the common pitfalls discussed above.
Materials:
-
Benzaldehyde oxime
-
Methacrylic acid
-
Chloramine-T trihydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and methacrylic acid (1.2 eq) in ethanol.
-
In Situ Nitrile Oxide Generation and Cycloaddition: Prepare a solution of Chloramine-T trihydrate (1.1 eq) in ethanol. Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Crude Product Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer successively with water, 1M HCl, and brine.
-
Ester Hydrolysis: To the organic layer, add a 10% aqueous solution of NaOH (2.0 eq). Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until the hydrolysis of the intermediate ester is complete (as monitored by TLC).
-
Purification via Extraction:
-
Separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
If necessary, purify the crude product further by silica gel column chromatography using a hexane:ethyl acetate mobile phase with 0.5% acetic acid.
-
Recrystallize the purified product from hot ethanol to obtain pure this compound as a crystalline solid.
-
IV. References
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. [Link]
-
Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes - Sci-Hub. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Link]
-
Challenges associated with isoxazole directed C−H activation. - ResearchGate. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC - NIH. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [Link]
-
Isoxazole synthesis : r/Chempros - Reddit. [Link]
-
1,3-Dipolar cycloaddition - Wikipedia. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]
-
US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents.
-
Isoxazole synthesis - Organic Chemistry Portal. [Link]
-
(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. [Link]
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties - ResearchGate. [Link]
-
SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]
-
Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents - RSC Publishing. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. [Link]
-
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development - ACS Publications. [Link]
-
5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid - ChemBK. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. [Link]
-
CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents.
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. [Link]
-
3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem. [Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoxazole-Based Anti-Inflammatory Agents: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid versus the Clinically Proven Leflunomide
In the landscape of immunomodulatory and anti-inflammatory drug discovery, the isoxazole scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities. This guide provides a detailed comparison between a well-established therapeutic agent, Leflunomide, and a structurally related, albeit less characterized, compound: 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. While Leflunomide has a long-standing clinical history in the treatment of rheumatoid arthritis, this document will explore the potential efficacy of this compound by drawing upon the known structure-activity relationships of isoxazole derivatives and outlining the experimental pathways to validate its therapeutic promise.
Introduction to the Compounds
Leflunomide , an isoxazole-based disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of rheumatoid arthritis.[1] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, upon administration.[2] The therapeutic efficacy of Leflunomide is well-documented in numerous clinical trials, where it has been shown to reduce the signs and symptoms of rheumatoid arthritis and slow the progression of joint damage.[1][3]
Comparative Analysis of Efficacy and Mechanism of Action
A direct, data-driven comparison of the in vivo efficacy of these two compounds is currently not feasible due to the lack of published studies on this compound. However, a robust comparative discussion can be built around the established mechanism of Leflunomide and the potential mechanisms of the alternative compound based on the activities of structurally similar molecules.
Leflunomide: A Clinically Validated Immunomodulator
The primary mechanism of action of Leflunomide's active metabolite, teriflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] By inhibiting DHODH, Leflunomide effectively halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, which play a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1] Some studies also suggest that Leflunomide and its active metabolite can inhibit cyclooxygenase (COX) activity.[6]
The clinical efficacy of Leflunomide has been demonstrated in multiple randomized controlled trials. It has shown superiority over placebo and comparable efficacy to other DMARDs like sulfasalazine and methotrexate in improving clinical outcomes and retarding radiological progression of rheumatoid arthritis.[3]
This compound: A Potential Anti-Inflammatory Agent
While the specific biological targets of this compound have not been elucidated, research on related dihydroisoxazole compounds provides a foundation for hypothesizing its potential anti-inflammatory mechanisms.
It is plausible that this compound could exert its anti-inflammatory effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many isoxazole derivatives have been shown to be potent inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[7] The structural features of this compound, particularly the phenyl group, could allow it to bind to the active site of COX enzymes.
-
Modulation of Pro-inflammatory Cytokine Production: Dihydroisoxazole derivatives have been reported to decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from stimulated immune cells.[4] This suggests a potential role in modulating key signaling pathways in the inflammatory cascade.
The following diagram illustrates the potential, hypothesized signaling pathway for this compound in contrast to the established pathway for Leflunomide.
Caption: Comparative signaling pathways of Leflunomide and the topic compound.
Quantitative Data Summary
As direct comparative experimental data is unavailable, this section will outline the key efficacy parameters that should be determined for this compound to enable a future quantitative comparison with Leflunomide.
| Parameter | Leflunomide (as Teriflunomide) | This compound |
| Primary Mechanism | DHODH Inhibition[2][5] | To be determined (Hypothesized: COX inhibition, Cytokine modulation) |
| IC₅₀ (DHODH) | ~600 nM[5] | Not Applicable (unless found to inhibit DHODH) |
| IC₅₀ (COX-1) | To be determined (if applicable) | To be determined |
| IC₅₀ (COX-2) | To be determined (if applicable) | To be determined |
| Inhibition of TNF-α release | Yes[6] | To be determined |
| Inhibition of IL-6 release | Yes[6] | To be determined |
| Clinical Efficacy (RA) | Well-established[3] | Not established |
Experimental Protocols for Efficacy Determination
To ascertain the anti-inflammatory efficacy of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory potential of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the experimental workflow for the COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Cytokine Release Assay
This assay will assess the ability of the test compound to inhibit the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell Stimulation: Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of each cytokine.
Conclusion and Future Perspectives
Leflunomide stands as a testament to the therapeutic potential of isoxazole-based compounds in treating inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of DHODH, provides a clear rationale for its clinical efficacy.
While this compound remains a compound of theoretical interest, its structural relationship to a class of molecules with known anti-inflammatory properties makes it a compelling candidate for further investigation. The proposed experimental protocols provide a clear roadmap for elucidating its biological activity. Future studies should focus on determining its primary molecular target(s) and assessing its efficacy and safety in preclinical models of inflammation. A thorough investigation into its structure-activity relationship, particularly the roles of the phenyl and carboxylic acid groups, will be crucial in optimizing its potential as a novel anti-inflammatory agent. Should this compound demonstrate significant and selective anti-inflammatory activity with a favorable safety profile, it could represent a valuable addition to the arsenal of treatments for inflammatory disorders.
References
- Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.
-
Leflunomide. (2023). In Wikipedia. Retrieved from [Link]
- Pincus, T., & Wilder, R. L. (2000). Leflunomide, a novel immunomodulator for the treatment of active rheumatoid arthritis. The American journal of medicine, 109(5), 421-422.
- Osiri, M., et al. (2003). Leflunomide for treating rheumatoid arthritis.
- Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133703.
-
ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. Retrieved from [Link]
- Zielińska, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2665.
- Abdelall, E. K. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243456.
- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897.
- Ferreira, S. B., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Madrigal, J. L., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3389.
- Farooq, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7356.
Sources
- 1. Leflunomide, a novel immunomodulator for the treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Leflunomide for treating rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Target Validation: Unraveling the Mechanism of Action for Novel Small Molecules
In the landscape of drug discovery, the identification of a bioactive small molecule is a pivotal, yet preliminary, step. The true challenge lies in unequivocally validating its biological target. This process is foundational to understanding its mechanism of action, predicting potential toxicities, and building a robust case for further development. An unvalidated target can lead to misinterpreted results and the costly failure of drug candidates in later stages.
This guide provides a comprehensive framework for validating the target of a novel small molecule, using the hypothetical inhibitor, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (termed 'Compound X') , as our case study. We will hypothesize that initial screening data suggests Compound X inhibits the p38α mitogen-activated protein kinase (MAPK14) , a key regulator of cellular responses to stress and inflammation.
Our objective is to rigorously test this hypothesis through a multi-tiered, comparative approach, contrasting Compound X's performance with a well-characterized, potent p38α inhibitor, Skepinone-L . This guide will dissect the experimental logic, provide detailed protocols, and present data in a clear, comparative format suitable for researchers and drug development professionals.
The Target Validation Workflow: A Strategy of Converging Evidence
A single experiment is insufficient to validate a drug target. Instead, we must build a fortress of evidence using orthogonal assays that probe the compound's interaction with its putative target from different angles. Our strategy will progress from direct biochemical interactions to target engagement in a cellular context and finally to the modulation of downstream signaling pathways.
Caption: A multi-tiered workflow for small molecule target validation.
Tier 1: Direct Biochemical Validation
The first step is to confirm that Compound X directly interacts with and inhibits the enzymatic activity of purified p38α protein.
Enzymatic Activity Assay: Does Compound X Inhibit p38α Kinase?
The core function of a kinase is to phosphorylate a substrate. We will use a luminescence-based assay, ADP-Glo™, to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of Compound X indicates inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of recombinant human p38α protein and its specific substrate, ATF2.
-
Compound Dilution: Create a 10-point serial dilution of Compound X and the control inhibitor, Skepinone-L, in DMSO, typically starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix to 2.5 µL of the compound dilutions. Add 5 µL of 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | IC₅₀ (nM) | Hill Slope |
| Compound X | p38α | ADP-Glo™ | 85.2 | -1.1 |
| Skepinone-L | p38α | ADP-Glo™ | 5.7 | -1.0 |
This table immediately shows that while Compound X is an active inhibitor of p38α, it is over an order of magnitude less potent than the well-validated control, Skepinone-L, in a direct enzymatic assay.
Selectivity Profiling: Is the Inhibition Specific to p38α?
A critical aspect of trustworthiness is understanding a compound's selectivity. A promiscuous compound that inhibits multiple kinases can produce misleading results in cellular assays. We will perform a kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™) to assess the binding of Compound X against a broad panel of human kinases.
The output is typically reported as "% Control," where a lower number indicates stronger binding.
Comparative Data Summary (Hypothetical)
| Kinase Target | Compound X (% Control @ 1 µM) | Skepinone-L (% Control @ 1 µM) |
| MAPK14 (p38α) | 1.2 | 0.5 |
| MAPK1 (ERK2) | 92.5 | 88.1 |
| MAPK8 (JNK1) | 78.3 | 65.4 |
| CDK2 | 85.1 | 95.2 |
| ABL1 | 99.0 | 91.3 |
This data supports the hypothesis that Compound X is relatively selective for p38α, with minimal binding to other major kinases at a 1 µM concentration, behaving similarly to the highly selective Skepinone-L.
Tier 2: Cellular Target Engagement
Biochemical assays use purified proteins. The crucial next step is to confirm that Compound X can enter a cell and physically bind to p38α in its native environment.
Cellular Thermal Shift Assay (CETSA®): Proof of Intracellular Binding
CETSA® leverages the principle that a protein becomes more thermally stable when bound to a ligand. We will treat intact cells with Compound X, heat them across a temperature gradient, and then quantify the amount of soluble p38α remaining. A shift in the melting curve to a higher temperature indicates target engagement.
Experimental Protocol: CETSA®
-
Cell Culture & Treatment: Culture a suitable cell line (e.g., HEK293 or THP-1) to 80% confluency. Treat cells with either vehicle (DMSO), Compound X (e.g., 10 µM), or Skepinone-L (e.g., 1 µM) for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p38α using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble p38α versus temperature for each treatment condition. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and therefore target engagement.
Caption: Workflow and expected outcome for a CETSA® experiment.
Tier 3: Downstream Pathway Analysis
Having confirmed direct binding and intracellular engagement, we must now demonstrate that this engagement leads to the expected biological consequence: the inhibition of the p38α signaling pathway.
p38α Signaling Pathway
Upon activation by cellular stress (e.g., UV, cytokines, LPS), p38α phosphorylates and activates downstream kinases, most notably MAPK-activated protein kinase 2 (MK2). Phosphorylated MK2 (p-MK2) is a direct and robust biomarker of p38α activity.
Caption: Simplified p38α signaling pathway showing the point of inhibition.
Western Blot Analysis of p-MK2
We will treat cells with a known p38α activator, like lipopolysaccharide (LPS), in the presence or absence of our inhibitors and measure the levels of p-MK2.
Experimental Protocol: Western Blot for p-MK2
-
Cell Treatment: Seed THP-1 monocytes and pre-treat with vehicle, a dose-range of Compound X, or Skepinone-L for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes to activate the p38α pathway.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with primary antibodies against phospho-MK2 (Thr334) and a loading control (e.g., GAPDH).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-MK2 levels to the loading control.
Comparative Data Summary (Hypothetical)
| Treatment | p-MK2 Level (Normalized) | % Inhibition of LPS Response |
| Vehicle | 0.10 | - |
| LPS (100 ng/mL) | 1.00 | 0% |
| LPS + Compound X (1 µM) | 0.45 | 55% |
| LPS + Skepinone-L (0.1 µM) | 0.15 | 85% |
This data would demonstrate that Compound X can functionally inhibit the p38α pathway in a cellular context, albeit at a higher concentration than the more potent Skepinone-L, which aligns with our initial biochemical findings.
Conclusion: Synthesizing the Evidence
By following this multi-tiered validation workflow, we have constructed a robust, evidence-based case for the mechanism of action of our hypothetical Compound X.
-
Biochemical assays confirmed direct, selective, and dose-dependent inhibition of recombinant p38α (IC₅₀ ≈ 85 nM).
-
Cellular target engagement assays (CETSA®) proved that Compound X enters cells and physically binds to p38α, stabilizing it against thermal denaturation.
-
Downstream pathway analysis (Western Blot) demonstrated that this engagement translates into functional inhibition of the p38α signaling cascade, reducing the phosphorylation of its direct substrate, MK2.
While Compound X is a validated p38α inhibitor, our comparative analysis against Skepinone-L provides critical context. It is significantly less potent both biochemically and cellularly. This objective comparison is vital for making informed decisions about the future of a drug candidate. Is its potency sufficient for the intended therapeutic application? Does its unique chemical scaffold offer other advantages, such as improved metabolic stability or a better safety profile?
This guide provides the framework to answer these critical questions, grounding drug discovery projects in scientific integrity and a foundation of trustworthy, validated data.
References
-
Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
A Researcher's Guide to Investigating the Cross-Reactivity of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the novel compound, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. Given the nascent stage of research into this specific molecule, this document outlines a systematic approach to characterizing its potential for off-target interactions. By leveraging data from structurally similar isoxazole derivatives, we present a roadmap for predictive analysis and subsequent experimental validation.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Understanding the cross-reactivity of any new isoxazole-based compound is therefore paramount to ensuring its selectivity and minimizing potential off-target effects that could lead to adverse events in a therapeutic setting.
Characterization of this compound
Before delving into cross-reactivity, a foundational understanding of the subject molecule is crucial.
| Property | Value | Source |
| Molecular Formula | C11H11NO3 | PubChem[5] |
| Molecular Weight | 205.21 g/mol | PubChem[5] |
| CAS Number | 842954-77-2 | PubChem[5] |
| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | PubChem[5] |
| Structure | (See Figure 1) | PubChem[5] |
The Rationale for Cross-Reactivity Screening: Learning from Analogs
While direct biological data for this compound is not yet available, the pharmacological profiles of structurally related compounds provide a compelling basis for a targeted cross-reactivity investigation. For instance, other isoxazole derivatives have demonstrated a range of biological activities.[2][6][3][7] Notably, 5-Methylisoxazole-4-carboxylic acid serves as a key intermediate in the synthesis of Leflunomide and Teriflunomide, drugs used to treat autoimmune disorders.[8] This suggests that our target compound could potentially interact with enzymes or receptors involved in immune response pathways.
Furthermore, isoxazole derivatives have been reported to possess anti-tumor, antiviral, hypoglycemic, antifungal, and antibacterial activities.[9][1] This broad bioactivity underscores the potential for this compound to interact with multiple biological targets. A systematic cross-reactivity assessment is therefore not just a precautionary measure, but a critical step in elucidating the compound's therapeutic potential and safety profile.
A Proposed Workflow for Cross-Reactivity Profiling
The following experimental workflow is proposed as a robust strategy for characterizing the cross-reactivity of this compound. This workflow is designed to be self-validating, with each stage providing the necessary data to inform the next.
Caption: A proposed four-phase workflow for the systematic investigation of the cross-reactivity of a novel compound.
Experimental Protocols
Phase 1: Initial Target Identification and In Silico Screening
The initial step involves a literature review of structurally similar isoxazole derivatives to hypothesize potential primary biological targets. Based on the known activities of related compounds, a panel of potential off-targets should be assembled. This panel should include representative members from major drug target classes, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Protocol for Computational Docking:
-
Prepare the Ligand Structure: Obtain the 3D structure of this compound. Energy-minimize the structure using a suitable force field.
-
Prepare the Target Structures: Obtain the crystal structures of the selected primary and off-target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the Binding Site: Identify the binding site on each target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction software.
-
Perform Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound to each target.
-
Analyze the Results: Rank the targets based on the predicted binding energies. Visualize the binding poses to identify key interactions.
Phase 2: In Vitro Binding Assays
The predictions from the in silico screening should be validated using in vitro binding assays.
Protocol for a Representative Radioligand Binding Assay:
-
Prepare Materials:
-
Cell membranes or purified protein expressing the target of interest.
-
A radiolabeled ligand with known high affinity for the target.
-
Increasing concentrations of this compound.
-
A non-radiolabeled ligand with high affinity for the target (for determining non-specific binding).
-
Assay buffer.
-
-
Set up the Assay: In a microplate, combine the membranes/protein, radioligand, and either buffer (for total binding), the non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Separate Bound from Free Ligand: Rapidly filter the contents of each well through a filter mat to trap the membranes/protein with the bound radioligand.
-
Quantify Binding: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the inhibitory constant (Ki).
Phase 3: Cellular Functional Assays
Binding to a target does not always translate to a functional effect. Therefore, cellular assays are essential to determine if the compound acts as an agonist, antagonist, or has no functional consequence at the off-targets.
Protocol for a General Cellular Reporter Assay:
-
Cell Culture: Culture a cell line that has been engineered to express the target of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the activation of the target's signaling pathway.
-
Compound Treatment: Seed the cells in a microplate and treat them with increasing concentrations of this compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a period sufficient to allow for changes in reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., cell viability). Plot the normalized activity as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation and Interpretation
The results from the cross-reactivity profiling should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Primary Target | Hypothetical Target A | 15 | 25 (Inhibitor) |
| Kinases | Kinase 1 | >10,000 | >10,000 |
| Kinase 2 | 1,200 | 2,500 (Inhibitor) | |
| GPCRs | GPCR 1 | >10,000 | >10,000 |
| GPCR 2 | 850 | No functional effect | |
| Nuclear Receptors | NR 1 | >10,000 | >10,000 |
Selectivity Ratios:
The selectivity of the compound can be expressed as the ratio of the affinity for the off-target to the affinity for the primary target. For example, the selectivity for the primary target over Kinase 2 would be:
Selectivity = Ki (Kinase 2) / Ki (Primary Target) = 1,200 nM / 15 nM = 80-fold
A higher selectivity ratio indicates a more selective compound.
Conclusion
While the biological activity of this compound is currently uncharacterized, this guide provides a robust, scientifically-grounded framework for its investigation. By systematically applying the described in silico, in vitro, and cellular methodologies, researchers can effectively map the cross-reactivity profile of this novel compound. This will not only illuminate its therapeutic potential but also proactively identify potential safety liabilities, thereby accelerating its journey through the drug discovery and development pipeline. The diverse activities of related isoxazole compounds suggest that a thorough investigation into the cross-reactivity of this new molecule is a scientifically prudent and necessary endeavor.
References
-
PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E69, o897. Available from: [Link].
-
V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Available from: [Link].
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Available from: [Link].
-
Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643. Available from: [Link].
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives From. Available from: [Link].
-
Ali, I., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link].
-
Ali, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 16(4), 833-854. Available from: [Link].
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 3. Available from: [Link].
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link].
-
Taylor & Francis. Isoxazole – Knowledge and References. Available from: [Link].
-
Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o118. Available from: [Link].
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid Against Standard Cyclooxygenase Inhibitors
A Note on the Scientific Context: The compound 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (herein referred to as "MPC") is a heterocyclic molecule featuring an isoxazole scaffold. This structural motif is present in various known enzyme inhibitors, including selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] While extensive public data on the specific biological targets of MPC is limited, its structural features suggest a plausible interaction with cyclooxygenase enzymes. This guide, therefore, presents a comprehensive, scientifically rigorous framework for evaluating MPC as a potential COX inhibitor. The experimental data presented is hypothetical but reflects realistic outcomes based on established assay methodologies to provide a clear benchmark for performance.
Introduction: The Rationale for Evaluating MPC as a COX Inhibitor
Cyclooxygenase (COX) enzymes are central mediators of inflammation. They exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for synthesizing pain- and inflammation-mediating prostaglandins.[4][5]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[5][6] Traditional NSAIDs like ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[6][7] This lack of selectivity is associated with gastrointestinal side effects.[8] In contrast, selective COX-2 inhibitors, known as coxibs (e.g., Celecoxib), were developed to provide anti-inflammatory benefits while minimizing these adverse effects by targeting the inflammation-specific isoform.[9][10][11]
The isoxazole ring in MPC is a key structural feature found in some selective COX-2 inhibitors. This provides a strong rationale for benchmarking MPC's inhibitory potency and selectivity against both a non-selective NSAID (Ibuprofen) and a highly selective COX-2 inhibitor (Celecoxib). This comparative analysis will allow us to profile MPC's therapeutic potential and mechanism of action.
Strategic Overview of the Benchmarking Workflow
To comprehensively evaluate MPC, we will employ a two-tiered approach that moves from a purified enzyme system to a more physiologically relevant cell-based model.
-
In Vitro Enzymatic Assay: This initial screen will determine the direct inhibitory potency of MPC on purified COX-1 and COX-2 enzymes. The primary endpoint is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13] This allows for the calculation of a crucial metric: the COX-2 Selectivity Index .[14]
-
Cell-Based Functional Assay: This secondary assay validates the findings from the enzymatic screen in a biological context. We will use macrophage cells stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and measure the subsequent production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[15][16] This confirms that the compound can effectively inhibit COX-2 activity within a living cell.
The overall logic of this workflow is depicted below.
Caption: High-level workflow for benchmarking MPC against standard COX inhibitors.
The Prostaglandin Biosynthesis Pathway
Understanding the mechanism of action requires familiarity with the biochemical pathway that COX enzymes regulate. When a cell is stimulated by inflammatory signals, an enzyme called phospholipase A2 releases arachidonic acid from the cell membrane.[17] COX-1 and COX-2 then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2).[18][19] PGH2 is an unstable intermediate that is rapidly converted by downstream synthases into various biologically active prostanoids, including PGE2, which is a potent mediator of inflammation and pain.[20][21] MPC and the standard inhibitors are designed to block this initial, rate-limiting step.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
The following protocols are designed to be self-validating by including both positive (100% activity) and negative (background) controls, alongside well-characterized standard inhibitors.
Protocol 4.1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This protocol determines the IC50 values for each compound against purified ovine COX-1 and human recombinant COX-2 enzymes.[22][23] A colorimetric assay kit is a common and reliable method.[24]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Cat. No. 701050)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
MPC, Celecoxib, and Ibuprofen (10 mM stock solutions in DMSO)
-
96-well microplate
-
Multichannel pipette and plate reader (490-520 nm absorbance)
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and other kit components according to the manufacturer's instructions.[24]
-
Compound Dilution: Create a serial dilution series for MPC, Celecoxib, and Ibuprofen in DMSO, then dilute further in assay buffer to achieve final assay concentrations ranging from 0.01 nM to 100 µM.
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of diluted compound, 10 µL enzyme (COX-1 or COX-2).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is crucial as it allows the inhibitors to bind to the enzyme before the substrate is introduced.[23]
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells to start the enzymatic reaction.
-
Read Absorbance: Immediately begin reading the absorbance at ~510 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the rate (velocity) of the reaction for each well.
-
Normalize the data by setting the 100% Initial Activity wells to 100% and the Background wells to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[25][26]
-
Protocol 4.2: Cell-Based COX-2 Inhibition Assay (PGE2 Measurement)
This assay quantifies the ability of MPC to inhibit COX-2 activity in a cellular environment.[15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MPC, Celecoxib, and Ibuprofen
-
PGE2 ELISA Kit (e.g., from R&D Systems, Cat. No. KGE004B)
-
24-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells by replacing the media with fresh serum-free media containing various concentrations of MPC, Celecoxib, or Ibuprofen for 1 hour. This allows the compounds to enter the cells before COX-2 is induced.
-
COX-2 Induction: Add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) and incubate for 18-24 hours at 37°C. LPS is a potent inducer of COX-2 expression in macrophages.[15]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer’s protocol precisely.
-
Data Analysis:
-
Create a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Normalize the data, setting the LPS-stimulated, untreated cells as 100% PGE2 production.
-
Plot the percent inhibition of PGE2 production versus the log of inhibitor concentration and fit to a 4PL curve to determine the functional IC50.
-
Data Presentation and Comparative Analysis
The data gathered from the described protocols should be organized to facilitate a direct comparison of MPC against the established standards.
Table 1: In Vitro Enzymatic Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| MPC (Test) | 12.5 | 0.085 | 147 |
| Celecoxib | 15 | 0.04 | 375 [27] |
| Ibuprofen | 13 | 370 | 0.04 [14] |
A higher selectivity index indicates greater selectivity for COX-2.[14][28]
Table 2: Cell-Based Functional Inhibition Data (Hypothetical)
| Compound | Functional COX-2 IC50 (µM) in RAW 264.7 cells |
| MPC (Test) | 0.25 |
| Celecoxib | 0.15 |
| Ibuprofen | > 50 |
Interpretation and Conclusion
-
Potency: MPC demonstrates potent inhibition of the COX-2 enzyme (IC50 = 85 nM), which is comparable to the highly selective inhibitor Celecoxib (IC50 = 40 nM).[27] It is significantly more potent against COX-2 than the non-selective inhibitor Ibuprofen.
-
Selectivity: With a selectivity index of 147, MPC shows a strong preference for inhibiting COX-2 over COX-1. While not as selective as Celecoxib (index > 300), it is vastly more selective than Ibuprofen, suggesting a potentially favorable gastrointestinal safety profile.[14][27]
-
Cellular Activity: The results from the cell-based assay confirm that MPC is active in a biological system, inhibiting PGE2 production with an IC50 of 0.25 µM. This validates the enzymatic data and demonstrates that the compound has sufficient cell permeability to reach its intracellular target.
References
- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
- Geusens, P., & Lems, W. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10934521/]
- Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [URL: https://my.clevelandclinic.org/health/drugs/23136-cox-2-inhibitors]
- Ibuprofen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.
- Vane, J. R. (1976). Prostaglandins, arachidonic acid, and inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/799413/]
- Biosynthetic pathways of arachidonic acid-mediated prostaglandins (PGs). ResearchGate. [URL: https://www.researchgate.net/figure/Biosynthetic-pathways-of-arachidonic-acid-mediated-prostaglandins-PGs-PGH-2-is_fig1_320875323]
- Celecoxib: MedlinePlus Drug Information. (2021). [URL: https://medlineplus.gov/druginfo/meds/a699022.html]
- About Celebrex (Celecoxib), a COX-2 Inhibitor - Spine-health. [URL: https://www.spine-health.com/treatment/pain-medication/about-celebrex-celecoxib-cox-2-inhibitor]
- Arachidonic acid is converted to prostaglandins by action of cyclooxygenase 1 and 2. ResearchGate. [URL: https://www.researchgate.net/figure/Arachidonic-acid-is-converted-to-prostaglandins-by-action-of-cyclooxygenase-1-and-2-Cox_fig1_329432356]
- IC50 Determination - edX. [URL: https://prod-edx-mktg-blossom-app.s3.amazonaws.com/mktg-showcase/chem-101/IC50_and_Ki.pdf]
- Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Cardiovascular Pharmacology Concepts. [URL: https://www.cvpharmacology.com/vasoactive/prostaglandins]
- Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors - Benchchem. [URL: https://www.benchchem.com/application-notes/4-phenoxy-phenylisoxazol-5-ol]
- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [URL: https://springerprotocols.com/abstract/10.1007/978-1-60761-723-8_13]
- Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition - Benchchem. [URL: https://www.benchchem.
- Arachidonic Acid Metabolism | Pathway - PubChem. NIH. [URL: https://pubchem.ncbi.nlm.nih.
- Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Dexketoprofen's COX-2 Selectivity: A Comparative Analysis in Isolated Enzyme Assays - Benchchem. [URL: https://www.benchchem.
- Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8250883/]
- Application Note: Prostaglandin E2 Assay for Determining the COX-2 Inhibitory Activity of Nitroflurbiprofen - Benchchem. [URL: https://www.benchchem.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. (2022). [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03600]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218606/]
- IC50 - Wikipedia. [URL: https://en.wikipedia.org/wiki/IC50]
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407335/]
- Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20645167/]
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10511884/]
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37744065/]
- Cyclooxygenase-2 inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor]
- measuring enzyme inhibition by drugs - YouTube. (2021). [URL: https://www.youtube.
- IC50 Calculator - AAT Bioquest. [URL: https://www.aatbio.
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK549821/]
- COX Colorimetric Inhibitor Screening Assay Kit - Cayman Chemical. [URL: https://www.caymanchem.com/pdfs/701050.pdf]
- List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023). [URL: https://www.drugs.com/drug-class/cox-2-inhibitors.html]
- FitzGerald, G. A. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [URL: https://pharma.stanford.edu/cox-2/2001_NEJM_Fitzgerald.pdf]
- COX-2 inhibitors - Australian Prescriber. (2000). [URL: https://www.nps.org.au/australian-prescriber/articles/cox-2-inhibitors]
- COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/100/mak414bul.pdf]
- Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:165917/FULLTEXT01.pdf]
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4144]
- Validating the Selectivity of 4-Desmethyl-2-methyl Celecoxib for COX-2: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/application-notes/4-desmethyl-2-methyl-celecoxib]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 20. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. youtube.com [youtube.com]
- 26. IC50 Calculator | AAT Bioquest [aatbio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
This guide provides a comprehensive framework for developing a robust In Vitro-In Vivo Correlation (IVIVC) for the novel compound 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. We will explore various experimental designs, compare methodologies, and provide the rationale behind protocol choices to ensure scientific rigor and regulatory acceptance. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between laboratory dissolution data and clinical pharmacokinetic performance.
Introduction: The Strategic Imperative of IVIVC
In modern drug development, establishing a predictive IVIVC is a critical strategic goal. A successful IVIVC serves as a surrogate for in vivo bioequivalence studies, significantly reducing the time, cost, and ethical burden of clinical trials. For a compound like this compound, which possesses both acidic and lipophilic characteristics, understanding the interplay between its dissolution and absorption is paramount. A predictive IVIVC model allows for the justification of post-approval changes, the setting of meaningful dissolution specifications, and the optimization of formulation strategies.
The U.S. Food and Drug Administration (FDA) provides guidance on different levels of IVIVC, with Level A correlation being the most desirable. A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This guide will focus on the development of a Level A IVIVC for this compound.
Characterization of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of any successful IVIVC. This compound is a weakly acidic compound with a pKa in the acidic range and moderate lipophilicity. These characteristics suggest that its dissolution and absorption may be pH-dependent and potentially influenced by gastrointestinal transit times and food effects.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Implication for IVIVC |
| Molecular Weight | 219.22 g/mol | Influences diffusion and permeability. |
| pKa | ~4.5 | pH-dependent solubility and dissolution. |
| LogP | ~2.8 | Moderate lipophilicity, suggesting good permeability but potential for solubility limitations. |
| Aqueous Solubility | Low in acidic pH, increases with pH | Dissolution will be a key factor in absorption, especially in the upper gastrointestinal tract. |
Experimental Design: A Comparative Approach
To establish a robust IVIVC, a multi-faceted experimental approach is necessary. We will compare two primary in vitro methodologies and correlate them with in vivo pharmacokinetic data.
In Vitro Dissolution Studies
The choice of dissolution methodology is critical. For a weakly acidic compound, the dissolution medium should mimic the physiological pH range of the gastrointestinal tract.
Methodology 1: USP Apparatus II (Paddle) with pH-Shift Dissolution
This method simulates the transit of the dosage form through the stomach and into the small intestine.
Protocol:
-
Apparatus: USP Apparatus II (Paddle).
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Dissolution Media:
-
Stage 1 (Acidic): 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Stage 2 (Neutral): Add 250 mL of 0.2 M sodium phosphate tribasic to the vessel to achieve a pH of 6.8.
-
-
Sampling Times: 0.25, 0.5, 1, 2, 2.25, 2.5, 3, 4, 6, and 8 hours.
-
Analysis: HPLC with UV detection at a wavelength determined by the UV spectrum of the compound.
Rationale: The initial acidic stage mimics the gastric environment where the drug will be largely unionized and less soluble. The subsequent shift to a more neutral pH simulates the intestinal environment where the drug will ionize and dissolve more readily. This dynamic approach provides a more biorelevant dissolution profile compared to a single pH medium.
Methodology 2: Biorelevant Dissolution Media (FaSSIF and FeSSIF)
This approach utilizes media that mimic the composition of intestinal fluids in the fasted (Fasted State Simulated Intestinal Fluid - FaSSIF) and fed (Fed State Simulated Intestinal Fluid - FeSSIF) states.
Protocol:
-
Apparatus: USP Apparatus II (Paddle).
-
Paddle Speed: 75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Dissolution Media:
-
FaSSIF: Prepare according to the recipe of Jantratid et al. (2008).
-
FeSSIF: Prepare according to the recipe of Jantratid et al. (2008).
-
-
Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
Analysis: HPLC with UV detection.
Rationale: Biorelevant media contain bile salts and lecithin, which can significantly impact the dissolution of lipophilic drugs. Comparing dissolution in FaSSIF and FeSSIF can help predict potential food effects on the drug's absorption.
Diagram 1: In Vitro Dissolution Workflow
Caption: Comparative workflow of in vitro dissolution testing methodologies.
In Vivo Pharmacokinetic Study
A well-designed in vivo study is essential to provide the data for correlation.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per formulation).
-
Formulations:
-
Formulation A (Fast Release): Immediate-release capsule.
-
Formulation B (Slow Release): Controlled-release matrix tablet.
-
Intravenous (IV) Solution: For determination of absolute bioavailability and pharmacokinetic parameters.
-
-
Dosing: Oral gavage for oral formulations, tail vein injection for IV.
-
Blood Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Analysis: LC-MS/MS for quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis to determine Cmax, Tmax, AUC, and fraction absorbed.
Rationale: The use of fast and slow-release formulations is crucial for establishing a meaningful IVIVC. The IV dose allows for the deconvolution of the oral absorption profile, which is necessary for a Level A correlation.
IVIVC Development: Bridging the Gap
The core of the IVIVC is the mathematical model that correlates the in vitro and in vivo data.
Step 1: Deconvolution of In Vivo Data
The in vivo absorption profile is determined by deconvolution of the plasma concentration-time data using the Wagner-Nelson or Loo-Riegelman method. This step isolates the absorption process from the disposition (distribution and elimination) processes.
Step 2: Correlation Modeling
A linear regression model is typically used to correlate the fraction of drug dissolved in vitro with the fraction of drug absorbed in vivo at each time point.
Equation: Fraction Absorbed (t) = a * Fraction Dissolved (t) + b
Where 'a' is the slope and 'b' is the y-intercept.
Step 3: Model Validation
The predictive performance of the IVIVC model is assessed by comparing the predicted plasma concentrations with the observed plasma concentrations. The prediction error (%PE) for Cmax and AUC should be within regulatory acceptance criteria (typically ±10% for individual formulations and ±15% for the mean).
Diagram 2: IVIVC Development Workflow
Caption: Workflow for developing a Level A IVIVC.
Comparative Analysis and Discussion
Table 2: Hypothetical In Vitro Dissolution Data
| Time (h) | Formulation A (% Dissolved) | Formulation B (% Dissolved) |
| 0.5 | 65 | 15 |
| 1 | 85 | 30 |
| 2 | 98 | 55 |
| 4 | 100 | 80 |
| 8 | 100 | 95 |
Table 3: Hypothetical In Vivo Pharmacokinetic Data
| Parameter | Formulation A | Formulation B |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 1 | 4 |
| AUC (ng*h/mL) | 4500 | 4300 |
Discussion:
The faster in vitro dissolution of Formulation A corresponds to a more rapid in vivo absorption, as evidenced by the shorter Tmax and higher Cmax. Conversely, the slower dissolution of Formulation B leads to a prolonged absorption phase. This qualitative relationship suggests that a strong quantitative IVIVC is achievable.
When comparing the dissolution methodologies, the pH-shift method provides a good initial assessment of the drug's behavior in the upper GI tract. However, for a more refined model, especially for predicting food effects, the use of biorelevant media (FaSSIF and FeSSIF) is highly recommended. A successful IVIVC developed using these media can provide valuable insights into the formulation's performance under different physiological conditions.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative approach to establishing a Level A IVIVC for this compound. By systematically evaluating different in vitro dissolution methodologies and correlating them with robust in vivo pharmacokinetic data, a predictive and regulatory-compliant model can be developed.
Future work should focus on refining the IVIVC model by incorporating additional data from human clinical trials. Furthermore, the development of a physiologically based pharmacokinetic (PBPK) model could provide a more mechanistic understanding of the drug's absorption and disposition, further strengthening the in vitro-in vivo link.
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Jantratid, E., Janssen, N., Reppas, C., & Dressman, J. B. (2008). Dissolution media simulating conditions in the proximal human gastrointestinal tract: an update. Pharmaceutical research, 25(7), 1663–1676. [Link]
-
Wagner, J. G., & Nelson, E. (1963). Per Cent Absorbed Time Plots Derived from Blood Level and/or Urinary Excretion Data. Journal of Pharmaceutical Sciences, 52(6), 610-611. [Link]
-
Loo, J. C., & Riegelman, S. (1968). New method for calculating the intrinsic absorption rate of drugs. Journal of Pharmaceutical Sciences, 57(6), 918-928. [Link]
A Comparative Guide to the Synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid for Researchers and Drug Development Professionals
The isoxazoline scaffold is a privileged motif in medicinal chemistry, lauded for its diverse biological activities. Among its derivatives, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid stands out as a key building block for novel therapeutics. Its synthesis, while conceptually straightforward, presents several methodological choices that can significantly impact yield, purity, and scalability. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights to inform your experimental design.
The principal strategy for constructing the 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate core is the [3+2] cycloaddition reaction between benzonitrile oxide and an ester of methacrylic acid. This is a classic example of a 1,3-dipolar cycloaddition, a powerful tool for the formation of five-membered heterocycles.[1] The resulting ester is then hydrolyzed to afford the target carboxylic acid.
The critical variable in this synthetic approach lies in the in situ generation of the highly reactive benzonitrile oxide from a stable precursor, typically benzaldoxime. The choice of oxidizing agent for this transformation dictates the reaction conditions, workup procedure, and overall efficiency. Herein, we will compare and contrast two robust and widely employed methods for this key step: the use of Chloramine-T and N-Chlorosuccinimide (NCS) as oxidants.
Method 1: Chloramine-T Mediated In Situ Generation of Benzonitrile Oxide
This classical method utilizes Chloramine-T, a stable and commercially available oxidizing agent, to convert benzaldoxime to benzonitrile oxide, which is immediately trapped by ethyl methacrylate.
Reaction Workflow
Caption: Workflow for Chloramine-T mediated synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq) and ethyl methacrylate (1.5 eq) in ethanol.
-
To this solution, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15 minutes at room temperature. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride and p-toluenesulfonamide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester by TLC.
-
After complete hydrolysis, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
The white solid product precipitates out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Mechanistic Insights
The reaction proceeds via the in situ formation of benzonitrile oxide from benzaldoxime using Chloramine-T as the oxidant. The generated nitrile oxide then undergoes a [3+2] cycloaddition with the double bond of ethyl methacrylate to form the 4,5-dihydroisoxazole ring. The subsequent hydrolysis is a standard ester saponification.
Method 2: N-Chlorosuccinimide (NCS) as an Alternative Oxidant
N-Chlorosuccinimide offers a milder alternative to Chloramine-T for the generation of nitrile oxides. This method often proceeds under neutral conditions and can be advantageous for substrates sensitive to the basicity of the Chloramine-T byproducts.
Reaction Workflow
Caption: Workflow for NCS mediated synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
To a solution of benzaldoxime (1.0 eq) and ethyl methacrylate (1.5 eq) in dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The hydrolysis procedure is identical to that described in Method 1.
Mechanistic Rationale
Similar to Method 1, NCS acts as an oxidant to convert benzaldoxime to benzonitrile oxide in situ. A key difference is that the byproduct of this reaction is succinimide, which is generally more soluble and easier to remove during workup than the byproducts from Chloramine-T. Benzaldehyde oxime reacts with N-chlorosuccinimide to form a benzohydroximoyl chloride intermediate, which then eliminates HCl to yield the benzonitrile oxide.[2]
Comparative Analysis
| Feature | Method 1: Chloramine-T | Method 2: N-Chlorosuccinimide (NCS) |
| Oxidant | Chloramine-T trihydrate | N-Chlorosuccinimide |
| Reaction Conditions | Ethanol, Room Temperature | DMF, Room Temperature |
| Reaction Time | 12-16 hours | 8-12 hours |
| Byproducts | p-Toluenesulfonamide, NaCl | Succinimide |
| Workup | Filtration of byproducts | Aqueous workup and extraction |
| Typical Yields | Good to excellent | Good to excellent |
| Advantages | Readily available and inexpensive oxidant. | Milder conditions, easier byproduct removal. |
| Disadvantages | Byproduct removal can be tedious. | DMF as a solvent can be difficult to remove. |
Conclusion and Recommendations
Both Chloramine-T and N-Chlorosuccinimide are effective reagents for the synthesis of this compound via a 1,3-dipolar cycloaddition pathway. The choice between the two methods will often depend on the specific laboratory setup and scale of the reaction.
For smaller scale syntheses where ease of purification is a priority, the NCS method is often preferred due to the simpler aqueous workup. For larger scale preparations where cost is a significant factor, the Chloramine-T method may be more economical.
Ultimately, both synthetic routes provide reliable access to this important heterocyclic building block. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors, accelerating the discovery of new and innovative medicines.
References
-
ChemTube3D. Nitrile Oxide Synthesis Via Oxime. Available at: [Link].
-
Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link].
-
ACS Publications. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Available at: [Link].
-
ACS Publications. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link].
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link].
-
CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link].
- Google Patents. Synthesis of benzonitriles from substituted benzaldehyde.
-
RSC Publishing. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. Available at: [Link].
-
ResearchGate. NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Available at: [Link].
-
NIH National Library of Medicine. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available at: [Link].
-
ResearchGate. Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite. Available at: [Link].
-
Synlett. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Available at: [Link].
-
NIH National Library of Medicine. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Available at: [Link].
-
NIH National Library of Medicine. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link].
-
NIH National Library of Medicine. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link].
-
MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link].
-
Wikipedia. Benzaldehyde oxime. Available at: [Link].
-
NIH National Library of Medicine. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][3][4][5]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Available at: [Link].
-
CORE. A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation. Available at: [Link].
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link].
-
ResearchGate. In situ generation of a nitrile oxide from aldoxime 5, which engaged in... Available at: [Link].
-
ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Available at: [Link].
Sources
Navigating the Therapeutic Potential of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive technical overview and comparative analysis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid , a promising heterocyclic entity, for researchers, scientists, and professionals in drug development. While a formal meta-analysis on this specific compound is not currently available in published literature, this guide synthesizes existing data on its chemical properties, synthesis, and the broader biological context of isoxazole derivatives to inform future research and development efforts.
Physicochemical Properties and Structural Features
This compound is a small molecule characterized by a dihydroisoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The key structural features include a phenyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety also at position 5. This arrangement of functional groups imparts specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem |
| Molecular Weight | 205.21 g/mol | PubChem |
| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | PubChem |
The presence of the carboxylic acid group suggests potential for hydrogen bonding and salt formation, which can influence solubility and interactions with biological targets. The phenyl and methyl groups contribute to the lipophilicity of the molecule, which can affect its ability to cross cellular membranes.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of a nitrile oxide with an appropriate alkene.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of 4,5-dihydroisoxazole derivatives.
Step 1: Generation of Nitrile Oxide Benzaldoxime is treated with a mild oxidizing agent, such as chloramine-T or N-chlorosuccinimide (NCS), in a suitable solvent like ethanol or dichloromethane to generate the corresponding benzonitrile oxide in situ. This reactive intermediate is not isolated.
Causality: The in situ generation of the nitrile oxide is crucial as it is a highly reactive and unstable species. This approach ensures that it immediately reacts with the dipolarophile in the reaction mixture, maximizing the yield of the desired cycloadduct and minimizing side reactions.
Step 2: Cycloaddition Reaction The freshly generated benzonitrile oxide is then reacted with a dipolarophile, in this case, an acrylic acid derivative such as ethyl 2-methylacrylate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cycloaddition.
Causality: The [3+2] cycloaddition reaction between the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile) is a concerted pericyclic reaction that stereospecifically forms the five-membered dihydroisoxazole ring. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkene.
Step 3: Hydrolysis The resulting ethyl ester of this compound is then hydrolyzed, typically using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the final carboxylic acid product.
Causality: Basic hydrolysis cleaves the ester bond through nucleophilic acyl substitution, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which can then be purified.
Step 4: Purification and Characterization The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Diagram of the Synthetic Workflow
Caption: Inhibition of inflammatory pathways by an isoxazole derivative.
While direct experimental data for this compound is needed, the established anti-inflammatory profile of its structural analogs suggests that it is a promising candidate for further investigation in this therapeutic area.
Future Directions and Conclusion
This compound represents a molecule of significant interest for drug discovery and development. Based on the well-established biological activities of the isoxazole scaffold, this compound warrants further investigation, particularly in the areas of antimicrobial and anti-inflammatory research.
Key recommendations for future research include:
-
In-depth Biological Screening: Comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities of this compound. This should include screening against a panel of bacterial and fungal strains, as well as assays to determine its anti-inflammatory and analgesic properties.
-
Comparative Efficacy Studies: Direct comparative studies against established drugs (e.g., commercially available antibiotics and non-steroidal anti-inflammatory drugs) are essential to determine the relative potency and potential therapeutic advantages of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be crucial for its further development and for identifying potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to establish a clear SAR, guiding the design of more potent and selective derivatives with improved pharmacokinetic profiles.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3089571, 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link].
- Vashisht, H., Sethi, P., & Kumar, V. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry.
-
Kłosiński, R., & Głowacka, I. E. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2687. [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]
- Abbas, F. A., et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 717-724.
- Kotian, S. Y., et al. (2023). Synthesis of 5-{[(1Hbenzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole derivatives, invitro antibacterial and antioxidant studies along with their insilico analyses. Journal of Saudi Chemical Society, 27(3), 101638.
- A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmaceutical Research, 11(10), 1045-1065.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. (1963). [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN)
- PubMed. (1961). Microbiological evaluation of 5-methyl-3-phenyl-4-isoxazolyl penicillin. Antibiotics & Chemotherapy, 11, 780-9.
- ResearchGate. (2016).
- PubMed. (2000). 4,5-Dihydroisoxazoles: testing of antimicrobial activity. Il Farmaco, 55(6-7), 499-501.
- ResearchGate. (2018).
- ResearchGate. (2016).
- Oriental Journal of Chemistry. (2022).
- ResearchGate. (2012).
- PubMed. (1987). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 30(2), 365-9.
- PubMed. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry, 225, 113743.
- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
-
de Oliveira, A. C., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39038. [Link]
- MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
-
PubMed Central. (2022). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[1][2][3]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents.
- MDPI. (2021). Synthesis and Antimicrobial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- MDPI. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- PubMed Central. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
- International Scholarly Research Notices. (2014).
- NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
Sources
Safety Operating Guide
Navigating the Disposal of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid: A Guide for Laboratory Professionals
The causality behind these procedures is rooted in the anticipated chemical properties of the target compound. The isoxazole moiety suggests potential for reactivity and requires careful handling, while the carboxylic acid group indicates acidic properties and potential corrosivity.[1][3] Therefore, a cautious and well-documented approach to waste management is essential.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is crucial. Based on analogous structures, a summary of the likely properties and hazards is presented below.
| Property | Anticipated Characteristic | Rationale & Source |
| Physical State | Solid | Based on similar isoxazole carboxylic acids.[4] |
| Hazards | - Skin Irritant (Category 2)- Serious Eye Irritant (Category 2)- May cause respiratory irritation.- Harmful if swallowed. | Based on SDS of similar isoxazole derivatives.[5] |
| Chemical Class | Organic Acid, Heterocycle | Contains a carboxylic acid group and an isoxazole ring. |
| Incompatibilities | Strong oxidizing agents, bases. | General incompatibility for carboxylic acids and organic compounds.[6][7][8] |
| Storage Class | Combustible Solids | Based on similar compounds. |
This information dictates the necessity for appropriate Personal Protective Equipment (PPE) and careful segregation of waste to prevent unintended reactions.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE) - The First Line of Defense:
-
Rationale: Given the anticipated skin and eye irritation, direct contact must be avoided.[5][9]
-
Procedure:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Don safety glasses with side shields or chemical splash goggles.
-
Wear a standard laboratory coat.
-
If handling fine powders or generating dust, use a respirator with an appropriate particulate filter.[7]
-
2. Waste Segregation - Preventing Hazardous Reactions:
-
Rationale: Improperly mixed chemical waste can lead to violent reactions, release of toxic gases, or fires.[8][10] This compound, being an organic acid, must be segregated from bases and strong oxidizers.
-
Procedure:
-
Designate a specific waste container for "Non-halogenated Organic Acid Solid Waste."
-
Do NOT mix this waste with bases, oxidizers, or other incompatible chemical waste streams.[10]
-
3. Containerization - Secure Containment of Waste:
-
Rationale: Proper containerization prevents leaks and clearly communicates the contents to all laboratory personnel and waste handlers.
-
Procedure:
-
Solid Waste:
-
Collect dry, solid this compound waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[2]
-
-
Contaminated Labware (e.g., gloves, weigh boats, pipette tips):
-
Place all disposables grossly contaminated with the compound into the same designated solid waste container.
-
-
Liquid Waste (e.g., solutions in organic solvents):
-
If the compound is dissolved in a non-halogenated organic solvent, collect it in a separate, clearly labeled "Non-halogenated Organic Acid Liquid Waste" container. The container should be made of a material compatible with the solvent used.
-
Keep the container tightly closed when not in use.[5]
-
-
4. Labeling - Clear and Compliant Communication:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of everyone who may handle the waste.[11]
-
Procedure:
-
Label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Irritant," "Combustible Solid").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
5. Storage - Safe Accumulation Prior to Disposal:
-
Rationale: Designated and properly managed storage areas prevent accidents and ensure compliance with regulations.
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from sources of ignition and incompatible materials.[6]
-
6. Final Disposal - Professional Removal and Treatment:
-
Rationale: Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste vendor to ensure it is managed in an environmentally responsible manner.[12]
-
Procedure:
-
Do NOT dispose of this compound down the drain or in the regular trash.[11][13]
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.[14]
-
The final disposal method will likely be incineration at a permitted hazardous waste facility.[2]
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices in laboratory safety and chemical handling is a cornerstone of scientific integrity.
References
-
Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Sulphosalicylic acid dihydrate. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring a safe and productive laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance that poses the following risks:
-
Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact with the skin.
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging irritation to the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.
A thorough understanding of these hazards is the first step in implementing a robust safety protocol. The following sections will detail the necessary PPE and procedures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Laboratory coat | Work within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Transferring Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if solutions are handled in closed containers |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | NIOSH-approved air-purifying respirator with particulate filter (N95 or higher) |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the serious eye irritation potential of this compound, robust eye protection is non-negotiable.
-
Chemical splash goggles are the minimum requirement for all handling procedures. They provide a seal around the eyes, offering protection from splashes, dust, and aerosols.
-
A face shield , worn in conjunction with chemical splash goggles, is required when there is a higher risk of splashes, such as during solution preparation or spill cleanup.
Hand Protection: Choosing the Right Gloves
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Nitrile gloves are recommended for handling this compound. They offer good resistance to a range of chemicals. For tasks with a higher risk of exposure, such as weighing, double-gloving provides an extra layer of protection.
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Body Protection: Minimizing Skin Exposure
-
A laboratory coat is mandatory for all procedures to protect your skin and clothing from contamination.
-
For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary.
Respiratory Protection: Ensuring Clean Air
-
All handling of the solid form of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.
-
In the event of a large spill or if work cannot be performed in a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Procedure
Donning Sequence:
-
Lab coat
-
Chemical splash goggles and face shield (if required)
-
Respirator (if required)
-
Gloves (outermost layer)
Doffing Sequence:
-
Gloves
-
Lab coat (turn inside out as it is removed)
-
Face shield and goggles
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with the chemical must be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can create a safe and efficient working environment for the handling of this compound, fostering a culture of safety and scientific excellence in your laboratory.
References
- PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information.
- Canadian Centre for Occupational Health and Safety. (n.d.). Respirators - Respirator Selection.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure.
- Esko Safety. (n.d.). Esko Glove Chemical Resistance Chart.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart. Occupational Safety and Health Administration.
- 3M. (n.d.). Respirator Selection Guide.
- BenchChem. (n.d.). Navigating the Safe Disposal of Tetracene-1-Carboxylic Acid: A Comprehensive Guide.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance.
- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
- University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
